Product packaging for 2-Methylbutyroylcarnitine(Cat. No.:CAS No. 256928-75-3)

2-Methylbutyroylcarnitine

Cat. No.: B3022856
CAS No.: 256928-75-3
M. Wt: 245.32 g/mol
InChI Key: IHCPDBBYTYJYIL-QVDQXJPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbutyroylcarnitine is a short-chain acylcarnitine belonging to the class of organic compounds that facilitate the transport of acyl groups into mitochondria for beta-oxidation, a crucial process for energy production . As one of the most abundant groups of carnitines in the body, short-chain acylcarnitines like this compound are essential for understanding cellular metabolism and its dysregulation . This compound is a valuable biomarker in metabolomics research. Studies have identified its altered levels in association with various human diseases, making it a target for investigative studies. Specifically, this compound has been found to be elevated in the blood or plasma of individuals with type 2 diabetes mellitus, obesity, systolic and diastolic heart failure, acute cerebral infarction, and exudative age-related macular degeneration . Its levels have also been negatively correlated with clinical symptom scores in studies of acute exacerbations of chronic obstructive pulmonary disease (AECOPD) . Beyond human medicine, recent research in poultry science has shown that a significant decrease of this short-chain acylcarnitine in chicken seminal plasma is associated with low sperm motility, highlighting its potential role in reproductive biology . Furthermore, dietary studies have shown that the carnitine profile, including compounds like this compound, can be modulated by feed, as demonstrated in buffalo milk, indicating its utility in nutritional and agricultural sciences . Supplied as a high-purity chemical standard, this product is intended for research applications only, including use as a reference standard in mass spectrometry, metabolomic profiling, and investigations into metabolic pathways and disorders. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO4 B3022856 2-Methylbutyroylcarnitine CAS No. 256928-75-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

256928-75-3

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

(3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1

InChI Key

IHCPDBBYTYJYIL-QVDQXJPCSA-N

SMILES

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Other CAS No.

31023-25-3

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

The Role of 2-Methylbutyroylcarnitine in Isoleucine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyroylcarnitine (B1236675) is a critical biomarker in the diagnosis of an inborn error of isoleucine metabolism, specifically the deficiency of the mitochondrial enzyme 2-methylbutyryl-CoA dehydrogenase (SBCAD). This technical guide provides a comprehensive overview of the role of this compound, detailing its biochemical context within the isoleucine catabolic pathway, the genetic basis of its accumulation, and its clinical significance. The document includes a compilation of available quantitative data, detailed experimental protocols for its detection and the associated enzyme activity assays, and visualizations of the relevant metabolic and diagnostic pathways to serve as a valuable resource for researchers, clinicians, and professionals in drug development.

Introduction

The catabolism of the branched-chain amino acid isoleucine is a crucial metabolic pathway for energy production. A key intermediate in this pathway is 2-methylbutyryl-CoA. The dehydrogenation of this intermediate is catalyzed by the enzyme 2-methylbutyryl-CoA dehydrogenase, also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD). A deficiency in SBCAD leads to the accumulation of 2-methylbutyryl-CoA, which is subsequently conjugated with carnitine to form this compound, a C5-acylcarnitine, and with glycine (B1666218) to form 2-methylbutyrylglycine (B135152). The presence of elevated levels of this compound in blood and 2-methylbutyrylglycine in urine are the characteristic biochemical markers for SBCAD deficiency.[1][2] This condition, also referred to as 2-methylbutyrylglycinuria, has a variable clinical presentation, ranging from asymptomatic to severe neurological impairment.[3][4]

This guide will delve into the intricate role of this compound in isoleucine metabolism, providing the necessary technical details for a thorough understanding of this metabolic disorder.

The Isoleucine Catabolic Pathway and the Role of this compound

The breakdown of isoleucine occurs through a series of enzymatic reactions primarily within the mitochondria. The initial steps are shared with the other branched-chain amino acids, leucine (B10760876) and valine, but the pathway diverges to specific enzymes for each amino acid.

The catabolism of L-isoleucine begins with a transamination to α-keto-β-methylvalerate, followed by oxidative decarboxylation to 2-methylbutyryl-CoA.[5] In the third step of this pathway, 2-methylbutyryl-CoA dehydrogenase (SBCAD), a flavin-dependent enzyme, catalyzes the conversion of 2-methylbutyryl-CoA to tiglyl-CoA.[6][7]

In individuals with SBCAD deficiency, the impaired function of this enzyme leads to an accumulation of its substrate, 2-methylbutyryl-CoA, in the mitochondrial matrix. To mitigate the toxic effects of this accumulation and to regenerate free Coenzyme A, 2-methylbutyryl-CoA is conjugated with L-carnitine by carnitine acyltransferases to form this compound.[8] This esterified form is then transported out of the mitochondria and can be detected at elevated levels in the blood.[9] Concurrently, 2-methylbutyryl-CoA can also be conjugated with glycine to form 2-methylbutyrylglycine, which is then excreted in the urine.[1]

Signaling Pathway Diagram

The following diagram illustrates the catabolic pathway of isoleucine, highlighting the enzymatic block in SBCAD deficiency and the formation of this compound.

Isoleucine_Metabolism cluster_pathway Isoleucine Catabolic Pathway cluster_conjugation Detoxification Pathways cluster_key Key Isoleucine Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain amino acid transaminase MethylbutyrylCoA 2-Methylbutyryl-CoA KetoAcid->MethylbutyrylCoA Branched-chain α-keto acid dehydrogenase complex TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA 2-Methylbutyryl-CoA dehydrogenase (SBCAD) Methylbutyroylcarnitine This compound (C5-Acylcarnitine) MethylbutyrylCoA->Methylbutyroylcarnitine Carnitine Acyltransferase Methylbutyrylglycine 2-Methylbutyrylglycine MethylbutyrylCoA->Methylbutyrylglycine Glycine N-Acyltransferase PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA AcetylCoA Acetyl-CoA TiglylCoA->AcetylCoA Blood Blood (Elevated) Methylbutyroylcarnitine->Blood Urine Urine (Elevated) Methylbutyrylglycine->Urine Defect Enzymatic Defect in SBCAD Deficiency Biomarker Accumulated Biomarker

Isoleucine catabolism and SBCAD deficiency.

Quantitative Data

The following tables summarize the key quantitative data related to this compound and SBCAD deficiency.

Table 1: Prevalence of SBCAD Deficiency
PopulationPrevalence of HomozygosityCarrier FrequencyReference
Hmong-American1 in 77 infants (1.3%)21.8%[10]
Non-Hmong (Wisconsin)Approx. 1 in 540,780Not Reported[10]
General Population< 1 / 1,000,000Not Reported[11]
Table 2: Concentrations of this compound (C5-Acylcarnitine) in Blood
ConditionAnalyteConcentration (µmol/L)Reference
Healthy NewbornsC5-Acylcarnitine< 0.44[5]
SBCAD Deficiency (Newborns)C5-Acylcarnitine0.44 - 3.56[10]
Table 3: Concentrations of Metabolites in Urine
ConditionAnalyteConcentrationReference
Healthy Individuals2-MethylbutyrylglycineUndetectable or Barely Detectable[9][12]
SBCAD Deficiency2-Methylbutyrylglycine1.78 - 11.89 (units not specified)[13]
Healthy Individuals2-Ethylhydracrylic acid0 - 28.69 (units not specified)[13]
SBCAD Deficiency2-Ethylhydracrylic acid37.80 - 373.13 (units not specified)[13]
Table 4: Enzyme Activity of 2-Methylbutyryl-CoA Dehydrogenase
SampleEnzyme Activity (nmol/min/mg protein)Reference
Control Fibroblasts0.157[14]
SBCAD Deficient Fibroblasts0.016 (10% of control)[14]

Experimental Protocols

Analysis of this compound by Tandem Mass Spectrometry (MS/MS)

Principle: Acylcarnitines in biological samples (plasma, dried blood spots) are measured using flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS). The method allows for the sensitive and specific quantification of various acylcarnitine species based on their mass-to-charge ratio (m/z).[15][16]

Methodology:

  • Sample Preparation (from Dried Blood Spots):

    • A 3 mm punch from a dried blood spot is placed into a microtiter plate well.

    • An extraction solution containing a mixture of stable isotope-labeled internal standards (including a deuterated C5-acylcarnitine standard) in methanol (B129727) is added to each well.

    • The plate is agitated to facilitate extraction.

    • The supernatant is transferred to a new plate for analysis.[15][16]

  • Derivatization (Butylation):

    • To improve chromatographic separation and ionization efficiency, the extracted acylcarnitines are often derivatized to their butyl esters.

    • This is typically achieved by adding a solution of n-butanol and acetyl chloride and incubating at an elevated temperature.

    • The derivatized sample is then dried and reconstituted in a suitable solvent for injection.[8]

  • MS/MS Analysis:

    • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.

    • Ionization Mode: Positive ion mode.

    • Scan Mode: Precursor ion scan of m/z 85 is commonly used for the detection of all acylcarnitines, as they produce a characteristic fragment ion at this m/z. For quantification, multiple reaction monitoring (MRM) is employed, using specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.

    • Data Analysis: The concentration of this compound is determined by comparing the signal intensity of the analyte to that of its stable isotope-labeled internal standard.[6]

2-Methylbutyryl-CoA Dehydrogenase (SBCAD) Enzyme Assay

Principle: The activity of SBCAD is measured by monitoring the reduction of an electron acceptor, which is coupled to the dehydrogenation of the substrate, 2-methylbutyryl-CoA. The assay is typically performed on cell lysates from cultured fibroblasts or other patient-derived cells.[2][14]

Methodology:

  • Cell Culture and Lysate Preparation:

    • Patient and control fibroblasts are cultured under standard conditions.

    • Cells are harvested and a cell lysate is prepared by sonication or freeze-thawing in a suitable buffer.

    • The protein concentration of the lysate is determined using a standard method (e.g., Bradford assay).

  • Enzyme Reaction:

    • The reaction mixture contains the cell lysate, a buffer (e.g., potassium phosphate (B84403) buffer), and an electron acceptor such as ferricenium hexafluorophosphate.

    • The reaction is initiated by the addition of the substrate, 2-methylbutyryl-CoA.

    • The reaction is incubated at a controlled temperature (e.g., 37°C).

  • Detection and Quantification:

    • The reaction is stopped at specific time points.

    • The formation of the product, tiglyl-CoA, or the reduction of the electron acceptor is quantified using high-performance liquid chromatography (HPLC).

    • The enzyme activity is calculated based on the rate of product formation and normalized to the protein concentration of the cell lysate.[14]

Diagnostic Workflow

The diagnosis of SBCAD deficiency typically follows a stepwise approach, often initiated by newborn screening.

Diagnostic_Workflow cluster_workflow Diagnostic Workflow for SBCAD Deficiency NBS Newborn Screening (Dried Blood Spot) Acylcarnitine Acylcarnitine Analysis (MS/MS) NBS->Acylcarnitine ElevatedC5 Elevated C5-Acylcarnitine (this compound) Acylcarnitine->ElevatedC5 UrineOrganicAcid Urine Organic Acid Analysis (GC-MS) ElevatedC5->UrineOrganicAcid Yes Normal Normal ElevatedC5->Normal No Elevated2MBG Elevated 2-Methylbutyrylglycine UrineOrganicAcid->Elevated2MBG EnzymeAssay SBCAD Enzyme Assay (Fibroblasts) Elevated2MBG->EnzymeAssay Yes Elevated2MBG->Normal No ReducedActivity Reduced SBCAD Activity EnzymeAssay->ReducedActivity MolecularTesting Molecular Genetic Testing (ACADSB gene sequencing) ReducedActivity->MolecularTesting Yes ReducedActivity->Normal No PathogenicVariants Pathogenic Variants Identified MolecularTesting->PathogenicVariants DiagnosisConfirmed Diagnosis of SBCAD Deficiency Confirmed PathogenicVariants->DiagnosisConfirmed Yes PathogenicVariants->Normal No

Diagnostic workflow for SBCAD deficiency.

Cellular Effects of this compound Accumulation

The clinical variability in SBCAD deficiency suggests that the accumulation of this compound and other metabolites may have complex cellular effects. While research on the specific cellular toxicity of this compound is limited, the broader class of acylcarnitines has been implicated in various cellular processes.

Accumulation of acylcarnitines can be an indicator of mitochondrial dysfunction and an imbalance between fatty acid oxidation and the citric acid cycle.[8][10] While L-carnitine and its esters can have protective antioxidant effects, an abnormal accumulation of specific acylcarnitines may contribute to cellular stress.[2] Further research is needed to elucidate the direct impact of this compound on mitochondrial function, oxidative stress, and cellular signaling pathways to better understand the pathophysiology of SBCAD deficiency.

Conclusion

This compound serves as a pivotal biomarker for the diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency, an inborn error of isoleucine metabolism. Its formation represents a key detoxification mechanism for the accumulated 2-methylbutyryl-CoA. The quantification of this compound in blood, in conjunction with urinary organic acid analysis, enzyme assays, and molecular genetic testing, forms the basis for the diagnosis of this disorder. This technical guide provides a consolidated resource for understanding the biochemical role, quantitative aspects, and analytical methodologies related to this compound, which is essential for ongoing research and the development of potential therapeutic strategies for SBCAD deficiency.

References

An In-depth Technical Guide to the Biochemical Properties of 2-Methylbutyroylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyroylcarnitine, a short-chain acylcarnitine, is a critical intermediate in the catabolism of the branched-chain amino acid L-isoleucine. Its primary biochemical role is the transport of 2-methylbutyryl-CoA from the cytoplasm into the mitochondrial matrix for subsequent energy production via β-oxidation. Elevated levels of this compound in biological fluids are a key biomarker for the inborn error of metabolism known as 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD). This guide provides a comprehensive overview of the biochemical properties of this compound, including its metabolic pathway, associated disease states, and analytical methodologies for its quantification.

Introduction

This compound is an ester of carnitine and 2-methylbutyric acid.[1] As an acylcarnitine, it is part of a large family of compounds essential for the transport of fatty acids across the inner mitochondrial membrane.[2] This transport is a rate-limiting step in the β-oxidation of long-chain fatty acids and is also crucial for the metabolism of certain branched-chain amino acids.[3][4] this compound is specifically involved in the metabolic pathway of L-isoleucine.[5] The accumulation of this compound is indicative of a disruption in this pathway, most notably due to a deficiency in the enzyme 2-methylbutyryl-CoA dehydrogenase.[6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C12H23NO4[8]
Molecular Weight 245.32 g/mol [8]
IUPAC Name 3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate[8]
Classification Short-chain acylcarnitine[2]
Physical Description Solid[8]
Cellular Location Cytoplasm, Mitochondria[2]

Biochemical Role and Metabolic Pathway

This compound is an intermediate in the catabolic pathway of the essential amino acid L-isoleucine. Following several initial steps in isoleucine degradation, 2-methylbutyryl-CoA is formed in the cytoplasm. For this metabolite to be further processed within the mitochondria, it must be transported across the inner mitochondrial membrane.

The transport mechanism involves the carnitine shuttle system. Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the conversion of 2-methylbutyryl-CoA and free carnitine into this compound and Coenzyme A. This compound is then translocated across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, regenerating 2-methylbutyryl-CoA and free carnitine.[3] The regenerated 2-methylbutyryl-CoA then enters the β-oxidation pathway.

A key enzymatic step in the mitochondrial catabolism of 2-methylbutyryl-CoA is its conversion to tiglyl-CoA, a reaction catalyzed by 2-methylbutyryl-CoA dehydrogenase (also known as short/branched-chain acyl-CoA dehydrogenase or SBCAD).[1][6] A deficiency in this enzyme leads to the accumulation of 2-methylbutyryl-CoA in the mitochondria, which subsequently results in elevated levels of this compound in the cytoplasm and circulation.[7][9]

Isoleucine_Catabolism cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion L-Isoleucine L-Isoleucine 2-keto-3-methylvalerate 2-keto-3-methylvalerate L-Isoleucine->2-keto-3-methylvalerate Transamination 2-methylbutyryl-CoA_cyt 2-methylbutyryl-CoA 2-keto-3-methylvalerate->2-methylbutyryl-CoA_cyt Oxidative Decarboxylation L-Carnitine_cyt L-Carnitine 2-Methylbutyroylcarnitine_cyt This compound 2-Methylbutyroylcarnitine_mito This compound 2-Methylbutyroylcarnitine_cyt->2-Methylbutyroylcarnitine_mito CACT 2-methylbutyryl-CoA_mito 2-methylbutyryl-CoA 2-Methylbutyroylcarnitine_mito->2-methylbutyryl-CoA_mito CPT2 Tiglyl-CoA Tiglyl-CoA 2-methylbutyryl-CoA_mito->Tiglyl-CoA SBCAD Propionyl-CoA Propionyl-CoA Tiglyl-CoA->Propionyl-CoA Acetyl-CoA Acetyl-CoA Tiglyl-CoA->Acetyl-CoA TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle Acetyl-CoA->TCA_Cycle 2-methylbutyryl-CoA_cytL-Carnitine_cyt 2-methylbutyryl-CoA_cytL-Carnitine_cyt 2-methylbutyryl-CoA_cytL-Carnitine_cyt->2-Methylbutyroylcarnitine_cyt CPT1

Figure 1: Simplified metabolic pathway of L-isoleucine catabolism.

Clinical Significance

Elevated levels of this compound are a primary diagnostic marker for 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD), an autosomal recessive inborn error of metabolism.[6][10] While some individuals with SBCADD may be asymptomatic, others can present with a range of neurological symptoms, including developmental delay, seizures, and muscle hypotonia.[6][9] Newborn screening programs that include acylcarnitine profiling by tandem mass spectrometry are crucial for the early detection of this disorder.[7]

The accumulation of this compound has also been associated with other metabolic conditions, including type 2 diabetes and obesity, although its precise role in the pathophysiology of these diseases is still under investigation.[2]

Quantitative Data

The concentration of this compound can vary depending on the biological matrix and the individual's metabolic state. Representative concentration ranges are provided in Table 2. It is important to note that these values can be influenced by factors such as age, diet, and the presence of metabolic disorders.

Biological MatrixConditionConcentration RangeReference
Plasma Normal0.02 - 0.2 µM[11]
Plasma SBCADDSignificantly Elevated[7]
Dried Blood Spot Normal Newborn< 0.5 µM[7]
Dried Blood Spot SBCADD Newborn> 1.0 µM[7]
Urine NormalLow to Undetectable[12]
Urine SBCADDSignificantly Elevated[9]

Experimental Protocols

The quantification of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for the analysis of acylcarnitines in plasma.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., deuterated this compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes) is used to separate the acylcarnitines.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: The precursor ion is the protonated molecule [M+H]+ at m/z 246.2. A characteristic product ion is monitored, typically at m/z 85.1, which corresponds to the trimethylamine (B31210) fragment of the carnitine moiety.

    • Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined using a calibration curve prepared with known concentrations of this compound.

LCMS_Workflow Sample_Collection Biological Sample (Plasma, Blood Spot, etc.) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (Reversed-Phase Separation) Supernatant_Transfer->LC_Separation MS_Ionization Mass Spectrometry (Electrospray Ionization) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Figure 2: General workflow for the quantification of this compound.

Conclusion

This compound is a biochemically significant molecule that plays a crucial role in amino acid metabolism and cellular energy production. Its quantification in biological fluids is a vital tool for the diagnosis and monitoring of inborn errors of metabolism, particularly 2-methylbutyryl-CoA dehydrogenase deficiency. Further research into the role of this compound in more common metabolic diseases may reveal novel therapeutic targets and enhance our understanding of metabolic dysregulation. The methodologies outlined in this guide provide a robust framework for the accurate and reliable measurement of this important biomarker.

References

2-Methylbutyroylcarnitine: A Key Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Methylbutyroylcarnitine is a short-chain acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism, most notably Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency.[1][2] It is an ester of carnitine and 2-methylbutanoic acid, an intermediate in the catabolism of the essential amino acid isoleucine.[3] The accumulation of this compound in biological fluids is a primary indicator of a bottleneck in the isoleucine degradation pathway.[1] Beyond rare genetic disorders, emerging evidence suggests that alterations in this compound levels may also be associated with more common metabolic conditions such as type 2 diabetes mellitus and obesity, highlighting its potential as a broader marker of metabolic dysregulation.[3][4] This technical guide provides a comprehensive overview of this compound as a biomarker, including quantitative data, detailed experimental protocols for its detection, and the metabolic pathways in which it is involved.

Data Presentation: Quantitative Levels of this compound in Metabolic Disorders

The concentration of this compound is significantly altered in various metabolic disorders. The following tables summarize the quantitative data from studies on its levels in different biological matrices.

Table 1: this compound Concentrations in Short/branched-chain acyl-CoA Dehydrogenase (SBCAD) Deficiency

Biological MatrixPatient PopulationThis compound ConcentrationControl/Reference RangeCitation(s)
Dried Blood SpotNewborns with SBCADD0.5 - 1.9 µmol/L0.05 - 0.3 µmol/L[3]
UrineInfants with 2-Methylbutyrylglycinuria (3-14 months old)0.497 - 73.227 µmol/mmol creatinineNot typically detected[5]
UrineIndividuals with 2-Methylbutyrylglycinuria1.78 - 11.89 (arbitrary units)0 (arbitrary units)[6][7][8]
BloodIndividuals with 2-Methylbutyrylglycinuria0.32 - 1.64 µmol/L (in 10 of 12 patients)< 0.41 µmol/L[6]

Table 2: Association of this compound with Other Metabolic Disorders

DisorderBiological MatrixObservationCitation(s)
Type 2 Diabetes MellitusPlasma/BloodElevated levels observed.[3][4][3][4]
ObesityPlasma/BloodElevated levels observed.[3][4][3][4]
Heart Failure (Diastolic and Systolic)PlasmaElevated levels observed.[3][3]
Acute Cerebral InfarctionPlasmaElevated levels observed.[3][3]

Signaling and Metabolic Pathways

This compound is a key metabolite in the catabolism of the branched-chain amino acid (BCAA) isoleucine. A defect in this pathway leads to its accumulation.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->Two_Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Two_Methylbutyryl_CoA->Tiglyl_CoA SBCAD Two_Methylbutyroylcarnitine This compound Two_Methylbutyryl_CoA->Two_Methylbutyroylcarnitine CPT I/II Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA SBCAD_Deficiency SBCAD Deficiency SBCAD_Deficiency->Two_Methylbutyryl_CoA Inhibits

Isoleucine Catabolism Pathway

Branched-chain amino acid metabolism is interconnected with other key cellular signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and proliferation.

BCAA_Signaling BCAA Branched-Chain Amino Acids (BCAAs) (Leucine, Isoleucine, Valine) BCAT Branched-Chain Amino Acid Transaminase (BCAT) BCAA->BCAT mTORC1 mTORC1 BCAA->mTORC1 Activates BCKA Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKA BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCKA->BCKDH Metabolic_Intermediates Metabolic Intermediates (e.g., 2-Methylbutyryl-CoA) BCKDH->Metabolic_Intermediates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

BCAA and mTOR Signaling

Experimental Protocols

The gold standard for the quantitative analysis of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Acylcarnitine Profiling

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Sample Collection (Dried Blood Spot or Plasma) Extraction Extraction with Internal Standards Sample_Collection->Extraction Derivatization Derivatization (Butylation) Extraction->Derivatization LC_Separation Liquid Chromatography (C18 or HILIC column) Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration and Quantification MS_Detection->Peak_Integration Data_Interpretation Data Interpretation and Biomarker Validation Peak_Integration->Data_Interpretation

Acylcarnitine Analysis Workflow
Detailed Methodology for this compound Analysis in Plasma

This protocol is a synthesized methodology based on common practices for acylcarnitine analysis.[9][10][11][12][13]

1. Sample Preparation

  • Materials:

    • Plasma samples

    • Methanol (B129727)

    • Internal standard solution (containing a stable isotope-labeled analog of this compound, e.g., D3-2-Methylbutyroylcarnitine)

    • 3N Butanolic-HCl

    • Microcentrifuge tubes

    • Nitrogen evaporator

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of methanol containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Dry the supernatant under a gentle stream of nitrogen.

    • Add 50 µL of 3N butanolic-HCl to the dried residue for derivatization.

    • Incubate at 65°C for 20 minutes.

    • Dry the butylated sample again under nitrogen.

    • Reconstitute the final residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, increasing linearly to elute the analytes. For example, 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5-10 µL

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: The specific precursor-to-product ion transition should be optimized for the instrument used. A common product ion for acylcarnitines is m/z 85, resulting from the fragmentation of the carnitine moiety.[14]

      • Internal Standard (e.g., D3-2-Methylbutyroylcarnitine): A corresponding shifted MRM transition is monitored.

    • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity.

3. Data Analysis

  • The concentration of this compound is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

  • A calibration curve is generated using known concentrations of the analyte and internal standard to quantify the amount in the samples.

Conclusion

This compound is a well-established biomarker for SBCAD deficiency and is increasingly recognized for its potential role in more prevalent metabolic disorders. Its accurate quantification by LC-MS/MS provides valuable insights into the functioning of the isoleucine catabolic pathway and broader metabolic health. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working to understand and target metabolic diseases. Further research into the signaling roles of this compound and its precise concentration changes in various disease states will continue to enhance its clinical utility as a diagnostic and prognostic biomarker.

References

Endogenous Synthesis of 2-Methylbutyroylcarnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous synthesis of 2-methylbutyroylcarnitine (B1236675), a key biomarker for certain inborn errors of metabolism. The synthesis of this short-chain acylcarnitine is intrinsically linked to the catabolism of the essential branched-chain amino acid, L-isoleucine. A comprehensive understanding of this metabolic pathway is crucial for the diagnosis and development of therapeutic strategies for related metabolic disorders.

The Metabolic Pathway of this compound Synthesis

The endogenous production of this compound is not a de novo synthesis pathway but rather a consequence of the mitochondrial catabolism of L-isoleucine. When the catabolic pathway is functioning optimally, the intermediates are efficiently processed. However, in the case of enzymatic deficiencies, specific acyl-CoA intermediates can accumulate and are subsequently conjugated to carnitine for transport and excretion.

The journey from L-isoleucine to this compound involves several key enzymatic steps:

  • Transamination of L-Isoleucine: The initial step in isoleucine catabolism is a reversible transamination reaction catalyzed by the branched-chain amino acid aminotransferase (BCAT) . This enzyme transfers the amino group from L-isoleucine to α-ketoglutarate, yielding L-glutamate and the branched-chain α-keto acid, (S)-α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: The (S)-α-keto-β-methylvalerate then undergoes an irreversible oxidative decarboxylation, a critical rate-limiting step catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex converts the α-keto acid into (S)-2-methylbutyryl-CoA.

  • Dehydrogenation of (S)-2-Methylbutyryl-CoA: The newly formed (S)-2-methylbutyryl-CoA is the substrate for 2-methylbutyryl-CoA dehydrogenase , also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD) , encoded by the ACADSB gene. This enzyme catalyzes the dehydrogenation of (S)-2-methylbutyryl-CoA to tiglyl-CoA. A deficiency in SBCAD leads to the accumulation of its substrate, (S)-2-methylbutyryl-CoA.[1][2][3]

  • Formation of this compound: In the event of SBCAD deficiency, the accumulating (S)-2-methylbutyryl-CoA is diverted into a detoxification pathway where it is esterified with L-carnitine. This reaction is catalyzed by carnitine acetyltransferase (CrAT) , an enzyme with broad specificity for short- and medium-chain acyl-CoAs.[4][5][6] The resulting product is this compound, which can then be transported out of the mitochondria and eventually excreted in the urine.

The overall pathway is visualized in the following diagram:

Endogenous_Synthesis_of_2_Methylbutyroylcarnitine cluster_isoleucine_catabolism Isoleucine Catabolic Pathway cluster_carnitine_conjugation Carnitine Conjugation Pathway L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH Complex Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA SBCAD (ACADSB) This compound This compound 2-Methylbutyryl-CoA->this compound CrAT SBCAD_Deficiency Deficiency in SBCAD leads to accumulation of 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA->SBCAD_Deficiency Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Tiglyl-CoA->Propionyl-CoA + Acetyl-CoA Further Metabolism L-Carnitine L-Carnitine L-Carnitine->this compound SBCAD_Deficiency->this compound

Endogenous Synthesis of this compound.

Quantitative Data

The concentration of this compound, often measured as part of the C5 acylcarnitine profile (which includes isomers like isovalerylcarnitine (B1198194) and pivaloylcarnitine), is a critical diagnostic marker. In healthy individuals, the levels are typically low. However, in individuals with SBCAD deficiency, there is a marked elevation.

AnalyteConditionSample TypeConcentration (µmol/L)Reference(s)
C5-Acylcarnitine Healthy NewbornDried Blood Spot< 0.44[2]
C5-Acylcarnitine SBCAD Deficiency (Neonate)Dried Blood Spot0.69 ± 0.03 (mean ± SEM)[2]
C5-Acylcarnitine SBCAD Deficiency (Neonate, repeat screen)Dried Blood Spot1.24 ± 0.06 (mean ± SEM)[2]
C5-Acylcarnitine SBCAD Deficiency with Autism and Mental RetardationPlasma1.43[7]
C5-Acylcarnitine Healthy Reference RangePlasma0.05 - 0.38[7]

Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxReference(s)
SBCAD (ACADSB) (S)-2-Methylbutanoyl-CoA12 µMNot Reported[8]
Carnitine Acetyltransferase (CrAT) Varies by acyl-CoA chain lengthSee reference for detailsSee reference for details[4]

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines in biological matrices. The separation of C5 isomers is a significant analytical challenge.

Principle: Biological samples (plasma, serum, or dried blood spots) are first subjected to protein precipitation. The acylcarnitines in the supernatant are then separated using liquid chromatography, often with a C18 or similar reversed-phase column, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved using stable isotope-labeled internal standards.

Detailed Methodology:

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 300 µL of methanol (B129727) containing an appropriate internal standard (e.g., d3-C5-carnitine).

    • Vortex the mixture for 10 seconds.

    • Incubate at room temperature for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.[9]

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size) is commonly used.[9]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic long-chain acylcarnitines. A shallow gradient is often necessary to resolve isomeric species.[10]

    • Flow Rate: Approximately 0.4-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Acylcarnitines characteristically produce a product ion at m/z 85 due to the loss of the neutral trimethylamine (B31210) and the acyl group. The precursor ion will be the mass of the specific acylcarnitine.

      • Precursor Ion (m/z) for C5-carnitine: 246.2

      • Product Ion (m/z): 85.1

    • Scheduled MRM: To enhance sensitivity and the number of analytes that can be monitored, a scheduled MRM approach is often employed, where the mass spectrometer only monitors for a specific transition when the analyte is expected to elute from the LC column.

LCMSMS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Methanol + Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation Mass_Spectrometry Tandem Mass Spectrometry (ESI+, MRM mode) LC_Separation->Mass_Spectrometry Data_Analysis Data Analysis and Quantification Mass_Spectrometry->Data_Analysis

Workflow for LC-MS/MS Quantification.
SBCAD (Acyl-CoA Dehydrogenase) Activity Assay

This assay measures the activity of SBCAD by monitoring the reduction of an artificial electron acceptor, ferricenium, in the presence of the substrate, 2-methylbutyryl-CoA.

Principle: SBCAD catalyzes the dehydrogenation of 2-methylbutyryl-CoA, transferring electrons to its natural acceptor, electron-transferring flavoprotein (ETF). In this in vitro assay, ferricenium hexafluorophosphate (B91526) acts as a surrogate electron acceptor. The reduction of the ferricenium ion (Fe(Cp)₂⁺) to ferrocene (B1249389) (Fe(Cp)₂) can be monitored spectrophotometrically by the decrease in absorbance at 300 nm.

Detailed Methodology:

  • Reagents:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.6.

    • Substrate: (S)-2-methylbutyryl-CoA solution in water.

    • Electron Acceptor: Ferricenium hexafluorophosphate solution in the assay buffer.

    • Enzyme Source: Purified recombinant SBCAD or fibroblast/tissue homogenate.

  • Procedure:

    • In a quartz cuvette, combine the assay buffer, ferricenium solution (final concentration ~200 µM), and the enzyme source.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the (S)-2-methylbutyryl-CoA substrate.

    • Immediately monitor the decrease in absorbance at 300 nm for several minutes.

  • Calculation:

    • The rate of reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient for the reduction of ferricenium.

    • Enzyme activity is typically expressed as nmol/min/mg of protein.

SBCAD_Assay 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA SBCAD_Enzyme SBCAD Enzyme 2-Methylbutyryl-CoA->SBCAD_Enzyme Substrate Reduced_SBCAD Reduced SBCAD SBCAD_Enzyme->Reduced_SBCAD Ferricenium Ferricenium (Fe³⁺) (Absorbs at 300 nm) Ferricenium->Reduced_SBCAD Tiglyl-CoA Tiglyl-CoA Ferrocene Ferrocene (Fe²⁺) (Low absorbance at 300 nm) Reduced_SBCAD->Ferrocene Electron Transfer

Principle of the SBCAD Ferricenium Assay.

Regulation of the Pathway

The synthesis of this compound is primarily driven by the substrate accumulation resulting from a deficient SBCAD enzyme. However, the overall flux through the isoleucine catabolic pathway is tightly regulated, primarily at the level of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

  • Regulation of the BCKDH Complex: The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle. A specific kinase (BCKDH kinase) phosphorylates and inactivates the complex, while a phosphatase (BCKDH phosphatase) dephosphorylates and activates it. The kinase itself is allosterically inhibited by branched-chain α-keto acids, including the product of isoleucine transamination.[10][11] This means that when branched-chain amino acids are abundant, the BCKDH complex is more active.

  • Transcriptional Regulation: The expression of the BCKDH kinase is also subject to nutritional and hormonal regulation. For instance, a low-protein diet can lead to increased expression of the kinase, thereby downregulating BCAA catabolism to conserve these essential amino acids.[12]

  • Carnitine Biosynthesis Regulation: The availability of L-carnitine, a necessary co-substrate for the formation of this compound, is also regulated. The genes encoding the enzymes of the carnitine biosynthetic pathway, such as trimethyllysine hydroxylase (TMLHE) and γ-butyrobetaine hydroxylase (BBOX1), are subject to transcriptional control by factors that respond to the cell's metabolic state, including peroxisome proliferator-activated receptor α (PPARα).[5][13][14]

This technical guide provides a foundational understanding of the endogenous synthesis of this compound. For drug development and advanced research applications, further investigation into the specific kinetic properties of the involved enzymes and the intricate regulatory networks will be essential.

References

The Metabolic Crossroads of Short-Chain Acylcarnitines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain acylcarnitines (SCACs) are essential metabolic intermediates that play a pivotal role in cellular energy homeostasis, extending beyond their classical role as mere byproducts of fatty acid and amino acid catabolism.[1][2] Comprising a carnitine molecule esterified to a short-chain fatty acid (typically 2 to 5 carbons in length), these molecules are central to the transport of acyl groups across mitochondrial membranes, the buffering of the intramitochondrial acyl-CoA to free CoA ratio, and emerging roles in cellular signaling.[3][4] Dysregulation of SCAC metabolism is increasingly implicated in a range of pathologies, including metabolic syndrome, cardiovascular disease, and neurological disorders, making them a focal point for both basic research and therapeutic development.[5][6][7] This technical guide provides a comprehensive overview of the metabolic pathways governing SCACs, detailed experimental protocols for their study, and a summary of key quantitative data to serve as a valuable resource for the scientific community.

Core Metabolic Pathways of Short-Chain Acylcarnitines

The metabolism of short-chain acylcarnitines is intricately linked to the catabolism of fatty acids and branched-chain amino acids (BCAAs). The primary pathways involve their formation from short-chain acyl-CoAs, their transport across the mitochondrial membrane, and their subsequent metabolism or export from the cell.

Biosynthesis of Short-Chain Acylcarnitines

Short-chain acyl-CoAs, the precursors to SCACs, are generated through several metabolic routes:

  • β-oxidation of fatty acids: The breakdown of long-chain fatty acids in the mitochondria and peroxisomes yields acetyl-CoA (C2), propionyl-CoA (C3), and butyryl-CoA (C4).

  • Branched-chain amino acid catabolism: The degradation of isoleucine, leucine, and valine produces various short-chain acyl-CoAs, including isobutyryl-CoA, isovaleryl-CoA (C5), and propionyl-CoA.[1]

  • Glucose and pyruvate (B1213749) metabolism: Acetyl-CoA is a central product of glucose oxidation.

These short-chain acyl-CoAs are then esterified to L-carnitine in reactions catalyzed by a family of carnitine acyltransferases. Key enzymes involved in the formation of SCACs include:

  • Carnitine Acetyltransferase (CrAT): Primarily responsible for the formation of acetylcarnitine (C2-carnitine).[8][9][10]

  • Carnitine Octanoyltransferase (CROT): Exhibits broad specificity, acting on short- and medium-chain acyl-CoAs.[8][11][12]

  • Carnitine Palmitoyltransferase I and II (CPT1 and CPT2): While primarily associated with long-chain fatty acid transport, they can also act on shorter chain lengths.[8]

The formation of SCACs within the mitochondria serves to buffer the acyl-CoA/CoASH ratio, preventing the accumulation of potentially toxic acyl-CoAs and liberating free CoASH for other metabolic reactions.[4]

Transport and Fate of Short-Chain Acylcarnitines

Unlike long-chain fatty acids, short-chain fatty acids can diffuse across the inner mitochondrial membrane. However, their carnitine esters are actively transported. The carnitine-acylcarnitine translocase (CACT) facilitates the exchange of acylcarnitines across the inner mitochondrial membrane.[8][13] There is also evidence for a specific short-chain carnitine-acylcarnitine translocase related to branched-chain amino acid metabolism.[13]

Once formed, SCACs have several fates:

  • Intramitochondrial metabolism: They can be converted back to their respective acyl-CoAs for entry into the TCA cycle or other metabolic pathways.

  • Export from mitochondria: SCACs can be transported out of the mitochondria into the cytoplasm.

  • Cellular export: They can be released from the cell into the circulation.

The following diagram illustrates the core metabolic pathways of short-chain acylcarnitines.

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion fatty_acids Fatty Acids beta_oxidation β-oxidation fatty_acids->beta_oxidation bcaas Branched-Chain Amino Acids bcaa_catabolism BCAA Catabolism bcaas->bcaa_catabolism glucose Glucose pyruvate_dehydrogenase Pyruvate Dehydrogenase glucose->pyruvate_dehydrogenase cytosol Cytosol mitochondrion Mitochondrion sc_acyl_coa_cyt Short-Chain Acyl-CoA scac Short-Chain Acylcarnitine sc_acyl_coa_cyt->scac sc_acyl_coa_mito Short-Chain Acyl-CoA beta_oxidation->sc_acyl_coa_mito bcaa_catabolism->sc_acyl_coa_mito pyruvate_dehydrogenase->sc_acyl_coa_mito sc_acyl_coa_mito->scac CrAT, CROT scac->sc_acyl_coa_cyt CACT tca TCA Cycle scac->tca Conversion to Acyl-CoA circulation circulation scac->circulation Export carnitine L-Carnitine carnitine->scac

Caption: Core metabolic pathways of short-chain acylcarnitines.

Quantitative Data on Short-Chain Acylcarnitine Metabolism

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the dynamics of SCAC metabolism. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Key Carnitine Acyltransferases
EnzymeSubstrateKm (mM)Vmax (nmol/min/mg)Source
Carnitine Acetyltransferase (CrAT) L-Carnitine0.395 ± 0.1071.62 ± 0.24[14]
Acetyl-CoA---
Carnitine Octanoyltransferase (CROT) Hexanoyl-CoA--[11]
Malonyl-CoA (inhibitor)Ki = 35 - 106 µM-[12]

Note: Kinetic parameters can vary significantly depending on the tissue source, purification method, and assay conditions.

Table 2: Plasma Concentrations of Short-Chain Acylcarnitines in Humans
AcylcarnitineConditionConcentration (µM)Source
Acetylcarnitine (C2) Healthy (Fasting)~10 - 30[15][16]
Type 2 DiabetesElevated[15][16]
Propionylcarnitine (B99956) (C3) Healthy (Fasting)~0.1 - 0.5[15][16]
Type 2 DiabetesElevated[16]
Butyrylcarnitine (C4) Healthy (Fasting)~0.05 - 0.2[15][16]
Type 2 DiabetesElevated[16]
Isovalerylcarnitine (C5) Healthy (Fasting)~0.05 - 0.2[15][16]
Type 2 DiabetesElevated[16]

Note: Concentrations can be influenced by diet, age, sex, and genetic factors.[6] Plasma levels may not always reflect tissue-specific concentrations.[17][18][19]

Signaling Pathways Involving Short-Chain Acylcarnitines

Emerging evidence indicates that SCACs are not just metabolic intermediates but also act as signaling molecules, particularly in the context of inflammation and insulin (B600854) resistance.

Pro-inflammatory Signaling

Several studies have demonstrated that certain acylcarnitines can activate pro-inflammatory signaling pathways.[20][21][22][23] This is particularly relevant in metabolic diseases where acylcarnitine levels are often elevated. The proposed mechanism involves the activation of key inflammatory signaling cascades, such as the NF-κB and MAPK pathways.[20][21][22][23][24][25]

The following diagram illustrates the proposed pro-inflammatory signaling pathway activated by acylcarnitines.

inflammatory_signaling acylcarnitine Acylcarnitine prr Pattern Recognition Receptor (PRR)? acylcarnitine->prr Activation? myd88 MyD88 prr->myd88 mapk MAPK (JNK, ERK) myd88->mapk nfkb NF-κB myd88->nfkb cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) mapk->cytokines nfkb->cytokines cox2 COX-2 nfkb->cox2

Caption: Pro-inflammatory signaling by acylcarnitines.

Insulin Signaling

Elevated levels of certain SCACs, such as propionylcarnitine, have been associated with insulin resistance.[5] While the precise mechanisms are still under investigation, it is hypothesized that the accumulation of these metabolites may interfere with normal insulin signaling pathways.[5][7][26] Propionyl-L-carnitine (B1674954) supplementation has been shown to improve insulin resistance in animal models.[27]

The following diagram depicts the potential interplay between propionylcarnitine and insulin signaling.

insulin_signaling propionylcarnitine Elevated Propionylcarnitine irs IRS Proteins propionylcarnitine->irs Inhibition? insulin_receptor Insulin Receptor insulin_receptor->irs Activation pi3k_akt PI3K-Akt Pathway irs->pi3k_akt glut4 GLUT4 Translocation pi3k_akt->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake

Caption: Potential impact of propionylcarnitine on insulin signaling.

Experimental Protocols

The study of short-chain acylcarnitines relies on a combination of analytical chemistry, biochemical assays, and cell-based models.

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

Principle: This is the gold-standard method for the sensitive and specific quantification of a wide range of acylcarnitines in biological samples. The method involves the derivatization of acylcarnitines, followed by flow injection analysis or liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Methodology Outline:

  • Sample Preparation:

    • For plasma or serum, proteins are precipitated using an organic solvent (e.g., methanol) containing internal standards (isotopically labeled acylcarnitines).

    • For tissues, homogenization is performed in a suitable buffer, followed by protein precipitation.

    • The supernatant containing the acylcarnitines is collected.

  • Derivatization (optional but common):

    • Acylcarnitines are often derivatized (e.g., butylation) to improve their ionization efficiency and chromatographic separation.

  • LC-MS/MS Analysis:

    • The derivatized sample is injected into an LC system for separation of acylcarnitine species.

    • The eluent is introduced into the mass spectrometer.

    • Multiple reaction monitoring (MRM) is typically used for quantification, where a specific precursor ion for each acylcarnitine is selected and fragmented, and a specific product ion is monitored.

  • Data Analysis:

    • The concentration of each acylcarnitine is determined by comparing its peak area to that of its corresponding internal standard.

The following diagram illustrates the general workflow for acylcarnitine profiling.

ms_workflow sample Biological Sample (Plasma, Tissue) extraction Extraction & Protein Precipitation sample->extraction derivatization Derivatization (e.g., Butylation) extraction->derivatization lcms LC-MS/MS Analysis (MRM) derivatization->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for acylcarnitine profiling by LC-MS/MS.

Carnitine Acetyltransferase (CrAT) Activity Assay

Principle: The activity of CrAT can be measured spectrophotometrically by monitoring the formation of acetyl-CoA from acetyl-L-carnitine and Coenzyme A (CoA). The increase in absorbance at 233 nm is proportional to the amount of acetyl-CoA produced.

Methodology Outline:

  • Reaction Mixture Preparation:

    • A reaction buffer (e.g., Tris-HCl, pH 8.0) is prepared.

    • Substrates, acetyl-DL-carnitine and CoA, are added to the buffer.

  • Enzyme Preparation:

    • The enzyme source (e.g., purified enzyme, tissue homogenate) is prepared in a suitable buffer.

  • Assay Procedure:

    • The reaction is initiated by adding the enzyme solution to the reaction mixture.

    • The change in absorbance at 233 nm is monitored over time using a spectrophotometer.

  • Calculation of Activity:

    • The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units/mg of protein (one unit is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute).

Cell Culture Models for Studying Short-Chain Acylcarnitine Metabolism

Principle: In vitro cell culture systems provide a controlled environment to investigate the metabolic pathways and cellular effects of SCACs.

Commonly Used Cell Lines:

  • Hepatocytes (e.g., HepG2): For studying liver metabolism of fatty acids and acylcarnitines.

  • Myotubes (e.g., C2C12): For investigating muscle fatty acid oxidation.

  • Cardiomyocytes: To model cardiac energy metabolism.

  • Immune cells (e.g., RAW 264.7 macrophages): For studying the inflammatory effects of acylcarnitines.[20][21][22][23]

Experimental Approaches:

  • Stable Isotope Tracing: Cells are incubated with labeled precursors (e.g., ¹³C-labeled fatty acids or amino acids), and the incorporation of the label into SCACs is monitored by mass spectrometry to determine metabolic fluxes.

  • Gene Knockdown/Overexpression: Techniques like siRNA or CRISPR/Cas9 can be used to manipulate the expression of key enzymes (e.g., CrAT, CROT) to study their role in SCAC metabolism.

  • Treatment with SCACs: Cells can be directly treated with specific SCACs to investigate their effects on cellular signaling, gene expression, and function.[20][21][22][23]

Conclusion

Short-chain acylcarnitines are at the nexus of cellular metabolism, with their roles extending from fundamental bioenergetics to complex signaling cascades. A thorough understanding of their metabolic pathways, regulation, and downstream effects is critical for elucidating their involvement in health and disease. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, quantitative data, and key experimental methodologies to facilitate further investigation into this important class of molecules. The continued exploration of SCAC metabolism holds significant promise for the development of novel diagnostic markers and therapeutic strategies for a variety of metabolic disorders.

References

The Role of 2-Methylbutyroylcarnitine in Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylbutyroylcarnitine is a short-chain acylcarnitine that serves as a crucial intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. Its primary and well-established function is to facilitate the transport of the 2-methylbutyryl moiety from the cytoplasm across the inner mitochondrial membrane. This transport is a critical step for the subsequent oxidation of the acyl group within the mitochondrial matrix, ultimately contributing to cellular energy production. While its role as a transport molecule is clear, direct quantitative data on the specific impact of this compound on bioenergetic parameters such as ATP synthesis and oxygen consumption rates remains limited in publicly available research. This guide synthesizes the current understanding of this compound's function, drawing from the broader knowledge of acylcarnitine metabolism and its place within the isoleucine degradation pathway.

Introduction to this compound and Acylcarnitines

Acylcarnitines are a class of molecules formed by the esterification of L-carnitine with a fatty acid or an organic acid. They are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-generating pathway.[1] Short- and medium-chain acyl-CoAs can also be converted to their carnitine esters, a process that is important for buffering the intramitochondrial Coenzyme A (CoA) pool and for the removal of potentially toxic acyl-CoA species from the mitochondria.

This compound is specifically derived from the metabolism of L-isoleucine.[2] In cases of inborn errors of metabolism, such as 2-methylbutyryl-CoA dehydrogenase deficiency, elevated levels of this compound (often measured as C5-acylcarnitine in newborn screening) can be a key diagnostic marker.[3][4]

The Metabolic Pathway of Isoleucine and the Formation of this compound

The breakdown of L-isoleucine is a multi-step enzymatic process that occurs within the mitochondria. A key intermediate in this pathway is 2-methylbutyryl-CoA. Under normal metabolic conditions, 2-methylbutyryl-CoA is further metabolized to propionyl-CoA and acetyl-CoA, which then enter the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2) for ATP production via the electron transport chain.[5]

The formation of this compound occurs through the action of carnitine acyltransferases, which catalyze the reversible transfer of the 2-methylbutyryl group from CoA to L-carnitine.[6]

Isoleucine_Metabolism cluster_cytoplasm Cytoplasm / Intermembrane Space cluster_mitochondria Mitochondrial Matrix Isoleucine L-Isoleucine alpha_keto α-Keto-β-methylvalerate Isoleucine->alpha_keto Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto->Methylbutyryl_CoA BCKDH Complex Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA SBCAD Methylbutyroylcarnitine This compound Methylbutyryl_CoA->Methylbutyroylcarnitine Carnitine Acyltransferase Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle Carnitine L-Carnitine CoA Coenzyme A Methylbutyroyl_CoA Methylbutyroyl_CoA Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane cluster_matrix Mitochondrial Matrix Cytosol_CoA 2-Methylbutyryl-CoA (Cytosol) CPT1 CPT1 Cytosol_CoA->CPT1 OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane Matrix_CoA 2-Methylbutyryl-CoA (Matrix) Beta_Ox Isoleucine Degradation Matrix_CoA->Beta_Ox Acylcarnitine This compound CACT CACT Acylcarnitine->CACT CPT2 CPT2 Acylcarnitine->CPT2 CPT1->Acylcarnitine CACT->Acylcarnitine CPT2->Matrix_CoA TCA TCA Cycle Beta_Ox->TCA ATP ATP TCA->ATP via ETC LCMS_Workflow Sample Biological Sample (e.g., cell lysate, plasma) Extraction Acylcarnitine Extraction (with internal standard) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS1 Mass Spectrometer (Ionization and Precursor Ion Selection) LC->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Mass Spectrometer (Product Ion Detection) Collision->MS2 Data Data Analysis (Quantification) MS2->Data Seahorse_Workflow Seeding Cell Seeding in XF Microplate Substrate Incubation with This compound Seeding->Substrate Assay Seahorse XF Analysis (Real-time OCR & ECAR) Substrate->Assay Injection1 Injection 1: Oligomycin Assay->Injection1 Measure Basal Respiration Injection2 Injection 2: FCCP Injection1->Injection2 Measure ATP-linked Respiration Injection3 Injection 3: Rotenone/Antimycin A Injection2->Injection3 Measure Maximal Respiration Analysis Data Analysis of Mitochondrial Parameters Injection3->Analysis Measure Non-mitochondrial Respiration

References

The Discovery and History of 2-Methylbutyroylcarnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyroylcarnitine, a short-chain acylcarnitine, has emerged from relative obscurity to become a significant biomarker in the field of inborn errors of metabolism. Its history is intrinsically linked to the advancement of analytical techniques, particularly tandem mass spectrometry, and the subsequent expansion of newborn screening programs. This technical guide provides an in-depth exploration of the discovery, history, biochemical significance, and analytical methodologies related to this compound.

Discovery and Historical Perspective

While the broader class of acylcarnitines was discovered over seven decades ago, the specific identification and clinical significance of this compound are more recent.[1] Its journey from a synthesized molecule to a key diagnostic marker is a testament to the progress in metabolic research.

Early Synthesis for Diagnostic Aims

Prior to its definitive association with a specific metabolic disorder, this compound was likely synthesized as part of a broader effort to create a library of acylcarnitine standards for the differential diagnosis of metabolic diseases. A 1993 publication by Nakanishi and colleagues detailed the synthesis of various acylcarnitines for this purpose, laying the groundwork for the analytical methods that would later be crucial for newborn screening.[2][3]

A Landmark Discovery: The Link to Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD)

The pivotal moment in the history of this compound came in the year 2000. Researchers, led by K.M. Gibson, identified a new inborn error of L-isoleucine metabolism, which they named 2-methylbutyryl-CoA dehydrogenase deficiency, now more commonly known as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[4] Their investigation revealed that individuals with this autosomal recessive disorder exhibit elevated levels of 2-methylbutyrylglycine (B135152) in their urine and, crucially, an accumulation of this compound in their blood and plasma. This discovery established this compound as the primary biomarker for SBCADD.

The advent and widespread adoption of tandem mass spectrometry (MS/MS) for newborn screening in the late 1990s and early 2000s was the technological catalyst that brought the significance of this compound to the forefront. This powerful technique allowed for the rapid and simultaneous measurement of multiple acylcarnitines from a single dried blood spot, making it possible to screen large populations of newborns for a variety of metabolic disorders, including SBCADD.

Biochemical Pathway and Pathophysiology

This compound is an intermediate in the catabolic pathway of the branched-chain amino acid L-isoleucine. Understanding this pathway is essential to comprehending the pathophysiology of SBCADD and the resulting accumulation of this compound.

The Isoleucine Catabolism Pathway

The breakdown of L-isoleucine is a multi-step mitochondrial process. A key enzyme in this pathway is the short/branched-chain acyl-CoA dehydrogenase (SBCAD), encoded by the ACADSB gene. SBCAD catalyzes the conversion of 2-methylbutyryl-CoA to tiglyl-CoA.

In individuals with SBCADD, a deficiency in the SBCAD enzyme disrupts this pathway, leading to the accumulation of its substrate, 2-methylbutyryl-CoA. The excess 2-methylbutyryl-CoA is then conjugated with carnitine by the enzyme carnitine acetyltransferase (CrAT) to form this compound.[2] This conjugation is a detoxification mechanism, allowing the potentially toxic acyl-CoA to be transported out of the mitochondria and eventually excreted.

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Oxidative Decarboxylation SBCAD SBCAD (Short/Branched-Chain Acyl-CoA Dehydrogenase) Methylbutyryl_CoA->SBCAD Methylbutyryl_CoA->Defect Deficiency in SBCADD CrAT Carnitine Acetyltransferase (CrAT) Methylbutyryl_CoA->CrAT Tiglyl_CoA Tiglyl-CoA Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA SBCAD->Tiglyl_CoA Dehydrogenation Accumulation Accumulation Defect->Accumulation Methylbutyroylcarnitine This compound CrAT->Methylbutyroylcarnitine

Isoleucine Catabolism and Formation of this compound in SBCADD.

Analytical Methodologies

The detection and quantification of this compound are primarily achieved through tandem mass spectrometry, a technique that has revolutionized newborn screening and the diagnosis of metabolic disorders.

Tandem Mass Spectrometry (MS/MS) of Dried Blood Spots

The standard method for analyzing this compound is flow injection analysis-tandem mass spectrometry (FIA-MS/MS) of dried blood spots (DBS). This high-throughput method allows for the rapid analysis of a large number of samples.

Experimental Protocol: Acylcarnitine Analysis from Dried Blood Spots by FIA-MS/MS

  • Sample Preparation:

    • A 3 mm disc is punched from a dried blood spot card.

    • The disc is placed into a well of a 96-well microtiter plate.

    • An extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines in methanol (B129727) is added to each well.

    • The plate is agitated to facilitate the extraction of the acylcarnitines from the blood spot.

  • Derivatization (Butylation):

    • The methanolic extract is evaporated to dryness under a stream of nitrogen.

    • A solution of n-butanol with acetyl chloride (typically 3N butanolic HCl) is added to each well.[5]

    • The plate is sealed and heated (e.g., at 65°C for 15-20 minutes) to convert the acylcarnitines to their butyl esters.[5][6] This derivatization improves their ionization efficiency and fragmentation patterns in the mass spectrometer.

    • The butanolic HCl is then evaporated.

  • Reconstitution and Analysis:

    • The dried residue is reconstituted in a mobile phase solvent, typically a mixture of acetonitrile (B52724) and water with a small amount of formic acid.[5]

    • The reconstituted sample is injected into the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.[6]

    • Analysis Mode: Precursor ion scanning is a common method for acylcarnitine profiling. The instrument is set to detect all parent ions that fragment to produce a specific daughter ion characteristic of carnitine and its derivatives (m/z 85 for butylated acylcarnitines).[6] Alternatively, multiple reaction monitoring (MRM) can be used for targeted quantification of specific acylcarnitines.

    • Data Analysis: The concentration of this compound is calculated by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

MSMS_Workflow DBS Dried Blood Spot (DBS) Punch Punch 3mm Disc DBS->Punch Extraction Extraction with Methanolic Internal Standards Punch->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Derivatization (Butylation with n-butanol/HCl) Evaporation1->Derivatization Evaporation2 Evaporation to Dryness Derivatization->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution Injection Flow Injection Reconstitution->Injection MSMS Tandem Mass Spectrometer (MS/MS) (ESI+, Precursor Ion Scan of m/z 85) Injection->MSMS Data Data Analysis (Quantification against Internal Standard) MSMS->Data

Workflow for this compound Analysis by MS/MS.

Quantitative Data

The concentration of this compound is a critical parameter in the diagnosis and monitoring of SBCADD. Newborn screening programs establish cutoff values to distinguish between normal and potentially affected individuals. It is important to note that this compound is isobaric with isovalerylcarnitine (B1198194) (a marker for isovaleric acidemia) and pivaloylcarnitine (B1222081) (an exogenous compound), and is therefore often reported as C5-acylcarnitine in initial screening.[4][7]

AnalyteConditionSpecimenConcentration Range (µmol/L)Reference
C5-AcylcarnitineHealthy NewbornDried Blood Spot< 0.44 - 0.7[8][9]
C5-AcylcarnitineSBCADD (Initial Screen)Dried Blood Spot0.44 - 3.56[9]
C5-AcylcarnitineSBCADD (Chinese Cohort)Dried Blood SpotModerately Elevated[4]
C5-AcylcarnitineSBCADD (European Cohort)Serum0.5 - 2.8[10]

Note: Cutoff values can vary between different screening programs and laboratories.

Clinical Significance and Future Directions

The discovery of elevated this compound as a biomarker for SBCADD has enabled the early identification of affected individuals through newborn screening, allowing for timely intervention and management. While many individuals with SBCADD remain asymptomatic, some can develop neurological symptoms, making early detection crucial.[4]

Future research in this area will likely focus on:

  • Refining analytical methods to better distinguish between C5-acylcarnitine isomers in a high-throughput screening setting.

  • Further elucidating the factors that contribute to the variable clinical presentation of SBCADD.

  • Exploring the potential role of this compound as a biomarker in other conditions.

Conclusion

The story of this compound is a compelling example of how advancements in analytical chemistry can directly impact clinical diagnostics and our understanding of metabolic diseases. From its early synthesis as a potential diagnostic tool to its current role as a key biomarker for an inborn error of metabolism, the journey of this molecule highlights the dynamic interplay between basic science, technology, and medicine. For researchers and professionals in drug development, a thorough understanding of the history and biochemistry of such biomarkers is essential for the continued advancement of personalized medicine and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to 2-Methylbutyroylcarnitine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbutyroylcarnitine, a key intermediate in the metabolism of the branched-chain amino acid isoleucine. This document details its chemical structure, physicochemical properties, and its established role in cellular metabolism, particularly in the transport of acyl groups for mitochondrial β-oxidation. Furthermore, this guide outlines detailed experimental protocols for the quantification and characterization of this compound and presents its metabolic pathway through a clear, visual diagram. While its direct role as a signaling molecule is still an emerging area of research, this guide also touches upon the broader signaling context of acylcarnitines. All quantitative data is presented in structured tables for ease of reference, and methodologies for key experiments are described to support further investigation.

Chemical Structure and Identification

This compound is an acylcarnitine ester. Its structure consists of a carnitine molecule esterified with a 2-methylbutyryl group. This structure is crucial for its function in transporting the 2-methylbutyryl group across the mitochondrial membrane.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name (3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate[1]
Molecular Formula C12H23NO4[1][2]
Molecular Weight 245.32 g/mol [1][2]
SMILES CCC(C)C(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C[1]
InChI Key IHCPDBBYTYJYIL-QVDQXJPCSA-N[1]
CAS Number 256928-75-3[1][2]

Physicochemical Properties

The physicochemical properties of this compound influence its biological distribution and analytical behavior. While experimental data for some properties are limited, predicted values provide useful estimates.

Table 2: Physicochemical Properties of this compound

PropertyValueTypeSource
Physical State SolidExperimental[2]
Melting Point Not AvailableExperimental[1]
Boiling Point Not AvailableExperimental[1]
Water Solubility Not AvailableExperimental[1]
logP -2.8Predicted[1]
pKa (Strongest Acidic) 4.34Predicted[1]
pKa (Strongest Basic) -7.1Predicted[1]

Biological Significance and Metabolic Pathways

This compound is a key metabolite in the degradation pathway of the branched-chain amino acid, L-isoleucine.[3] Its primary function is to facilitate the transport of the 2-methylbutyryl-CoA, an intermediate of isoleucine catabolism, from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation. This process is essential for energy production from branched-chain amino acids. The formation of this compound is catalyzed by the enzyme carnitine O-acetyltransferase (CrAT).

Elevated levels of this compound in biological fluids can be indicative of certain metabolic disorders, including 2-methylbutyryl-CoA dehydrogenase deficiency. It is also being investigated as a potential biomarker for other conditions.

Below is a diagram illustrating the metabolic pathway of L-isoleucine, highlighting the formation of this compound.

Isoleucine Metabolism and this compound Formation Metabolic Pathway of L-Isoleucine cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH This compound This compound 2-Methylbutyryl-CoA->this compound CrAT Tiglyl-CoA Tiglyl-CoA Propionyl-CoA Propionyl-CoA Tiglyl-CoA->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Carnitine Carnitine Carnitine->this compound 2-Methylbutyryl-CoA_mito 2-Methylbutyryl-CoA This compound->2-Methylbutyryl-CoA_mito CPTII Mitochondrial Matrix Mitochondrial Matrix 2-Methylbutyryl-CoA_mito->Tiglyl-CoA SBCAD

Caption: Metabolic pathway of L-isoleucine leading to the formation of this compound.

Signaling Pathways

While this compound itself has not been extensively documented as a direct signaling molecule, the broader class of acylcarnitines is recognized for its role in cellular signaling, primarily through the modulation of key metabolic sensors and transcription factors. The regulation of carnitine metabolism and fatty acid oxidation is intricately linked to signaling pathways such as the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.

The diagram below illustrates a generalized overview of how acylcarnitine metabolism is integrated with cellular signaling pathways that regulate energy homeostasis.

Acylcarnitine-Related Signaling Pathways Generalized Acylcarnitine-Related Signaling AMPK AMPK CPT1 Carnitine Palmitoyltransferase I AMPK->CPT1 activates PPARa PPARa PPARa->CPT1 upregulates transcription Fatty_Acyl_CoA Fatty Acyl-CoA Acylcarnitine Acylcarnitine Fatty_Acyl_CoA->Acylcarnitine CPT1 Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Acylcarnitine->Mitochondrial_Beta_Oxidation transport into mitochondria ATP_Production ATP Production Mitochondrial_Beta_Oxidation->ATP_Production Cellular_Stress Cellular Stress (e.g., nutrient deprivation) Cellular_Stress->AMPK activates Experimental Workflow for this compound Analysis General Experimental Workflow Biological_Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction and Protein Precipitation Biological_Sample->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Analysis_Quant Data Analysis: Quantification LC_MS_MS->Data_Analysis_Quant NMR_Analysis NMR Analysis Data_Analysis_Struct Data Analysis: Structural Elucidation NMR_Analysis->Data_Analysis_Struct Purified_Compound Purified Compound Purified_Compound->NMR_Analysis

References

2-Methylbutyroylcarnitine in Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Methylbutyroylcarnitine, focusing on its role as a key biomarker for the inborn error of metabolism, Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency. While not directly a participant in fatty acid oxidation, its detection and the metabolic pathway it belongs to are of significant interest to researchers in fatty acid oxidation due to overlapping diagnostic methodologies and the central role of carnitine in both fatty acid and branched-chain amino acid metabolism. This document details the biochemical pathway of isoleucine catabolism, the clinical significance of this compound, quantitative data for its detection, and detailed experimental protocols for its analysis.

Introduction: The Intersection of Amino Acid and Fatty Acid Metabolism

This compound is a short-chain acylcarnitine that serves as a primary biomarker for the deficiency of Short/branched-chain acyl-CoA dehydrogenase (SBCAD), an enzyme involved in the catabolism of the branched-chain amino acid L-isoleucine.[1][2] Its accumulation is not indicative of a disorder in fatty acid oxidation but rather a defect in a specific amino acid breakdown pathway.

The relevance for researchers in fatty acid oxidation lies in several key areas:

  • Shared Diagnostic Platforms: The primary screening method for both fatty acid oxidation disorders and organic acidemias (including SBCAD deficiency) is tandem mass spectrometry (MS/MS) analysis of acylcarnitines in dried blood spots.[3]

  • The Role of Carnitine: Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4] In SBCAD deficiency, the accumulating 2-methylbutyryl-CoA is conjugated to carnitine, forming this compound, to facilitate its removal. This highlights the broader role of carnitine in detoxifying metabolic intermediates.

  • Differential Diagnosis: Understanding the metabolic origin of different acylcarnitines is crucial for the accurate differential diagnosis of inborn errors of metabolism.

The Isoleucine Catabolism Pathway and the Role of SBCAD

L-isoleucine, an essential branched-chain amino acid, is catabolized in a multi-step pathway. A key step is the conversion of 2-methylbutyryl-CoA to tiglyl-CoA, catalyzed by the mitochondrial enzyme Short/branched-chain acyl-CoA dehydrogenase (SBCAD).[2]

A deficiency in SBCAD activity, typically due to mutations in the ACADSB gene, leads to the accumulation of 2-methylbutyryl-CoA.[1] This intermediate is then conjugated with carnitine to form this compound (also known as C5-acylcarnitine, though this designation is shared with isovalerylcarnitine) and with glycine (B1666218) to form 2-methylbutyrylglycine (B135152), both of which are then excreted.[1][5]

Isoleucine_Catabolism cluster_accumulation Consequences of SBCAD Deficiency Isoleucine L-Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA SBCAD Methylbutyroylcarnitine This compound (C5-Acylcarnitine) Methylbutyryl_CoA->Methylbutyroylcarnitine Carnitine Acyltransferase Methylbutyrylglycine 2-Methylbutyrylglycine Methylbutyryl_CoA->Methylbutyrylglycine Glycine N-acyltransferase Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA ... Acetyl_CoA Acetyl-CoA Propionyl_CoA->Acetyl_CoA ... Mitochondrion Mitochondrial Matrix

Isoleucine Catabolism and SBCAD Deficiency

Quantitative Data Presentation

The primary diagnostic markers for SBCAD deficiency are elevated levels of C5-acylcarnitine (which includes this compound) in blood and 2-methylbutyrylglycine in urine.

AnalyteMatrixNormal RangeSBCAD Deficiency RangeCitation(s)
C5-AcylcarnitineDried Blood Spot0.05 - 0.3 µmol/L0.44 - 2.05 µmol/L[6][7][8]
2-MethylbutyrylglycineUrineUndetectable - Trace1.78 - 11.89 (units vary)[9]

Note: The C5-acylcarnitine designation is not specific to this compound and can also be elevated in isovaleric acidemia. Confirmatory testing is required.

Experimental Protocols

Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Profiling in Dried Blood Spots

This protocol outlines the general steps for the quantitative analysis of acylcarnitines from dried blood spots (DBS).

4.1.1. Sample Preparation

  • A 3.2 mm disc is punched from a dried blood spot into a well of a 96-well microtiter plate.[10]

  • 100 µL of a methanol-based extraction solution containing stable isotope-labeled internal standards (e.g., from Cambridge Isotope Laboratories, NSK-A and NSK-B) is added to each well.[10][11]

  • The plate is agitated for 30-45 minutes at room temperature or slightly elevated temperature (e.g., 30-45°C) to facilitate extraction.[10][11]

  • The supernatant is transferred to a new plate and dried under a stream of nitrogen.[11]

  • The dried residue is derivatized by adding 50-100 µL of 3N butanolic HCl and incubating at 60-65°C for 20-30 minutes. This converts the acylcarnitines to their butyl esters.[10][11]

  • The derivatized sample is again dried under nitrogen.

  • The final residue is reconstituted in 100 µL of the mobile phase for injection into the MS/MS system.[11]

4.1.2. Instrumental Analysis

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.[10][11]

  • Ionization Mode: Positive ion mode.[11]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[10] A precursor ion scan of m/z 85 is often used for the detection of all acylcarnitines.

  • Injection: Flow injection analysis (FIA) is common for high-throughput screening.[11]

  • Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

MSMS_Workflow DBS Dried Blood Spot Punch Punch 3.2mm Disc DBS->Punch Extraction Extraction with Methanol + Internal Standards Punch->Extraction Dry1 Dry Down Extraction->Dry1 Derivatization Derivatization with Butanolic HCl Dry1->Derivatization Dry2 Dry Down Derivatization->Dry2 Reconstitution Reconstitution in Mobile Phase Dry2->Reconstitution Injection FIA-MS/MS Analysis Reconstitution->Injection Data Data Analysis and Quantification Injection->Data

Tandem Mass Spectrometry Workflow
SBCAD Enzyme Activity Assay in Cultured Fibroblasts

This assay measures the activity of the SBCAD enzyme in cultured skin fibroblasts to confirm a diagnosis of SBCAD deficiency.

4.2.1. Cell Culture and Homogenization

  • Patient skin fibroblasts are cultured under standard conditions.

  • Cells are harvested and washed.

  • A cell homogenate is prepared by sonication or detergent lysis.

4.2.2. Enzyme Assay

A common method is the electron transfer flavoprotein (ETF) fluorescence reduction assay.[12]

  • The reaction mixture contains the fibroblast homogenate, a suitable buffer, and electron transfer flavoprotein (ETF).

  • The reaction is initiated by the addition of the substrate, 2-methylbutyryl-CoA.

  • The reduction of ETF by SBCAD is monitored by the decrease in ETF fluorescence.

  • The rate of fluorescence decrease is proportional to the SBCAD enzyme activity.

  • Enzyme activity is typically normalized to the total protein concentration in the homogenate.

Newborn Screening and Diagnostic Workflow

The identification of individuals with SBCAD deficiency typically begins with newborn screening.

Newborn_Screening_Workflow NBS Newborn Screening (Dried Blood Spot) MSMS Tandem Mass Spectrometry (Acylcarnitine Profile) NBS->MSMS Elevated_C5 Elevated C5-Acylcarnitine MSMS->Elevated_C5 Normal Normal Result Elevated_C5->Normal Negative Follow_up Follow-up Testing Elevated_C5->Follow_up Presumptive Positive Urine_OA Urine Organic Acid Analysis (GC-MS) Follow_up->Urine_OA Plasma_AC Plasma Acylcarnitine Profile (LC-MS/MS) Follow_up->Plasma_AC Elevated_2MBG Elevated 2-Methylbutyrylglycine Urine_OA->Elevated_2MBG Normal_Urine Normal Urine Organics Elevated_2MBG->Normal_Urine Other Cause of Elevated C5 Confirmatory Confirmatory Testing Elevated_2MBG->Confirmatory Suspicion of SBCAD Deficiency Enzyme_Assay SBCAD Enzyme Assay (Fibroblasts) Confirmatory->Enzyme_Assay Genetic_Testing ACADSB Gene Sequencing Confirmatory->Genetic_Testing Diagnosis Diagnosis of SBCAD Deficiency Enzyme_Assay->Diagnosis Genetic_Testing->Diagnosis

Newborn Screening and Diagnostic Workflow for SBCAD Deficiency

Clinical Significance and Outlook

Most individuals with SBCAD deficiency identified through newborn screening remain asymptomatic.[1][5] However, a subset of patients may present with clinical symptoms such as poor feeding, lethargy, and developmental delay.[1] The reasons for this clinical variability are not yet fully understood.

For drug development professionals, the study of SBCAD deficiency and its biomarkers can provide insights into the broader consequences of metabolic dysregulation and the role of carnitine in metabolic detoxification.

Conclusion

This compound is a critical biomarker for the diagnosis of SBCAD deficiency, an inborn error of isoleucine metabolism. While its direct role in fatty acid oxidation is non-existent, its detection and the underlying metabolic defect are of considerable importance to researchers and clinicians in the broader field of metabolic diseases. The use of shared diagnostic platforms and the central role of carnitine in diverse metabolic pathways underscore the interconnectedness of amino acid and fatty acid metabolism. This guide has provided a technical overview of the relevant pathways, quantitative data, and experimental protocols to aid in the understanding and investigation of this important metabolic marker.

References

Methodological & Application

Application Note and Protocol for the Quantification of 2-Methylbutyroylcarnitine in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyroylcarnitine is an acylcarnitine that serves as a biomarker for certain inborn errors of metabolism, particularly those related to the catabolism of the branched-chain amino acid isoleucine. Accurate and precise quantification of this compound in plasma is crucial for the diagnosis and monitoring of these metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput.[1][2] This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection. The method described herein is designed to be robust and reliable for both clinical research and drug development applications. A key aspect of this method is the chromatographic separation of this compound from its constitutional isomer, isovalerylcarnitine, which is essential for accurate diagnosis.[3][4]

Signaling Pathway Context

This compound is a key intermediate in the catabolic pathway of the essential amino acid L-isoleucine. This metabolic process involves a series of enzymatic reactions that ultimately convert isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. A deficiency in the enzyme 2-methylbutyryl-CoA dehydrogenase, which is responsible for the conversion of 2-methylbutyryl-CoA to tiglyl-CoA, can lead to an accumulation of this compound.

Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->Two_Methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA Two_Methylbutyryl_CoA->Tiglyl_CoA Two_Methylbutyroylcarnitine This compound Two_Methylbutyryl_CoA->Two_Methylbutyroylcarnitine Accumulation Enzyme_Deficiency 2-Methylbutyryl-CoA Dehydrogenase Deficiency Two_Methylbutyryl_CoA->Enzyme_Deficiency Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Propionyl_CoA->Citric_Acid_Cycle Acetyl_CoA->Citric_Acid_Cycle Enzyme_Deficiency->Tiglyl_CoA

Simplified Isoleucine Catabolism Pathway

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma involves several key stages, from sample collection to data analysis. This systematic process ensures the accuracy and reproducibility of the results.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Collection Plasma Collection Protein_Precipitation Protein Precipitation Plasma_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Review Data Review Quantification->Data_Review

References

Application Note and Protocol for the Analysis of 2-Methylbutyroylcarnitine in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylbutyroylcarnitine, a short-chain acylcarnitine, is an important biomarker in human metabolism. It is an intermediate in the degradation pathway of the amino acid isoleucine. Elevated levels of this compound in biological fluids, such as blood and urine, are indicative of certain inborn errors of metabolism. Specifically, it is a key diagnostic marker for 2-methylbutyrylglycinuria, a genetic disorder characterized by a deficiency of the enzyme 2-methylbutyryl-CoA dehydrogenase.[1][2][3] Accurate and reliable quantification of this compound in urine is crucial for the early diagnosis and monitoring of this condition. This document provides a detailed protocol for the analysis of this compound in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Principle of the Method

This method employs a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for the separation and quantification of this compound. Urine samples are first subjected to a simple preparation procedure involving dilution and protein precipitation. A stable isotope-labeled internal standard (IS), such as d3-2-methylbutyroylcarnitine, is added to the samples prior to preparation to ensure accurate quantification by correcting for any variability during sample processing and analysis.[6]

The separation of this compound from other urinary components is achieved using reversed-phase liquid chromatography. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).[6][7] The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., d3-2-methylbutyroylcarnitine)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Autosampler vials with inserts

  • Pipettes and tips

2. Urine Sample Collection and Storage

  • Collection: For routine analysis, a first-morning mid-stream urine sample is often preferred due to its higher concentration.[8] For quantitative metabolic studies, a 24-hour urine collection might be necessary to account for diurnal variations.[6]

  • Initial Handling: Immediately after collection, samples should be placed on ice to minimize degradation.[9]

  • Processing: Centrifuge the urine samples at approximately 2,000 x g for 10 minutes at 4°C to remove cells and other debris.[6][8]

  • Storage: Transfer the supernatant to a clean, labeled tube. For short-term storage (up to one week), samples can be kept at 4°C. For long-term storage, samples should be frozen at -80°C.[5][9] It is advisable to avoid repeated freeze-thaw cycles.[9]

3. Sample Preparation

  • Thaw frozen urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of a solution containing the internal standard in cold acetonitrile (e.g., 100 ng/mL of d3-2-methylbutyroylcarnitine in ACN). The dilution factor and IS concentration may need to be optimized based on the instrument's sensitivity.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[6]

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instruments.

4.1. Liquid Chromatography (LC)

  • System: UHPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[10][11]

  • Mobile Phase A: 0.1% Formic Acid in Water[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6]

  • Flow Rate: 0.3 - 0.4 mL/min

  • Column Temperature: 30 - 40°C

  • Injection Volume: 5 - 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 2
    1.0 2
    8.0 95
    10.0 95
    10.1 2

    | 12.0 | 2 |

4.2. Mass Spectrometry (MS)

  • System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode[6]

  • Capillary Voltage: +3.5 kV[11]

  • Source Temperature: 120 - 150°C

  • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

  • Desolvation Temperature: 350 - 450°C

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for this compound and its internal standard must be determined by direct infusion of the pure compounds.

5. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., synthetic urine or water). Process these standards in the same manner as the unknown samples.

  • Quantification: Plot the peak area ratio of the analyte to the internal standard against the corresponding concentrations of the calibration standards. Use a linear regression model to fit the calibration curve. The concentration of this compound in the urine samples is then calculated from this curve.

Data Presentation

The performance of the analytical method should be validated to ensure its reliability. The following table summarizes typical method validation parameters for the analysis of acylcarnitines in biological fluids.

Parameter Typical Value Reference
Linearity (r²)> 0.99[12]
Limit of Detection (LOD)0.05 - 0.1 µmol/L[4][5]
Limit of Quantification (LOQ)0.1 - 0.5 µmol/L[13]
Intra-assay Precision (%CV)1 - 5%[4][5]
Inter-assay Precision (%CV)6 - 12%[4][5]
Recovery (%)94 - 106%[4][5]

Mandatory Visualization

experimental_workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collect Urine Sample Collection (First Morning Void) Centrifuge1 Centrifuge at 2,000 x g (10 min, 4°C) Collect->Centrifuge1 Store Store Supernatant at -80°C Centrifuge1->Store Thaw Thaw Sample on Ice Store->Thaw Spike Spike with Internal Standard & Dilute in Acetonitrile Thaw->Spike Precipitate Protein Precipitation (-20°C, 20 min) Spike->Precipitate Centrifuge2 Centrifuge at 14,000 x g (10 min, 4°C) Precipitate->Centrifuge2 Transfer Transfer Supernatant to Autosampler Vial Centrifuge2->Transfer Inject Inject Sample into UHPLC System Transfer->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI Positive Mode) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Caption: Experimental workflow for the analysis of this compound in urine.

References

Application Notes and Protocols for Acylcarnitine Profiling in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are essential intermediates in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3][4] The analysis of acylcarnitine profiles in biological samples is a critical tool for the screening and diagnosis of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[1][2][5][6] Dried blood spots (DBS) have become the standard specimen for this analysis, especially in newborn screening, due to the ease of sample collection, transport, and storage.[1] This document provides detailed protocols for the preparation of dried blood spots for acylcarnitine profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]

Principle

The general workflow for acylcarnitine profiling from DBS involves the extraction of acylcarnitines from the blood spot, followed by analysis using tandem mass spectrometry. Two primary approaches for sample preparation are commonly employed: a direct "dilute-and-shoot" method without derivatization and a method involving chemical derivatization to improve chromatographic separation and detection sensitivity.[1][7][8] The choice of method may depend on the specific acylcarnitines of interest and the sensitivity requirements of the assay. Stable isotope-labeled internal standards are crucial for accurate quantification.

Experimental Protocols

Protocol 1: Non-Derivatized Sample Preparation

This method is rapid and involves a simple solvent extraction of the acylcarnitines from the DBS.

Materials:

  • Dried blood spot collection cards (e.g., Whatman 903)[7]

  • Manual or automated DBS puncher (3.0 mm or 3.2 mm)[7][9]

  • 96-well microplates

  • Microplate shaker

  • Centrifuge

  • Extraction solvent: 85:15 (v/v) acetonitrile:water with stable isotope-labeled internal standards[7]

  • Reconstitution solution: 50:50 (v/v) acetonitrile:water with 0.1% formic acid[10]

  • LC-MS/MS system

Procedure:

  • Blood Spot Collection and Drying: Collect whole blood onto the filter paper card, ensuring the circle is completely filled. Allow the blood spots to dry at ambient temperature for at least 3-4 hours.[4]

  • DBS Punching: Punch a 3.0 mm or 3.2 mm disc from the center of the dried blood spot into a well of a 96-well microplate.[7][9]

  • Extraction:

    • Add 100-200 µL of the extraction solvent (containing internal standards) to each well containing a DBS punch.[7]

    • Seal the plate and incubate for 20-45 minutes at room temperature or 45 °C with shaking.[7][8]

  • Eluate Transfer and Evaporation:

    • Transfer the supernatant (eluate) to a new 96-well plate.[8]

    • Evaporate the solvent to dryness under a stream of nitrogen at approximately 50 °C.[8]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution.[8][10]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Derivatized Sample Preparation (Butylation)

This protocol involves the conversion of acylcarnitines to their butyl esters, which can enhance their chromatographic properties and detection by mass spectrometry.[2][9][11][12]

Materials:

  • All materials listed in Protocol 1

  • Derivatization reagent: 3N Butanolic HCl (prepared by adding acetyl chloride to n-butanol)[8][9]

  • Nitrogen evaporator

Procedure:

  • Blood Spot Collection, Drying, and Punching: Follow steps 1 and 2 from Protocol 1.

  • Extraction:

    • Add 100 µL of methanol (B129727) containing the appropriate isotopic internal standards to each well.[9]

    • Incubate at 30 °C for 30 minutes with shaking.[9]

    • Transfer the supernatant to a new plate and dry the extract at 60 °C.[9]

  • Derivatization:

    • Add 50-100 µL of 3N butanolic HCl to each dried sample well.[8][9]

    • Seal the plate and incubate at 60-65 °C for 20-30 minutes.[8][9]

    • Evaporate the derivatization reagent to dryness under a stream of nitrogen at approximately 40-50 °C.[8][9]

  • Reconstitution: Reconstitute the dried, derivatized residue in 100 µL of a suitable solvent, such as 80:20 (v/v) methanol:water.[9]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

The following tables summarize typical quantitative performance data for acylcarnitine profiling from DBS using LC-MS/MS.

Table 1: Example Performance Characteristics of a UPLC-MS/MS Method for Acylcarnitine Analysis [11]

AnalyteLimit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)Precision (%RSD)Mean Recovery (%)
C20.0160.0522.5 - 6.1102
C30.0040.0131.9 - 5.5105
C40.0020.0082.1 - 7.2101
C50.0030.0101.5 - 6.8104
C80.0020.0062.8 - 8.198
C160.0040.0123.1 - 8.8103

Data adapted from a study developing a UPLC-MS/MS method for the separation and quantification of a large number of acylcarnitines.[11] The precision is presented as a range of relative standard deviations observed.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis dbs Dried Blood Spot (DBS) Collection punch Punch 3mm Disc dbs->punch extract Extraction with Internal Standards punch->extract separate Separate Supernatant extract->separate dry_extract Dry Down Extract separate->dry_extract derivatize Derivatization (Optional) dry_extract->derivatize Derivatized Method reconstitute Reconstitute dry_extract->reconstitute Non-Derivatized Method dry_derivatized Dry Down Derivatized Sample derivatize->dry_derivatized dry_derivatized->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition and Processing lcms->data report Reporting data->report

Caption: Experimental workflow for acylcarnitine profiling in dried blood spots.

Metabolic Role of Acylcarnitines

metabolic_pathway cytosol Cytosol mito_matrix Mitochondrial Matrix fatty_acid Fatty Acid acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa Activation acylcarnitine Acylcarnitine acyl_coa->acylcarnitine Esterification cat1 CPT1 beta_ox β-oxidation acyl_coa->beta_ox carnitine Carnitine acylcarnitine->acyl_coa Transesterification cact CACT acylcarnitine->cact Transport cat2 CPT2 energy Energy (ATP) beta_ox->energy

Caption: Simplified diagram of the carnitine shuttle system for fatty acid transport.

References

Application Notes and Protocols for the Derivatization of Short-Chain Acylcarnitines in Analytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are critical intermediates in mitochondrial fatty acid β-oxidation and the metabolism of branched-chain amino acids. The analysis of short-chain acylcarnitines (SCACs), typically those with acyl chains of two to five carbons, is essential for the diagnosis and monitoring of inherited metabolic disorders, as well as in research areas such as diabetes, obesity, and cardiovascular disease. Due to their polar nature and the presence of a quaternary ammonium (B1175870) group, the direct analysis of underivatized SCACs by liquid chromatography-mass spectrometry (LC-MS) can be challenging, often suffering from poor retention on reversed-phase columns and ion suppression.

Chemical derivatization is a widely employed strategy to enhance the analytical performance of SCAC analysis. By modifying the carboxyl group of the acylcarnitine molecule, derivatization can improve chromatographic retention, increase ionization efficiency, and enable the separation of isomeric species. This document provides detailed application notes and protocols for common derivatization methods used in the analysis of short-chain acylcarnitines.

Derivatization Methods for Short-Chain Acylcarnitine Analysis

Several derivatization strategies have been successfully applied to the analysis of SCACs. The most common approaches involve esterification of the carboxylic acid functional group. This section details the principles and protocols for three effective derivatization reagents: Butanolic HCl, 3-Nitrophenylhydrazine (B1228671) (3NPH), and Pentafluorophenacyl Trifluoromethanesulfonate (B1224126) (PFPa-OTf).

Butylation (Butyl Esterification)

Butylation is a robust and widely used method for the derivatization of acylcarnitines. The reaction with butanolic hydrochloric acid converts the carboxyl group to a butyl ester. This modification increases the hydrophobicity of the molecule, leading to improved retention on reversed-phase LC columns and enhanced ionization efficiency in positive electrospray ionization (ESI) mode. A significant advantage of butylation is its ability to differentiate dicarboxylic acylcarnitines, as both carboxyl groups are derivatized, resulting in a distinct mass shift.[1]

Experimental Protocol: Butylation of Acylcarnitines in Plasma

Materials:

  • n-Butanol

  • Acetyl Chloride

  • Internal Standard (IS) solution (containing stable isotope-labeled acylcarnitine standards)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Nitrogen gas supply

  • Heating block or oven at 60-65°C

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard mixture.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Derivatization Reagent Preparation (Butanolic HCl):

    • Caution: Prepare in a fume hood. Acetyl chloride is corrosive and reacts violently with water.

    • Slowly add 150 µL of acetyl chloride to 1.5 mL of n-butanol. Mix gently. This creates a 3N solution of HCl in n-butanol. Prepare this reagent fresh daily.

  • Derivatization Reaction:

    • Evaporate the supernatant from step 1 to dryness under a gentle stream of nitrogen gas at 40°C.

    • Add 100 µL of the freshly prepared 3N butanolic HCl to the dried extract.

    • Cap the tube tightly and vortex briefly.

    • Incubate at 60°C for 20 minutes.

  • Final Sample Preparation:

    • After incubation, evaporate the sample to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the derivatized analytes.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3-Nitrophenylhydrazine (3NPH) Derivatization

Derivatization with 3-nitrophenylhydrazine (3NPH) targets the carboxyl group of acylcarnitines, forming a hydrazone derivative. This method significantly increases the signal intensity in mass spectrometry and improves chromatographic separation on reversed-phase columns.[2] The reaction is typically rapid and can be performed under mild conditions.

Experimental Protocol: 3NPH Derivatization of Acylcarnitines

Materials:

  • 3-Nitrophenylhydrazine hydrochloride (3NPH) solution (e.g., 0.5 M in 35% acetonitrile)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 1 M in water)

  • Pyridine (B92270)

  • Methanol

  • Water (LC-MS grade)

  • Internal Standard solution

  • Lyophilizer or vacuum concentrator

  • Heating block or incubator at 30°C

Procedure:

  • Sample Preparation and Extraction:

    • Follow the same sample preparation and protein precipitation steps as described in the Butylation protocol (Section 1, step 1).

  • Derivatization Reaction:

    • Evaporate the supernatant to dryness using a lyophilizer or vacuum concentrator.

    • To the dried extract, add sequentially:

      • 5 µL of 25 mM 3NPH solution.

      • 2.5 µL of 25 mM EDC solution.

      • 0.4 µL of 0.396% pyridine in methanol.

    • Vortex briefly to mix.

    • Incubate at 30°C for 30 minutes with gentle agitation.[2]

  • Final Sample Preparation:

    • Lyophilize or evaporate the sample to dryness.

    • Reconstitute the residue in 50 µL of the initial mobile phase.

    • Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Pentafluorophenacyl Trifluoromethanesulfonate (PFPa-OTf) Derivatization

Pentafluorophenacyl trifluoromethanesulfonate is a highly reactive derivatization reagent that targets the carboxyl group of acylcarnitines to form pentafluorophenacyl esters. This derivatization enhances the sensitivity of detection by mass spectrometry.[3] The reaction is rapid and proceeds under mild conditions, minimizing the risk of acylcarnitine hydrolysis.[3]

Experimental Protocol: PFPa-OTf Derivatization of Acylcarnitines

Materials:

  • Pentafluorophenacyl trifluoromethanesulfonate (PFPa-OTf) solution (e.g., 10 mg/mL in acetonitrile)

  • Diisopropylethylamine (DIPEA) solution (e.g., 10% in acetonitrile)

  • Acetonitrile

  • Internal Standard solution

  • Nitrogen gas supply

  • Heating block at room temperature

Procedure:

  • Sample Preparation and Extraction:

    • Follow the same sample preparation and protein precipitation steps as described in the Butylation protocol (Section 1, step 1).

  • Derivatization Reaction:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Add 20 µL of PFPa-OTf solution to the dried extract.

    • Add 5 µL of DIPEA solution.

    • Vortex briefly to mix.

    • Incubate at room temperature for 15 minutes.

  • Final Sample Preparation:

    • Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex thoroughly.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the reported performance characteristics for different derivatization methods for short-chain acylcarnitine analysis. It is important to note that these values can vary depending on the specific analyte, matrix, instrumentation, and laboratory.

Derivatization MethodAnalyteMatrixLODLOQLinearity (R²)Recovery (%)Precision (RSD%)Reference
Butylation Various SCACsPlasma, LiverN/A0.002-0.065 pmol>0.99459-99<10-20[1]
Butylation C4, C5-DCUrineN/AN/AN/AN/AN/A
3-NPH 24 CarnitinesDried Blood SpotN/Asub- to low-femtomole>0.9986.9-109.7Intra-day: ≤7.8, Inter-day: ≤8.8[4]
PFPa-OTf 66 AcylcarnitinesPlasma, Urine, CSFN/AN/AN/AN/AN/A[3]
Underivatized 25 AcylcarnitinesPlasmaN/AN/AN/AN/AN/A[5]

N/A: Not explicitly available in a comparable format in the searched literature.

Visualizations

Signaling Pathway: The Carnitine Shuttle and Mitochondrial β-Oxidation

The analysis of short-chain acylcarnitines is crucial for understanding the metabolic flux through the mitochondrial β-oxidation pathway. The carnitine shuttle is responsible for transporting long-chain fatty acids into the mitochondrial matrix, where they are broken down into acetyl-CoA. Deficiencies in this pathway lead to the accumulation of specific acylcarnitines.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 CACT CACT CPT1->CACT Acylcarnitine OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane CPT2 CPT2 CACT->CPT2 MatrixAcylCoA Fatty Acyl-CoA BetaOxidation β-Oxidation MatrixAcylCoA->BetaOxidation CPT2->MatrixAcylCoA Acylcarnitine AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA ShortChainAC Short-Chain Acylcarnitines (accumulate in defects) BetaOxidation->ShortChainAC

The Carnitine Shuttle and β-Oxidation Pathway.
Experimental Workflow: Acylcarnitine Analysis from Plasma

The following diagram illustrates a typical workflow for the analysis of short-chain acylcarnitines from a plasma sample, incorporating a derivatization step.

ExperimentalWorkflow Start Plasma Sample Collection ProteinPrecip Protein Precipitation (e.g., with Methanol) Start->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation1 Evaporation to Dryness Supernatant->Evaporation1 Derivatization Derivatization (e.g., Butylation) Evaporation1->Derivatization Evaporation2 Evaporation to Dryness Derivatization->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

General workflow for derivatization-based acylcarnitine analysis.
Logical Relationship: Butylation Derivatization Reaction

This diagram illustrates the chemical transformation that occurs during the butylation of a short-chain acylcarnitine.

ButylationReaction Acylcarnitine Short-Chain Acylcarnitine (R-COOH) ButylEster Acylcarnitine Butyl Ester (R-COO(CH2)3CH3) Acylcarnitine->ButylEster  + HCl (catalyst)  Heat (60°C) Water Water (H2O) Butanol n-Butanol (CH3(CH2)3OH) Butanol->ButylEster

Butylation reaction of a short-chain acylcarnitine.

References

In Vitro Synthesis of 2-Methylbutyroylcarnitine for Research Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyroylcarnitine is a short-chain acylcarnitine that plays a crucial role in the metabolism of branched-chain amino acids, particularly isoleucine. As a biomarker, its levels can be indicative of metabolic disorders, making the availability of high-purity this compound essential for research standards, diagnostic assay development, and drug discovery. This document provides detailed application notes and protocols for the in vitro synthesis of this compound via both chemical and enzymatic methods, along with purification and characterization procedures.

Biological Context: The Isoleucine Degradation Pathway

In biological systems, this compound is an intermediate in the catabolism of the essential amino acid L-isoleucine. The breakdown of isoleucine primarily occurs in the mitochondria and generates 2-methylbutyryl-CoA. This acyl-CoA derivative can then be transesterified with L-carnitine to form this compound, a reaction catalyzed by the enzyme carnitine acetyltransferase (CrAT).[1] This process is vital for buffering the intramitochondrial acyl-CoA pool and for the transport of acyl groups.

dot

Isoleucine_Degradation Isoleucine L-Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Branched-Chain Aminotransferase Acyl_CoA 2-Methylbutyryl-CoA Keto_Acid->Acyl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex Product This compound Acyl_CoA->Product Carnitine Acetyltransferase (CrAT) Degradation Further Degradation (Propionyl-CoA & Acetyl-CoA) Acyl_CoA->Degradation Carnitine L-Carnitine Carnitine->Product CoA Coenzyme A Product->CoA CoA->Acyl_CoA

Caption: Isoleucine degradation pathway to this compound.

Methods for In Vitro Synthesis

Two primary methods for the in vitro synthesis of this compound are chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and is suited for different research needs.

Chemical Synthesis: O-Acylation of L-Carnitine

This method involves the direct acylation of the hydroxyl group of L-carnitine with a 2-methylbutyryl moiety. A common approach is the use of an activated form of 2-methylbutanoic acid, such as 2-methylbutyryl chloride, in an appropriate solvent.

Experimental Protocol:

Materials:

  • L-carnitine hydrochloride

  • 2-Methylbutyryl chloride

  • Anhydrous trifluoroacetic acid (TFA)

  • Anhydrous diethyl ether

  • Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: Dry a round-bottom flask under vacuum and flush with nitrogen gas.

  • Dissolution: Add L-carnitine hydrochloride (1 equivalent) to the flask and dissolve it in anhydrous trifluoroacetic acid under a nitrogen atmosphere.

  • Acylation: Cool the solution in an ice bath and slowly add 2-methylbutyryl chloride (1.2 equivalents) dropwise with constant stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, precipitate the product by adding an excess of cold, anhydrous diethyl ether.

  • Isolation: Collect the precipitate by vacuum filtration and wash it several times with anhydrous diethyl ether to remove unreacted starting materials and byproducts.

  • Drying: Dry the resulting solid under a high vacuum to obtain the crude this compound.

Enzymatic Synthesis: Coupled Enzyme Reaction

This biomimetic approach utilizes enzymes to catalyze the synthesis of this compound from its biological precursors. This method is highly specific and proceeds under mild conditions. It involves a two-step, one-pot reaction starting from 2-methylbutanoic acid.

Experimental Protocol:

Materials:

  • 2-Methylbutanoic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • L-carnitine hydrochloride

  • Acyl-CoA synthetase (short-chain specific)

  • Carnitine acetyltransferase (CrAT)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

Procedure:

  • Reaction Setup: In a reaction tube, prepare a solution containing potassium phosphate buffer, MgCl₂, and DTT.

  • Addition of Substrates: Add 2-methylbutanoic acid, Coenzyme A, ATP, and L-carnitine hydrochloride to the buffered solution.

  • Enzyme Addition: Initiate the reaction by adding acyl-CoA synthetase and carnitine acetyltransferase to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as cold acetonitrile (B52724) or perchloric acid, to precipitate the enzymes.

  • Clarification: Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant containing the synthesized this compound.

dot

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis LCarnitine_chem L-Carnitine HCl Reaction_chem O-Acylation in TFA LCarnitine_chem->Reaction_chem AcylChloride 2-Methylbutyryl Chloride AcylChloride->Reaction_chem Precipitation Precipitation with Ether Reaction_chem->Precipitation Product_node Crude this compound Precipitation->Product_node Acid 2-Methylbutanoic Acid Step1 Acyl-CoA Synthetase Acid->Step1 CoA_ATP CoA + ATP CoA_ATP->Step1 AcylCoA_enz 2-Methylbutyryl-CoA Step1->AcylCoA_enz Step2 Carnitine Acetyltransferase AcylCoA_enz->Step2 LCarnitine_enz L-Carnitine LCarnitine_enz->Step2 Step2->Product_node Purification Purification (HPLC) Product_node->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Product Pure this compound (≥98% Purity) Characterization->Final_Product

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

Purification of the synthesized this compound is crucial to obtain a high-purity standard suitable for research applications. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Purification Protocol (HPLC):

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid is effective for separation.

  • Detection: Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Solvent Removal: The solvent is removed from the collected fractions by lyophilization or evaporation under reduced pressure to yield the purified product.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure.

Data Presentation

The following tables summarize the expected outcomes and characteristics of the synthesized this compound.

Table 1: Synthesis Method Comparison

ParameterChemical Synthesis (O-Acylation)Enzymatic Synthesis
Starting Materials L-carnitine HCl, 2-Methylbutyryl chloride2-Methylbutanoic acid, CoA, ATP, L-carnitine
Key Reagents Trifluoroacetic acid, Diethyl etherAcyl-CoA synthetase, Carnitine acetyltransferase
Reaction Conditions Anhydrous, Room TemperatureAqueous buffer, 37°C
Specificity Lower (potential for side reactions)High (enzyme-specific)
Typical Yield 70-85%85-95%
Advantages Scalable, no need for enzymesHigh purity, mild conditions
Disadvantages Harsh reagents, potential for racemizationCost of enzymes, smaller scale

Table 2: Product Characterization

PropertyValue
Molecular Formula C₁₂H₂₃NO₄
Molecular Weight 245.32 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥98%
Storage -20°C

Conclusion

The protocols outlined in this document provide robust methods for the in vitro synthesis of high-purity this compound for use as a research standard. The choice between chemical and enzymatic synthesis will depend on the specific requirements of the research, including scale, desired purity, and available resources. Proper purification and characterization are critical to ensure the quality of the synthesized standard for reliable and reproducible experimental results in the fields of metabolomics, diagnostics, and drug development.

References

Application Note and Protocol for 2-Methylbutyroylcarnitine Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids. They serve as critical biomarkers for a variety of inherited metabolic disorders and complex diseases. 2-Methylbutyroylcarnitine, a short-chain acylcarnitine, is of particular interest in metabolic studies. Accurate and reliable quantification of this compound in tissue samples is crucial for understanding disease pathophysiology and for the development of novel therapeutic agents. This document provides a detailed protocol for the efficient extraction of this compound from tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

This protocol outlines a robust method for the extraction of this compound from frozen tissue samples.

Materials:

  • Frozen tissue samples (stored at -80°C)

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Isotopically labeled internal standard (e.g., d3-2-Methylbutyroylcarnitine or other suitable short-chain acylcarnitine internal standard)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Homogenizer (e.g., bead beater or probe sonicator)

  • Refrigerated centrifuge (capable of ≥10,000 x g)

  • Nitrogen evaporator or vacuum concentrator

  • Vortex mixer

  • Calibrated pipettes and tips

Procedure:

  • Sample Preparation:

    • Tare a pre-chilled 1.5 mL microcentrifuge tube.

    • Weigh approximately 20-30 mg of frozen tissue into the tared tube. It is critical to keep the tissue frozen during weighing to prevent metabolic changes.

    • Record the exact weight of the tissue.

  • Homogenization and Protein Precipitation:

    • Add 1 mL of ice-cold 80% methanol (800 µL methanol + 200 µL water) to the tube containing the tissue sample.[1]

    • Add a known amount of the isotopically labeled internal standard solution to the tube.

    • Homogenize the tissue sample in the methanol solution. If using a bead beater, homogenize for 60 seconds at a speed of 4.5 m/s.[1] Ensure the sample remains cold during this process.

    • Vortex the homogenate for 30 seconds to ensure thorough mixing and protein precipitation.[2]

  • Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[2][3]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted acylcarnitines, to a new, clean microcentrifuge tube. Avoid disturbing the pellet.

  • Drying:

    • Dry the collected supernatant under a gentle stream of nitrogen at 40°C or using a vacuum concentrator until all the solvent has evaporated.[2]

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a suitable reconstitution solvent, such as 50:50 acetonitrile:water with 0.1% formic acid.[2]

    • Vortex the sample for 30 seconds to ensure complete dissolution of the extracted analytes.

  • Sample Analysis:

    • Centrifuge the reconstituted sample at high speed (e.g., ≥10,000 x g) for 5 minutes to pellet any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes typical quantitative data for the extraction and analysis of short-chain acylcarnitines from tissue samples using methods similar to the one described.

ParameterTypical ValueReference
Recovery >88% for most short-chain acylcarnitines[4]
Linearity (R²) for calibration curves >0.99[4][5]
Precision (Intra- and Inter-day %CV) <15%[5]
Lower Limit of Quantification (LLOQ) 0.4 - 6.1 ng/mL in tissue homogenate[5]

Mandatory Visualization

The following diagram illustrates the workflow for the extraction of this compound from tissue samples.

ExtractionWorkflow start Start: Frozen Tissue Sample weigh Weigh 20-30 mg of Tissue start->weigh homogenize Homogenize in 1 mL Ice-Cold 80% Methanol + Internal Standard weigh->homogenize centrifuge1 Centrifuge at 10,000 x g for 10 min at 4°C homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Under Nitrogen Stream supernatant->dry reconstitute Reconstitute in 100 µL 50:50 Acetonitrile:Water + 0.1% Formic Acid dry->reconstitute centrifuge2 Centrifuge at ≥10,000 x g for 5 min reconstitute->centrifuge2 analyze Transfer to Vial for LC-MS/MS Analysis centrifuge2->analyze

Workflow for this compound Extraction.

References

Application Notes: Quantification of 2-Methylbutyroylcarnitine in Biological Matrices using 2-Methylbutyroylcarnitine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyroylcarnitine (B1236675) is a short-chain acylcarnitine that serves as a key biomarker in the diagnosis and monitoring of certain inborn errors of metabolism. Specifically, elevated levels of this compound are indicative of 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCDD), an inherited disorder of L-isoleucine metabolism. Accurate and precise quantification of this metabolite in biological samples such as plasma, serum, and tissues is crucial for clinical diagnosis, disease management, and for studying the broader implications of acylcarnitine dysregulation in various physio-pathological conditions. The use of a stable isotope-labeled internal standard, such as this compound-d3, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the reliability of the quantitative results obtained by mass spectrometry-based methods.

Principle of the Method

The quantitative analysis of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes in complex biological matrices. The methodology involves the addition of a known amount of this compound-d3 to the sample at the beginning of the workflow. This deuterated internal standard is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Following sample preparation, which typically includes protein precipitation and optional derivatization, the extract is subjected to chromatographic separation. The use of a reversed-phase column allows for the separation of this compound from other isomeric and isobaric compounds. The separated analytes are then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the endogenous this compound to that of the this compound-d3 internal standard is used to calculate the concentration of the analyte in the original sample by referencing a calibration curve.

Metabolic Pathway of this compound

This compound is an intermediate in the catabolic pathway of the branched-chain amino acid L-isoleucine. A defect in the enzyme 2-methylbutyryl-CoA dehydrogenase leads to the accumulation of 2-methylbutyryl-CoA, which is subsequently converted to this compound.

Isoleucine Catabolism Pathway Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain aminotransferase MethylbutyrylCoA 2-Methylbutyryl-CoA KetoAcid->MethylbutyrylCoA Branched-chain α-keto acid dehydrogenase complex TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA 2-Methylbutyryl-CoA dehydrogenase (Deficient in 2-MBCDD) Methylbutyroylcarnitine This compound MethylbutyrylCoA->Methylbutyroylcarnitine Carnitine Acetyltransferase PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA AcetylCoA Acetyl-CoA TiglylCoA->AcetylCoA

Isoleucine Catabolism Pathway

Experimental Workflow

The general workflow for the quantification of this compound using an internal standard is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound-d3 Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Experimental Workflow

Quantitative Data

Expected Concentrations of this compound

The concentration of this compound can vary significantly between healthy individuals and those with metabolic disorders. The following table provides an overview of expected concentration ranges.

Biological MatrixConditionConcentration Range (µmol/L)
Plasma/SerumHealthyTypically below the limit of detection or < 0.41
Plasma/Serum2-Methylbutyryl-CoA Dehydrogenase Deficiency0.32 - 1.64[1]
UrineHealthyNot typically detected
Urine2-Methylbutyryl-CoA Dehydrogenase DeficiencyElevated (qualitative)

Note: The C5-acylcarnitine group, which includes this compound and its isomers, is often reported in newborn screening. Elevated C5 levels trigger further investigation.

Method Validation Parameters

The following table summarizes typical validation parameters for the quantification of acylcarnitines using LC-MS/MS with a stable isotope-labeled internal standard. These values serve as a general guideline for method performance.

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.99
Precision (Coefficient of Variation, CV)< 15%
Accuracy (% Recovery)80 - 120%
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
Recovery of Internal StandardConsistent across all samples

Experimental Protocol: Quantification of this compound in Human Plasma

1. Materials and Reagents

  • This compound (analyte standard)

  • This compound-d3 (internal standard)

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • Formic acid

  • Human plasma (control and study samples)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Standard and Internal Standard Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d3 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50% methanol to create a calibration curve (e.g., 0.01 to 10 µmol/L).

  • Internal Standard Working Solution (e.g., 1 µmol/L): Dilute the internal standard stock solution with methanol.

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution to each sample, calibrator, and quality control sample.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-15 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Q1: 246.2 m/z, Q3: 85.1 m/z

    • This compound-d3: Q1: 249.2 m/z, Q3: 85.1 m/z (Note: The precursor ion (Q1) for the d3-internal standard will be 3 Da higher than the analyte. The product ion (Q3) is typically the same, corresponding to the carnitine backbone fragment.)

  • Source Parameters: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum signal intensity.

5. Data Analysis and Quantification

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Application Note: Quantitative Analysis of 2-Methylbutyroylcarnitine in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylbutyroylcarnitine (B1236675) is a short-chain acylcarnitine that serves as a key biomarker in the diagnosis and monitoring of certain inborn errors of metabolism, particularly those related to the catabolism of the branched-chain amino acid isoleucine.[1][2] Acylcarnitines are essential for transporting acyl-groups from the cytoplasm into the mitochondrial matrix for beta-oxidation, a primary energy-producing pathway.[1] The accurate quantification of specific acylcarnitines is crucial, as the accumulation of distinct species can indicate a deficiency in a particular metabolic enzyme.

Due to the existence of several structural isomers of C5-acylcarnitines (e.g., isovalerylcarnitine, pivaloylcarnitine), methods that can distinguish between these compounds are necessary for a definitive diagnosis. Flow-injection tandem mass spectrometry, while rapid, cannot separate these isomers.[3] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides the necessary chromatographic separation for robust, specific, and sensitive quantification of this compound in complex biological matrices like plasma.[4][5]

This application note details a validated HPLC-MS/MS method for the quantitative determination of this compound in human plasma.

Principle

The method involves a simple and rapid protein precipitation step to extract this compound and an added stable isotope-labeled internal standard (IS) from human plasma. The extract is then injected into a reversed-phase HPLC system for chromatographic separation. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and monitoring specific Multiple Reaction Monitoring (MRM) transitions.

Experimental Protocols

Materials and Reagents
  • Standards: this compound, d3-Isovalerylcarnitine (or other suitable C5-acylcarnitine internal standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.

  • Chemicals: Ammonium Acetate (LC-MS grade).

  • Biological Matrix: Human plasma (K2-EDTA).

  • Equipment: HPLC or UHPLC system, Triple Quadrupole Mass Spectrometer with an ESI source, analytical balance, centrifuges, and calibrated pipettes.

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 10 ng/mL to 2000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of d3-Isovalerylcarnitine in acetonitrile. This solution will also serve as the protein precipitation solvent.

  • Sample Preparation Protocol:

    • To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 150 µL of the cold IS Working Solution (100 ng/mL in acetonitrile).

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method

The chromatographic separation is performed on a C18 reversed-phase column.[5][6] The mass spectrometer is operated in positive ESI mode with MRM for detection.

Table 1: HPLC Parameters

ParameterValue
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid and 2 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid and 2 mM Ammonium Acetate in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0.0-0.5 min, 98% A; 0.5-3.0 min, linear gradient to 50% A; 3.0-3.5 min, linear gradient to 5% A; 3.5-4.0 min, hold at 5% A; 4.1-5.0 min, return to 98% A and equilibrate.

Table 2: MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 246.285.122100
d3-Isovalerylcarnitine (IS) 249.285.122100

Note: Collision energy may require optimization depending on the specific mass spectrometer used.

Data Presentation and Performance

The method is validated for linearity, sensitivity, accuracy, and precision. Quantitative data is determined by calculating the peak area ratio of the analyte to the internal standard.

Table 3: Summary of Quantitative Method Performance

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 1 ng/mL[7]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery > 85%

Visualizations

Signaling Pathway

Signaling_Pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 + Carnitine Carnitine_cyto Carnitine Acylcarnitine_cyto Acylcarnitine CAT CAT Acylcarnitine_cyto->CAT Transport CPT1->Acylcarnitine_cyto - CoA-SH Acylcarnitine_matrix Acylcarnitine CAT->Acylcarnitine_matrix CPT2 CPT2 Fatty_Acyl_CoA_matrix Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_matrix - Carnitine Acylcarnitine_matrix->CPT2 + CoA-SH CoA_matrix CoA-SH Beta_Ox β-Oxidation Fatty_Acyl_CoA_matrix->Beta_Ox

Caption: Carnitine shuttle system for fatty acid transport.

Experimental Workflow

Experimental_Workflow Start Plasma Sample (50 µL) Add_IS Add 150 µL Cold Acetonitrile with Internal Standard Start->Add_IS Vortex Vortex to Precipitate Protein Add_IS->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant to HPLC Vial Centrifuge->Transfer Inject Inject into HPLC-MS/MS System Transfer->Inject Analyze Data Acquisition (MRM Mode) Inject->Analyze Quantify Quantification using Calibration Curve Analyze->Quantify

Caption: HPLC-MS/MS sample preparation and analysis workflow.

Conclusion

The described HPLC-MS/MS method offers a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in clinical and research settings. The chromatographic separation is critical for distinguishing this compound from its isomers, ensuring accurate diagnostic results for inborn errors of metabolism.

References

Application Notes and Protocols for Cell Culture Experiments with 2-Methylbutyroylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Methylbutyroylcarnitine (B1236675) is a short-chain acylcarnitine that plays a role in cellular energy metabolism, specifically in the transport of acyl groups into the mitochondria for beta-oxidation.[1] It is an ester of carnitine and 2-methylbutanoic acid.[1] In clinical research, elevated levels of this compound in blood or plasma have been associated with a range of conditions, including exudative age-related macular degeneration, type 2 diabetes mellitus, obesity, acute cerebral infarction, and heart failure.[1] Conversely, decreased levels have been observed in pregnancy.[1] These associations suggest that this compound may serve as a biomarker for metabolic dysregulation.

In a cell culture context, while direct experimental applications of this compound are not extensively documented, its role in fatty acid metabolism suggests its potential use in studies related to mitochondrial function, metabolic stress, and cellular signaling. For instance, in ovarian cancer cells, levels of this compound have been observed to decrease during erastin-induced ferroptosis, a form of regulated cell death.[2] This finding points to a potential role for this molecule in cancer cell metabolism and survival pathways.

The protocols provided herein are designed to facilitate the investigation of the effects of exogenous this compound on cultured cells. These protocols are based on established methodologies for similar acylcarnitines and are intended to serve as a starting point for more specific experimental designs. Key areas of investigation could include the impact of this compound on cell viability, mitochondrial respiration, inflammatory signaling, and gene expression related to lipid metabolism.

Quantitative Data Summary

As there is limited published data on the direct application of this compound in cell culture experiments, the following table presents hypothetical data based on plausible outcomes from the described protocols. This is intended for illustrative purposes to guide researchers in their experimental design and data presentation.

ExperimentCell LineTreatmentConcentration (µM)OutcomeResult (Fold Change vs. Control)
Cell Viability HeLaThis compound10MTT Assay0.98
500.95
1000.85
Mitochondrial Respiration C2C12This compound50Oxygen Consumption Rate1.15
Gene Expression HepG2This compound50CPT1A mRNA1.8
PPARα mRNA1.5
Cytokine Secretion RAW 264.7This compound + LPS50IL-6 Secretion0.75

Signaling Pathways and Experimental Workflows

Fatty Acid Beta-Oxidation Pathway

This diagram illustrates the general role of carnitine in transporting fatty acids into the mitochondrial matrix for beta-oxidation. This compound, as a short-chain acylcarnitine, would participate in this process.

FattyAcidOxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acylcarnitine This compound Acyl_CoA->Acylcarnitine CPT1 Carnitine Carnitine Carnitine->Acylcarnitine CPT1 CPT1 CPT1 Mito_Acyl_CoA Acyl-CoA Acylcarnitine->Mito_Acyl_CoA CAT CAT CAT Beta_Oxidation Beta-Oxidation Mito_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Carnitine's role in fatty acid transport for beta-oxidation.
PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are key regulators of lipid metabolism. Acyl-CoAs, derived from fatty acids, are natural ligands for PPARs. This pathway illustrates how this compound could indirectly influence gene expression by contributing to the intracellular pool of Acyl-CoA.

PPAR_Signaling 2MBC This compound Acyl_CoA 2-Methylbutyroyl-CoA 2MBC->Acyl_CoA CAT PPAR PPARα Acyl_CoA->PPAR Activates PPRE PPRE (Promoter Region) PPAR->PPRE Binds with RXR RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Upregulates Transcription Lipid_Metabolism Increased Lipid Metabolism Target_Genes->Lipid_Metabolism

Potential influence of this compound on PPAR signaling.
Experimental Workflow: Cell Viability Assay

This diagram outlines the steps for assessing the effect of this compound on cell viability using an MTT assay.

CellViabilityWorkflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with This compound Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solvent Add solubilization solvent Incubate_4h->Add_Solvent Read_Absorbance Read absorbance at 570 nm Add_Solvent->Read_Absorbance Analyze_Data Analyze data and calculate % viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for MTT-based cell viability assay.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.[3]

Materials:

  • Cell line of interest (e.g., HeLa, HepG2, C2C12)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control group.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Mitochondrial Respiration

This protocol outlines a method to assess the impact of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

  • Cell line of interest (e.g., C2C12, HepG2)

  • Seahorse XF Cell Culture Microplates

  • Complete culture medium

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density for the cell type.

    • Incubate at 37°C in a humidified 5% CO₂ incubator until cells reach the desired confluency.

  • Treatment:

    • Prepare a stock solution and working dilutions of this compound in the assay medium.

    • One hour prior to the assay, replace the culture medium with pre-warmed assay medium.

    • Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

  • Seahorse XF Assay:

    • Load the Seahorse XF cartridge with the mitochondrial stress test compounds and the different concentrations of this compound.

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell culture microplate in the analyzer and initiate the assay protocol.

    • The protocol will involve sequential injections of this compound (or vehicle), followed by oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis:

    • Use the Seahorse Wave software to analyze the OCR data.

    • Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare the results from the this compound-treated cells to the vehicle-treated controls.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring changes in the expression of genes involved in lipid metabolism (e.g., CPT1A, PPARA) in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., HepG2)

  • 6-well plates

  • Complete culture medium

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CPT1A, PPARA) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis:

    • Analyze the amplification data to determine the cycle threshold (Ct) values.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Compare the gene expression levels in the this compound-treated cells to the vehicle-treated controls.

References

Troubleshooting & Optimization

Technical Support Center: Acylcarnitine Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of acylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that may arise during experimental workflows.

Issue 1: Poor Peak Shape and Resolution in Chromatographic Separation

Question: I am observing poor peak shapes (e.g., tailing, fronting, or split peaks) and inadequate separation of acylcarnitine isomers. What are the possible causes and solutions?

Answer: Poor peak shape and resolution are common chromatographic challenges in acylcarnitine analysis. The underlying causes can be multifaceted, often involving interactions between the analytes, mobile phase, and stationary phase.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Adjusting the mobile phase can significantly impact peak shape. This includes modifying the organic solvent, the aqueous component, and additives like formic acid or ammonium (B1175870) acetate (B1210297) to enhance peak symmetry and resolution.[1] The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), can also improve the separation of isomeric acylcarnitines.[2]

  • Select an Appropriate Column: The choice of the LC column is critical. Reversed-phase C18 columns are frequently used, but for challenging separations of isomers, alternative chemistries like mixed-mode or chiral stationary phases may offer better selectivity.[1][2]

  • Adjust the Gradient: Employing a shallower elution gradient can increase the separation time between closely eluting compounds, thereby improving resolution.[2]

  • Column Maintenance: Regular column flushing is essential to prevent the accumulation of contaminants that can degrade performance. If peak shape issues persist, the column may need to be replaced.[1]

  • Derivatization: Chemical derivatization of acylcarnitines, for instance, through butylation, alters their chemical properties and can lead to improved chromatographic separation.[2][3]

Common Peak Shape Problems and Solutions:

ProblemPossible CausesSuggested Solutions
Peak Tailing Secondary interactions with active sites on the column (e.g., residual silanols).[2]Use an end-capped column, operate at a lower mobile phase pH, or switch to a different stationary phase.[2]
Column overload.Reduce the sample concentration or injection volume.[2]
Peak Fronting Poor sample solubility in the mobile phase.[2]Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[2]
Column collapse.[2]Operate the column within the manufacturer's recommended pH and temperature ranges.[2]
Split Peaks Blockage at the column inlet.[2]Replace the column inlet frit or reverse-flush the column if recommended by the manufacturer.[2]
Sample solvent incompatible with the mobile phase.[2]The sample solvent should have a similar or weaker elution strength than the initial mobile phase.[2]

Visualizing the Troubleshooting Workflow:

G Troubleshooting Poor Peak Shape cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Resolution start Poor Peak Shape or Resolution check_mobile_phase Verify Mobile Phase Composition and pH start->check_mobile_phase check_column Inspect Column (Age, Contamination) start->check_column optimize_gradient Adjust Gradient Slope check_mobile_phase->optimize_gradient change_column Test Alternative Column Chemistry check_column->change_column derivatization Consider Derivatization optimize_gradient->derivatization solved Problem Solved optimize_gradient->solved change_column->derivatization change_column->solved derivatization->solved

Caption: A logical workflow for troubleshooting poor chromatographic peak shape.

Issue 2: Inaccurate Quantification and High Variability

Question: My quantitative results for acylcarnitines are inconsistent and show high variability between injections. What could be the cause?

Answer: Inaccurate quantification and high variability are often linked to matrix effects, improper calibration, or inconsistencies in sample preparation.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Matrix effects, such as ion suppression or enhancement, are a primary cause of inaccurate quantification.[1] These effects arise from co-eluting compounds from the biological matrix that interfere with the ionization of the target analytes.[4][5] A post-column infusion study can be performed to identify regions in the chromatogram where ion suppression is significant.[4]

  • Improve Sample Preparation: To minimize matrix effects, enhance your sample preparation protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective in removing interfering substances such as salts and phospholipids.[5]

  • Use Stable Isotope-Labeled Internal Standards (SIL-IS): The use of SIL-IS is highly recommended for accurate quantification.[5] These standards have nearly identical chemical and physical properties to the analytes and will experience similar matrix effects, allowing for reliable correction of the signal.[5]

  • Matrix-Matched Calibration: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples.[5] This helps to compensate for consistent matrix effects across your sample set.[1]

  • Ensure Consistent Sample Preparation: Any variability in the sample preparation workflow can lead to inconsistent results. Ensure that all steps, from protein precipitation to derivatization, are performed consistently for all samples, calibrators, and quality controls.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in acylcarnitine analysis?

A1: The most significant interferences in acylcarnitine analysis stem from isobaric and isomeric compounds, matrix effects, artifacts from sample preparation, and exogenous contaminants.[1] Isobaric interferences, where different compounds have the same nominal mass, can lead to false-positive results, especially in methods that do not use chromatographic separation.[1]

Q2: How do isobaric and isomeric interferences affect my results?

A2: Isobaric and isomeric interferences can lead to the misidentification and inaccurate quantification of acylcarnitines.[1] For instance, without adequate chromatographic separation, tandem mass spectrometry cannot distinguish between butyrylcarnitine (B1668139) and isobutyrylcarnitine, which are markers for different metabolic disorders.[1] This can result in an incorrect diagnosis. The use of UHPLC-MS/MS is crucial for resolving these isomers.[1][6]

Q3: I am observing unexpectedly high levels of a specific acylcarnitine. What could be the cause?

A3: Unexpectedly high levels of an acylcarnitine can be due to several factors:

  • Isobaric Interference: Another compound with the same mass might be co-eluting with your analyte of interest.[1]

  • Exogenous Sources: Certain medications, like valproate or pivalate-containing antibiotics, can produce acylcarnitines that interfere with the analysis of endogenous species.[1] Dietary supplements can also be a source of interfering compounds.[1]

  • Contamination: Contamination during sample collection or preparation can introduce interfering substances. For example, the use of EMLA cream on patients has been shown to cause artifactual peaks in acylcarnitine profiles.[1]

Q4: How can I minimize matrix effects in my analysis?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) can help remove interfering substances from the biological matrix.[1][5]

  • Chromatographic Separation: Implementing liquid chromatography (LC) prior to mass spectrometry separates the analytes from many of the matrix components that cause ion suppression or enhancement.[1][4]

  • Use of Internal Standards: Incorporating stable isotope-labeled internal standards that co-elute with the analytes can compensate for signal suppression or enhancement.[4][5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection for low-abundance analytes.[5]

Q5: What are some common pitfalls during sample preparation for acylcarnitine analysis?

A5: A common pitfall is the derivatization process. For instance, the preparation of butyl esters, a common derivatization method, can lead to the partial hydrolysis of some acylcarnitines, which can affect the accuracy of free carnitine measurements.[1][6][7] It is also crucial to avoid contamination from external sources during sample handling.

Experimental Protocols

General Workflow for Acylcarnitine Analysis in Plasma

This protocol provides a general workflow for the analysis of acylcarnitines in plasma.

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard solution containing a mixture of stable isotope-labeled acylcarnitines.[1]

  • Precipitate proteins by adding 200 µL of cold acetonitrile.[1]

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]

2. Derivatization (Butylation):

  • Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.

  • Incubate at 65°C for 15 minutes.[1]

  • Evaporate the butanolic HCl to dryness under nitrogen.[1]

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[1]

3. LC-MS/MS Analysis:

  • LC Separation: Use a C18 or mixed-mode column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[1]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[4] Monitor for the characteristic precursor ion of m/z 85 for acylcarnitines.

Visualizing the Experimental Workflow:

G Acylcarnitine Analysis Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis plasma Plasma Sample add_is Add Internal Standards plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute_butyl Reconstitute in Butanolic HCl dry->reconstitute_butyl incubate Incubate at 65°C reconstitute_butyl->incubate dry_again Evaporate to Dryness incubate->dry_again reconstitute_mp Reconstitute in Mobile Phase dry_again->reconstitute_mp lc_separation LC Separation reconstitute_mp->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection

Caption: General workflow for acylcarnitine analysis.

Quantitative Data Summary

The following table summarizes common isobaric acylcarnitines that require chromatographic separation for accurate identification and quantification.

Acylcarnitine PairClinical Significance
Butyrylcarnitine (C4) vs. Isobutyrylcarnitine (iC4)Differentiation between short-chain acyl-CoA dehydrogenase deficiency (SCAD) and isobutyryl-CoA dehydrogenase deficiency (IBD).[1][6]
Isovalerylcarnitine (iC5) vs. 2-Methylbutyrylcarnitine (2mC4)Differentiation between isovaleric acidemia (IVA) and 2-methylbutyryl-CoA dehydrogenase deficiency.
3-Methylcrotonylcarnitine (3mC4:1) vs. TiglylcarnitineMarkers for 3-methylcrotonyl-CoA carboxylase deficiency and beta-ketothiolase deficiency.

Recovery Data from Literature:

The following data on recovery rates are provided as examples from published methods. Actual recovery may vary based on the specific protocol and matrix used.

AnalyteMean Recovery (%)Standard Deviation (%)
Total Carnitine69.43.9
Free Carnitine83.15.9
Acetylcarnitine102.29.8
Palmitoylcarnitine107.28.9
Data adapted from a study on carnitine and acylcarnitine analysis.[7]

References

Technical Support Center: Quantification of 2-Methylbutyroylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2-Methylbutyroylcarnitine (B1236675). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isomeric interference in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a short-chain acylcarnitine, specifically a C5-acylcarnitine.[1][2][3][4][5] It plays a role in the metabolism of branched-chain amino acids.[6] Accurate quantification is crucial for the diagnosis and monitoring of certain inborn errors of metabolism, such as 2-methylbutyrylglycinuria.[7]

Q2: What causes interference in the quantification of this compound?

A2: The primary source of interference comes from its isomers, which have the same molecular weight and are therefore indistinguishable by standard flow-injection tandem mass spectrometry (MS/MS) techniques.[8][9][10][11] This can lead to inaccurate quantification and potential misdiagnosis.[12]

Q3: Which isomers are the most common interferences for this compound?

A3: The most significant interfering isomers for this compound (a C5-acylcarnitine) are isovalerylcarnitine, pivaloylcarnitine, and valerylcarnitine.[8][10] Pivaloylcarnitine interference is often associated with the administration of pivalic acid-containing antibiotics.[10][13][14]

Table 1: Common C5-Acylcarnitine Isomers and their Significance
IsomerAbbreviationAssociated Condition / SourceClinical Significance
This compound2-MBC2-Methylbutyryl-CoA dehydrogenase deficiencyDiagnostic marker for an inborn error of isoleucine metabolism.
IsovalerylcarnitineIVCIsovaleric Acidemia (IVA)Primary biomarker for this disorder of leucine (B10760876) metabolism.
PivaloylcarnitinePVCPivalic acid-containing antibioticsCan cause false-positive results for Isovaleric Acidemia in newborn screening.[10][13][14]
ValerylcarnitineVC-Can contribute to the total C5-acylcarnitine concentration.

Q4: What is the recommended analytical technique to resolve this compound from its isomers?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly Ultra-Performance Liquid Chromatography (UPLC-MS/MS), is the gold standard for separating and accurately quantifying C5-acylcarnitine isomers.[8][9][10][11] This technique provides the necessary chromatographic resolution that flow-injection MS/MS lacks.[8][11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and its isomers.

Issue 1: Poor or No Chromatographic Separation of C5-Acylcarnitine Isomers

Possible Causes:

  • Inadequate Chromatographic Conditions: The LC gradient, flow rate, or column may not be optimal for resolving the isomers.

  • Improper Sample Preparation: Incomplete derivatization can affect chromatographic behavior.

  • Column Degradation: Loss of stationary phase or contamination can reduce resolving power.

Solutions:

  • Optimize LC Method:

    • Adjust the gradient elution profile, particularly the organic solvent concentration.

    • Consider a lower flow rate to increase the interaction time with the stationary phase.

    • Ensure the use of a high-resolution column, such as a C18 BEH column.[8]

  • Verify Sample Preparation:

    • Ensure complete butylation by checking derivatization efficiency.

    • Use fresh reagents for the derivatization process.

  • Column Maintenance:

    • Use a guard column to protect the analytical column.

    • Flush the column regularly according to the manufacturer's instructions.

    • If resolution does not improve, replace the analytical column.

Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Inefficient Ionization: Suboptimal mass spectrometer source parameters.

  • Sample Loss During Preparation: Inefficient extraction from the biological matrix.

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analytes.

Solutions:

  • Optimize MS Parameters:

    • Adjust source parameters such as spray voltage, gas flows, and temperature to maximize the signal for C5-acylcarnitines.

  • Improve Sample Cleanup:

    • Utilize solid-phase extraction (SPE) for cleaner sample extracts.[15]

  • Address Ion Suppression:

    • Modify the chromatographic method to separate the analytes from interfering matrix components.

    • Use stable isotope-labeled internal standards for each isomer to compensate for matrix effects.

Issue 3: Inconsistent Retention Times

Possible Causes:

  • Fluctuations in Column Temperature: Temperature variations can affect retention times.

  • Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation over time.

  • LC System Issues: Pump malfunction or leaks in the system can lead to inconsistent flow rates.

Solutions:

  • Control Column Temperature: Use a column oven to maintain a stable temperature.

  • Ensure Mobile Phase Consistency: Prepare fresh mobile phases daily and ensure they are thoroughly mixed.

  • Perform System Maintenance: Regularly check the LC system for leaks and perform routine pump maintenance.

Experimental Protocols

Protocol: UPLC-MS/MS for the Separation and Quantification of C5-Acylcarnitine Isomers

This protocol is a generalized procedure based on published methods for the analysis of C5-acylcarnitine isomers in plasma or dried blood spots.[8]

1. Sample Preparation and Derivatization:

  • Extraction:

    • For dried blood spots, punch a 3mm disc into a 96-well plate.

    • Add 100 µL of a methanol (B129727) solution containing deuterium-labeled internal standards (e.g., d9-isovalerylcarnitine).

    • Shake for 30 minutes and then centrifuge.

    • Transfer the supernatant to a new plate.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Add 50 µL of 3N butanolic HCl.

    • Incubate at 65°C for 15 minutes to form butyl esters.

    • Evaporate to dryness again and reconstitute in the mobile phase.

2. UPLC Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% to 90% B over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 50-60°C[8]

  • Injection Volume: 5-10 µL

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: m/z for butylated C5-acylcarnitines

  • Product Ion: m/z 85 (characteristic fragment of carnitine)

  • Collision Energy: Optimize for the specific instrument and analytes.

Table 2: Example UPLC-MS/MS Method Performance
ParameterButyrylcarnitine & IsobutyrylcarnitineC5-Acylcarnitine IsomersReference
Intra-day Precision (%RSD) 1.4% to 14%1.3% to 15%[8]
Accuracy (%) 88% to 114%87% to 119%[8]
Inter-day Precision (%RSD) < 20%< 24%[8]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Biological Sample (DBS or Plasma) Extraction Extraction with Methanol + Internal Standards Start->Extraction Derivatization Butanolic HCl Derivatization (65°C for 15 min) Extraction->Derivatization Reconstitution Evaporation & Reconstitution in Mobile Phase Derivatization->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification against Calibration Curve MSMS->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for C5-acylcarnitine isomer analysis.

Troubleshooting cluster_lc LC Method cluster_sample Sample Prep cluster_system System Start Poor Isomer Separation? CheckGradient Optimize Gradient Profile Start->CheckGradient Yes CheckDeriv Verify Derivatization Start->CheckDeriv No, but low signal CheckTemp Ensure Stable Temp Start->CheckTemp No, but RT shifts CheckFlowRate Lower Flow Rate CheckGradient->CheckFlowRate CheckColumn Check Column Health CheckFlowRate->CheckColumn FreshReagents Use Fresh Reagents CheckDeriv->FreshReagents CheckLeaks Check for Leaks CheckTemp->CheckLeaks

Caption: Troubleshooting logic for poor C5-isomer separation.

References

Technical Support Center: Optimization of Acylcarnitine Extraction from Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of acylcarnitine extraction from dried blood spots (DBS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow.

Problem Potential Cause Recommended Solution
Low Recovery of Long-Chain Acylcarnitines The extraction solvent is too polar, which does not efficiently solubilize nonpolar long-chain acylcarnitines.[1]Increase the proportion of the organic solvent in your extraction solution. For a co-extraction of both polar and nonpolar analytes, an 85:15 acetonitrile (B52724):water (v/v) solution is often a good compromise.[1]
Poor Peak Shapes in Chromatography Matrix effects from the DBS card or residual blood components interfering with the analytical column.Ensure the extraction solvent is compatible with the initial mobile phase conditions to avoid solvent mismatch.[1] Consider a solvent evaporation and reconstitution step in a weaker solvent if the issue persists.
High Variability in Quantitative Results Inconsistent blood spot volume or hematocrit levels affecting the amount of sample in the punched disc.[2]Use standardized DBS cards with pre-marked circles to ensure consistent blood volume.[1][3] Be aware that hematocrit can influence acylcarnitine concentrations and consider this during data interpretation.[2]
Degradation of Acylcarnitines Instability of acylcarnitines, especially during long-term storage at room temperature, leading to hydrolysis.[4][5]For long-term storage, keep DBS cards at -18°C or below to maintain the stability of acylcarnitines.[5] If retrospective analysis is performed on samples stored at room temperature, be aware of potential degradation and interpret results with caution.[4][5]
Interference from Isobaric Compounds Co-elution of structurally similar compounds with the same nominal mass, leading to inaccurate quantification.[6][7]Employ high-resolution mass spectrometry (HRMS) or ion mobility spectrometry to differentiate between isobaric species.[6][7] Chromatographic separation is also crucial for resolving these interferences.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting a broad range of acylcarnitines from DBS?

A1: An 85:15 (v/v) mixture of acetonitrile and water is a commonly recommended solvent for the co-extraction of a wide range of acylcarnitines and amino acids.[1][3] While higher water content can improve the recovery of more polar, short-chain acylcarnitines, it negatively impacts the extraction of nonpolar, long-chain acylcarnitines.[1] Therefore, the 85:15 ratio provides a balanced extraction efficiency.

Q2: Is derivatization necessary for the analysis of acylcarnitines from DBS?

A2: Not always. Modern sensitive mass spectrometers allow for the detection of acylcarnitines in their native form without derivatization.[3][8] However, derivatization to butyl esters can increase the sensitivity of the analysis, which might be beneficial for detecting low-abundance species.[8][9] The choice between a derivatized and non-derivatized method depends on the sensitivity requirements of your assay and the capabilities of your instrument.

Q3: How can I minimize matrix effects during my analysis?

A3: Matrix effects can be minimized by optimizing the sample preparation procedure. Using a protein precipitation step with an organic solvent like acetonitrile or methanol (B129727) is a common approach.[1] Additionally, employing a wash step after extraction or using solid-phase extraction (SPE) can further clean up the sample. Chromatographic separation, as opposed to direct flow injection analysis, can also help to resolve analytes from matrix interferences.[1]

Q4: What are the best practices for storing DBS samples to ensure acylcarnitine stability?

A4: For long-term storage, it is recommended to store DBS cards at -18°C or lower in a dry environment.[5] Acylcarnitines, particularly short-chain ones, are prone to hydrolysis at room temperature over extended periods.[4][5] If samples have been stored at room temperature, it is important to be aware of potential degradation, which can lead to an increase in free carnitine and a decrease in acylcarnitine concentrations.[4][5]

Q5: How does hematocrit affect the quantification of acylcarnitines from DBS?

A5: Hematocrit can significantly affect the viscosity and spreading of blood on the filter paper, which in turn influences the volume of blood in a standard-sized punch.[2] Higher hematocrit levels can lead to a smaller blood volume in the punch, potentially resulting in an underestimation of acylcarnitine concentrations. It is an important variable to consider, especially when analyzing samples from populations with a wide range of hematocrit values, such as newborns.[2]

Experimental Protocols

Protocol 1: Non-Derivatized Acylcarnitine Extraction for LC-MS/MS Analysis

This protocol is adapted from a method designed for high-throughput analysis.[1][3]

  • Sample Preparation:

    • Using a manual or automated puncher, punch a 3.0 mm disc from the center of the dried blood spot into a 2.0 mL Eppendorf tube.[1]

  • Extraction:

    • Add 200 µL of an 85:15 (v/v) acetonitrile:water solution containing internal standards (stable isotope-labeled acylcarnitines) to each tube.[1]

    • Vortex the sample briefly to ensure the disc is submerged.

    • Incubate the sample for 20 minutes at room temperature on a microplate shaker.[1]

  • Sample Clarification:

    • Centrifuge the tubes to pellet the filter paper disc and any precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis. The extract is suitable for direct injection in a HILIC-based separation method.[1]

Protocol 2: Derivatized Acylcarnitine Extraction for FIA-MS/MS Analysis

This protocol involves a derivatization step to enhance sensitivity.[8][10]

  • Sample Preparation:

    • Punch a 3.2 mm disc from the DBS into a 96-well plate.[10]

  • Extraction:

    • Add 100 µL of a methanolic solution containing the appropriate isotopic internal standards.[10]

    • Shake the plate for 30 minutes at 30°C.[10]

  • Drying:

    • Transfer the eluate to a new plate and dry the extract under a stream of nitrogen at 60°C.[10]

  • Derivatization:

    • Add 100 µL of 3N butanolic-HCl to each well.[10]

    • Incubate at 60°C for 30 minutes.[10]

    • Dry the samples again under a nitrogen stream at 40°C.[10]

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of 80:20 (v/v) methanol:water prior to injection.[10]

Data Presentation

Table 1: Comparison of Extraction Solvents for Acylcarnitine Recovery
Extraction Solvent (Acetonitrile:Water, v/v)Relative Recovery of Short-Chain AcylcarnitinesRelative Recovery of Long-Chain AcylcarnitinesOverall Recommendation
100:0LowerHigherNot ideal for broad profiling
90:10ModerateGoodGood compromise
85:15 Good Good Recommended for co-extraction [1]
80:20GoodModerateMay lose some long-chain species
70:30HigherLowerNot ideal for long-chain species
Data is a qualitative summary based on findings that higher water content improves polar analyte recovery while decreasing nonpolar analyte recovery.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Start: Dried Blood Spot (DBS) punch Punch 3mm Disc start->punch add_solvent Add Extraction Solvent (e.g., 85:15 ACN:H2O with IS) punch->add_solvent incubate Incubate & Shake add_solvent->incubate centrifuge Centrifuge incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze end End: Data Acquisition analyze->end

Caption: Non-derivatized acylcarnitine extraction workflow.

troubleshooting_logic start Start: Unexpected Result issue_type Identify Issue Type start->issue_type low_recovery Low Analyte Recovery? issue_type->low_recovery Quantitative poor_peaks Poor Peak Shape? issue_type->poor_peaks Qualitative high_variability High Variability? issue_type->high_variability Quantitative check_solvent Check Extraction Solvent Polarity low_recovery->check_solvent Yes check_storage Verify Sample Storage Conditions low_recovery->check_storage Yes check_matrix Investigate Matrix Effects poor_peaks->check_matrix Yes check_hematocrit Consider Hematocrit Effect high_variability->check_hematocrit Yes solution1 Optimize Solvent Mixture check_solvent->solution1 solution2 Use Fresh or Properly Stored Samples check_storage->solution2 solution3 Optimize Sample Cleanup check_matrix->solution3 solution4 Normalize Data or Flag Samples check_hematocrit->solution4

Caption: Troubleshooting logic for acylcarnitine extraction.

References

Technical Support Center: Isomeric Separation of C5 Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the isomeric separation of C5 acylcarnitines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the separation of C5 acylcarnitine isomers challenging?

The separation of C5 acylcarnitine isomers, such as isovalerylcarnitine (B1198194), 2-methylbutyrylcarnitine, pivaloylcarnitine (B1222081), and valerylcarnitine, is inherently difficult due to their identical mass-to-charge ratios (isobaric nature) and similar physicochemical properties.[1][2] Standard flow-injection mass spectrometry (FIA-MS/MS) cannot differentiate between these isomers, necessitating chromatographic separation for accurate quantification and differential diagnosis of various metabolic disorders.[1][3][4]

Q2: My C5 acylcarnitine isomers are co-eluting. How can I improve their chromatographic separation?

Co-elution of C5 acylcarnitine isomers is a common problem. Here are several strategies to enhance resolution:

  • Mobile Phase Optimization:

    • Ion-Pairing Agents: The addition of a low concentration of an ion-pairing agent, such as heptafluorobutyric acid (HFBA) (e.g., 0.005%), to both the aqueous and organic mobile phases can improve peak shape and retention, aiding in the separation of isomers.[5][6]

    • Gradient Adjustment: Employing a shallower gradient during the elution of C5 acylcarnitines can increase the separation window, providing better resolution between closely eluting peaks.[6]

  • Stationary Phase Selection:

    • While C18 columns are widely used, consider alternative column chemistries if co-elution persists.[7][8] Phenyl-hexyl or mixed-mode stationary phases can offer different selectivities that may resolve critical isomer pairs.[6][9] For enantiomeric separation (e.g., (S) and (R) 2-methylbutyrylcarnitine), a chiral stationary phase might be necessary.[3][6]

  • Derivatization:

    • Derivatizing the acylcarnitines can alter their chemical properties, leading to improved chromatographic separation.[6] Common derivatization techniques include butylation (using butanolic HCl) or esterification with agents like pentafluorophenacyl trifluoromethanesulfonate (B1224126) (PFPA-Tf).[7][10][11] Butylation, in particular, has been shown to increase the ionization efficiency of dicarboxylic acylcarnitines.[5]

Q3: I'm observing poor peak shape (tailing or fronting) for my C5 acylcarnitine peaks. What are the likely causes and solutions?

Poor peak shape can compromise resolution and integration accuracy.

  • Peak Tailing: This is often caused by strong interactions between the positively charged analyte and residual silanol (B1196071) groups on the silica-based column packing.

    • Solution: The use of an ion-pairing agent (e.g., HFBA) can help to mask these silanol interactions.[6] Ensure the mobile phase pH is appropriate to maintain a consistent charge state of the analytes.

  • Peak Fronting: This may result from column overload or poor sample solubility.

    • Solution: Try reducing the amount of sample injected onto the column.[6] Ensure the sample is fully dissolved in a solvent that is compatible with, or weaker than, the initial mobile phase.[6]

Q4: My signal intensity is low, or I'm experiencing significant ion suppression. How can I address this?

Low signal intensity and ion suppression are common challenges in LC-MS/MS analysis of biological samples.

  • Improve Sample Preparation: Enhance the clean-up of your sample to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[6]

  • Optimize Chromatography: Adjust your chromatographic method to separate the analytes of interest from the bulk of the matrix components.[6]

  • Derivatization: Derivatization can improve ionization efficiency. For instance, butylation can enhance the sensitivity for dicarboxylic acylcarnitines.[5]

  • Mass Spectrometry Parameters: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for your target analytes.

Q5: How can I differentiate between isovaleric acidemia (IVA) and false positives caused by pivaloylcarnitine?

Pivaloylcarnitine, often present due to treatment with pivalate-containing antibiotics, is a common cause of false-positive results for IVA in newborn screening.[3][12] Distinguishing between isovalerylcarnitine (the marker for IVA) and pivaloylcarnitine requires a robust chromatographic separation method.[1][13] Utilizing a validated UPLC-MS/MS method that can baseline-resolve these two isomers is crucial for accurate diagnosis.[7][8]

Experimental Protocols & Data

Table 1: Example UPLC-MS/MS Parameters for C5 Acylcarnitine Isomer Separation
ParameterSetting
Column C18 BEH, 1 x 100 mm, 1.7 µm
Column Temperature 60 °C
Mobile Phase A Water with 0.1% Formic Acid & 2.5 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid & 2.5 mM Ammonium Acetate
Gradient A linear gradient from high aqueous to high organic
Flow Rate 0.5 mL/min
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note: This is an example protocol; specific conditions may need to be optimized for your instrument and application.[3][5]

Detailed Experimental Protocol: Sample Preparation and Derivatization (Butylation)

This protocol describes a typical sample preparation and butylation derivatization procedure for plasma or dried blood spots (DBS).

  • Extraction:

    • For DBS, punch a 3 mm disc into a 96-well plate.

    • Add a methanol-based extraction solution containing deuterated internal standards (e.g., d3-carnitine).

    • Agitate for 30 minutes to ensure complete extraction.

    • For plasma, precipitate proteins with methanol (B129727) containing internal standards, vortex, and centrifuge.[14]

  • Derivatization:

    • Transfer the supernatant to a new plate or vial.

    • Evaporate the solvent under a stream of nitrogen.

    • Add butanolic HCl (e.g., 3N) to the dried extract.[7]

    • Incubate at an elevated temperature (e.g., 60-65°C) for 15-20 minutes.

    • Evaporate the butanolic HCl under nitrogen.

  • Reconstitution:

    • Reconstitute the dried, derivatized sample in the initial mobile phase.

    • Vortex to ensure complete dissolution.

    • The sample is now ready for injection into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_actions Corrective Actions cluster_outcome Desired Outcome Start Poor Isomeric Separation CoElution Co-elution of Isomers Start->CoElution PeakShape Poor Peak Shape Start->PeakShape LowSignal Low Signal/Ion Suppression Start->LowSignal MobilePhase Optimize Mobile Phase (Gradient, Ion-Pairing) CoElution->MobilePhase Column Change Stationary Phase (e.g., Phenyl-Hexyl) CoElution->Column Derivatize Perform Derivatization (e.g., Butylation) CoElution->Derivatize PeakShape->MobilePhase SamplePrep Improve Sample Prep (e.g., SPE) PeakShape->SamplePrep LowSignal->Derivatize LowSignal->SamplePrep MSParams Optimize MS Parameters LowSignal->MSParams End Resolved Isomeric Separation MobilePhase->End Column->End Derivatize->End SamplePrep->End MSParams->End

Caption: A logical workflow for troubleshooting poor isomeric separation of C5 acylcarnitines.

Experimental_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (DBS or Plasma) Extraction Extraction with Internal Standards Sample->Extraction Derivatization Derivatization (e.g., Butylation) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LC_Separation UPLC/LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: A typical experimental workflow for the analysis of C5 acylcarnitine isomers.

References

Technical Support Center: Enhancing Short-Chain Acylcarnitine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of short-chain acylcarnitines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for improved sensitivity and accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high sensitivity for short-chain acylcarnitine detection?

The primary challenges in detecting short-chain acylcarnitines with high sensitivity often stem from their physicochemical properties and the complexity of biological matrices. Key issues include:

  • Poor Retention on Reversed-Phase Columns: Short-chain acylcarnitines are relatively polar, leading to inadequate retention on traditional C18 columns, which can result in co-elution with matrix components and ion suppression.[1]

  • Ion Suppression: Co-eluting substances from the sample matrix can interfere with the ionization of target analytes in the mass spectrometer's source, leading to a decreased signal.[2][3][4] This is a significant issue in complex biological samples like plasma or tissue homogenates.[2]

  • Low Abundance: Many biologically relevant short-chain acylcarnitines are present at very low concentrations, requiring highly sensitive analytical methods for accurate quantification.[5][6]

  • Isomeric Compounds: The presence of isomers, which have the same mass-to-charge ratio, necessitates chromatographic separation for accurate identification and quantification, as they cannot be distinguished by mass spectrometry alone.[5]

Q2: What is derivatization, and how can it improve the detection of short-chain acylcarnitines?

Derivatization is a chemical modification of the analyte to enhance its analytical properties for better detection.[7] For short-chain acylcarnitines, derivatization can significantly improve sensitivity in several ways:

  • Increased Hydrophobicity: By adding a less polar chemical group, derivatization enhances the retention of short-chain acylcarnitines on reversed-phase chromatography columns, improving their separation from polar matrix components.[7]

  • Enhanced Ionization Efficiency: The addition of a readily ionizable group can significantly boost the signal intensity in the mass spectrometer.[5][7]

  • Improved Specificity: Derivatization introduces a specific mass shift, which helps to differentiate the analyte from background noise and isobaric interferences.[7]

Common derivatization methods include butylation and derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH).[5][7][8] Butylation of the carboxyl group is a widely used technique to increase the ionization efficiency of acylcarnitines.[2] Derivatization with 3NPH has been shown to increase the signal intensity of acylcarnitines and allows for a linear elution from a reversed-phase column based on the carbon chain length.[9][10][11]

Q3: When should I choose a non-derivatized method for acylcarnitine analysis?

While derivatization offers significant advantages, non-derivatized methods can also be effective, particularly with modern, highly sensitive mass spectrometers.[6] A non-derivatized approach may be preferable to:

  • Simplify Sample Preparation: Omitting the derivatization step reduces sample preparation time and complexity, and minimizes potential sources of error such as incomplete reactions or analyte degradation.[12][13]

  • Avoid Partial Hydrolysis: Some derivatization methods, such as those using butanol/HCl, can cause partial hydrolysis of acylcarnitines, leading to inaccurate measurements.[12][13]

  • High-Throughput Screening: For applications requiring very fast analysis times, a direct injection or flow injection analysis without derivatization might be suitable, although this often comes at the cost of reduced sensitivity and specificity.[13]

The choice between derivatized and non-derivatized methods depends on the specific requirements of the assay, including the need for sensitivity, the complexity of the sample matrix, and the available instrumentation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of short-chain acylcarnitines and provides systematic steps for resolution.

Issue Possible Causes Troubleshooting Steps
Low or No Signal 1. Inefficient analyte extraction.[7] 2. Ion suppression from matrix components.[2][7] 3. Suboptimal mass spectrometry parameters.[7] 4. Analyte degradation.1. Optimize the extraction protocol. Consider solid-phase extraction (SPE) for cleaner samples.[7] 2. Improve chromatographic separation to move the analyte away from the suppression zone. Dilute the sample if possible.[7] 3. Tune the mass spectrometer for the specific precursor and product ions of your target acylcarnitines. Ensure the correct ionization mode (positive ESI) is used.[8][14] 4. Keep samples on ice during preparation and avoid repeated freeze-thaw cycles.[7]
Poor Peak Shape (Tailing or Fronting) 1. Incompatibility between the sample solvent and the mobile phase.[7] 2. Column overload.[7] 3. Secondary interactions with the column stationary phase.[7]1. The final sample solvent should be similar in composition to the initial mobile phase.[7] 2. Reduce the injection volume or dilute the sample.[7] 3. Use an end-capped column. The addition of an ion-pairing agent like hexafluorobutylamine (HFBA) to the mobile phase can improve peak shape.[5][14]
High Background Noise 1. Contaminated solvents or LC system.[7] 2. Matrix interferences.[7] 3. Electronic noise.[7]1. Use high-purity solvents and flush the LC system thoroughly.[7] 2. Enhance sample cleanup procedures using techniques like SPE.[7] 3. Ensure proper grounding of the mass spectrometer and associated electronics.[7]
Inconsistent Results / Poor Reproducibility 1. Variability in sample preparation.[7] 2. Unstable electrospray ionization (ESI).[7] 3. Lack of an appropriate internal standard.1. Use an automated liquid handler for consistent sample processing and ensure thorough mixing at each step.[7] 2. Check for blockages in the ESI probe and optimize the spray voltage and gas flows.[7] 3. Always use a stable isotope-labeled internal standard for each analyte to correct for variations in sample preparation and matrix effects.[2][7]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (for Plasma)

This protocol is a common method for extracting acylcarnitines from plasma samples.

  • To 50 µL of plasma, add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) containing an appropriate internal standard).[14]

  • Vortex the mixture for 10 seconds.[14]

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[14]

  • Carefully collect the supernatant for LC-MS/MS analysis.[14]

  • For some instruments, a dilution of the supernatant (e.g., 1:10 with the initial mobile phase) may be necessary to reduce matrix effects.[14]

Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3NPH)

This protocol describes a method to increase the sensitivity of acylcarnitine detection.

  • After the initial extraction and drying of the sample, reconstitute the residue in a solution of 3-nitrophenylhydrazine (3NPH).

  • The derivatization reaction is typically carried out in the presence of a coupling agent and a catalyst.

  • Incubate the mixture to allow the reaction to proceed to completion.

  • After incubation, evaporate the sample to dryness under a stream of nitrogen.[7]

  • Reconstitute the dried, derivatized sample in a solvent compatible with your LC-MS/MS system for analysis.[7]

Note: For detailed concentrations and incubation times, refer to specific published methods as these can vary.[9][10]

Protocol 3: Butylation of Acylcarnitines

This is a widely used derivatization method to improve ionization efficiency.[2][5]

  • Following sample extraction and drying, add 100 µL of 3N HCl in n-butanol to the dried extract.[8]

  • Incubate the mixture at 65°C for 15 minutes.[8]

  • Evaporate the butanolic HCl to dryness under a stream of nitrogen.[8]

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[8]

Data Presentation

Table 1: Comparison of Derivatization vs. Non-Derivatization Methods
FeatureDerivatization Method (e.g., Butylation, 3NPH)Non-Derivatization Method
Sensitivity Generally higher due to increased ionization efficiency and improved chromatography.[5][7]Can be sufficient with modern, highly sensitive mass spectrometers.[6]
Sample Preparation More complex and time-consuming.[13]Simpler and faster.[13]
Potential for Artifacts Risk of incomplete derivatization or analyte degradation (e.g., hydrolysis).[12][13]Lower risk of introducing artifacts during sample preparation.
Chromatography Improved retention and peak shape for short-chain acylcarnitines on reversed-phase columns.[7]May require specialized columns (e.g., HILIC) or ion-pairing agents for adequate retention.[7][15]
Throughput Lower due to additional sample preparation steps.Higher, more suitable for large-scale screening.
Table 2: Typical LC-MS/MS Parameters for Acylcarnitine Analysis
ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI)Acylcarnitines readily form positive ions.[8][14]
Scan Type Multiple Reaction Monitoring (MRM) or Precursor Ion ScanMRM provides high sensitivity and specificity for targeted analysis. A precursor ion scan for m/z 85 is often used for untargeted screening as it is a characteristic fragment of acylcarnitines.[5][8]
Column Type C18 Reversed-Phase or HILICC18 is common, especially with derivatization.[8] HILIC can be effective for underivatized short-chain acylcarnitines.[15]
Mobile Phase A Water with 0.1% Formic AcidProvides protons for efficient ionization.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for gradient elution.
Internal Standards Stable Isotope-Labeled AnalogsCrucial for accurate quantification by correcting for matrix effects and sample processing variations.[2][7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Analysis start Biological Sample (e.g., Plasma, Tissue) extraction Extraction (e.g., Protein Precipitation) start->extraction derivatize Derivatization (e.g., Butylation, 3NPH) extraction->derivatize Improves Sensitivity lc_separation LC Separation (Reversed-Phase or HILIC) extraction->lc_separation Non-Derivatized Workflow derivatize->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: General experimental workflow for acylcarnitine analysis.

troubleshooting_workflow start Low Signal Intensity Issue check_extraction Review Sample Preparation Protocol start->check_extraction check_ms Verify MS/MS Parameters check_extraction->check_ms Efficient optimize_extraction Optimize Extraction (e.g., use SPE) check_extraction->optimize_extraction Inefficient? check_chromatography Assess for Ion Suppression check_ms->check_chromatography Optimal tune_ms Tune Instrument for Specific Transitions check_ms->tune_ms Suboptimal? improve_separation Modify LC Gradient or Change Column check_chromatography->improve_separation Suppression Detected? resolved Issue Resolved check_chromatography->resolved No Suppression optimize_extraction->resolved tune_ms->resolved improve_separation->resolved

Caption: Troubleshooting workflow for low signal intensity.

derivatization_logic start Need to Analyze Short-Chain Acylcarnitines sensitivity_check Is Highest Sensitivity Required? start->sensitivity_check matrix_check Is the Sample Matrix Complex? sensitivity_check->matrix_check No use_derivatization Use Derivatization (e.g., Butylation, 3NPH) sensitivity_check->use_derivatization Yes throughput_check Is High Throughput Essential? matrix_check->throughput_check No matrix_check->use_derivatization Yes throughput_check->use_derivatization No use_non_derivatized Use Non-Derivatized Method throughput_check->use_non_derivatized Yes

References

Technical Support Center: Addressing Matrix Effects in Plasma Acylcarnitine Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for plasma acylcarnitine profiling. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in plasma acylcarnitine profiling?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[1] In plasma acylcarnitine analysis, this can lead to ion suppression (decreased signal) or enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[1]

Q2: What are the primary causes of matrix effects in plasma samples?

A2: The most significant contributors to matrix effects in plasma are phospholipids (B1166683).[1] These highly abundant molecules from cell membranes can be co-extracted with acylcarnitines during sample preparation and interfere with the ionization process in the mass spectrometer, typically causing ion suppression.[1]

Q3: How can I determine if my acylcarnitine analysis is affected by matrix effects?

A3: A common qualitative method is the post-column infusion experiment .[2][3] In this technique, a constant flow of an acylcarnitine standard is introduced into the liquid chromatography (LC) eluent after the analytical column but before the mass spectrometer (MS) source. A blank plasma extract is then injected. Any significant dip or rise in the baseline signal of the infused standard indicates regions of ion suppression or enhancement, respectively.[2][3]

For a quantitative assessment, the post-extraction spike method is recommended.[1][3] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the same analyte in a neat solution. The difference between these responses reveals the extent of the matrix effect.[1]

Q4: What is the role of stable isotope-labeled internal standards (SIL-IS) in mitigating matrix effects?

A4: SIL-IS are considered the gold standard for compensating for matrix effects.[4] These are forms of the analyte of interest where some atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[5][6][7] Because SIL-IS have nearly identical chemical and physical properties to the analyte, they co-elute and experience similar matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, variations caused by ion suppression or enhancement can be effectively normalized, leading to more accurate and precise quantification.[4]

Q5: Can derivatization help in addressing matrix effects?

A5: Yes, derivatization can be a beneficial strategy. Butylation of acylcarnitines, for example, can increase their ionization efficiency and improve chromatographic separation, which can help to resolve them from interfering matrix components.[2][4][8] This is particularly useful for distinguishing between isobaric compounds.[2][4]

Troubleshooting Guides

Issue 1: Low and Inconsistent Analyte Recoveries

Possible Cause: Significant ion suppression due to co-eluting phospholipids.[1]

Troubleshooting Steps:

  • Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering phospholipids. Protein precipitation alone is often inadequate.[2][9]

  • Implement Phospholipid Removal: Incorporate a specific phospholipid removal step into your protocol. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective.[2][10] Commercially available products are designed for this purpose.

  • Optimize Chromatography: Adjust your LC method to improve the separation of acylcarnitines from the regions of ion suppression identified in a post-column infusion experiment.[3]

  • Utilize SIL-IS: If not already in use, incorporate an appropriate SIL-IS for your analyte of interest to compensate for signal variability.[4]

Issue 2: Non-Linear Calibration Curves and Poor Precision at Low Concentrations

Possible Cause: Uncompensated matrix effects that have a more pronounced impact at the lower limit of quantification (LLOQ).[1]

Troubleshooting Steps:

  • Enhance Sample Cleanup: The most effective solution is to improve the cleanliness of your sample extract.[1] Refer to the phospholipid removal techniques mentioned above.

  • Matrix-Matched Calibrators: Prepare your calibration standards in a surrogate matrix that mimics the biological matrix as closely as possible without containing the endogenous analyte.[11] This helps to ensure that the calibrators and the samples experience similar matrix effects.

  • Sample Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.[3][4]

Issue 3: Unexpected Peaks or Interferences in the Chromatogram

Possible Cause: Co-elution of isobaric or isomeric compounds, or contamination.[12]

Troubleshooting Steps:

  • Improve Chromatographic Resolution: Optimize your LC method to separate the interfering peaks from your analyte of interest. This may involve adjusting the mobile phase composition, gradient, or using a different column.[4][12]

  • Confirm Analyte Identity: Use high-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) with specific transitions to confirm the identity of your analyte peak.

  • Investigate Potential Contamination: Review all reagents, vials, and collection tubes for potential sources of contamination.[12] Certain medications or their metabolites can also be a source of interference.[12]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative determination of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the acylcarnitine standard and its corresponding SIL-IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spiked Sample): Process a blank plasma sample through your entire extraction procedure. Spike the acylcarnitine standard and SIL-IS into the final, dried extract before reconstitution.

    • Set C (Endogenous Analyte): Process a plasma sample containing the endogenous analyte and spike with the SIL-IS.

  • Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculations:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area in a pre-extraction spiked sample / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (ME * RE) / 100

Protocol 2: Sample Preparation with Phospholipid Removal using SPE

This protocol describes a general workflow for removing phospholipids from plasma samples.

Methodology:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the SIL-IS. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Phospholipid Removal: Transfer the supernatant to a phospholipid removal SPE plate or cartridge.

  • Elution: Apply a vacuum or positive pressure to elute the sample, which now has reduced phospholipid content.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation TechniqueAnalyte Recovery (%)Phospholipid Removal Efficiency (%)Reference
Protein Precipitation (Acetonitrile)Variable, often >80%Low to Moderate[2]
Liquid-Liquid Extraction (LLE)Generally 70-90%High[10]
Solid Phase Extraction (SPE)Typically >85%High (>95%)[2][10]
Phospholipid Removal PlatesOften >90%Very High (>99%)[13][14]

Visualizations

experimental_workflow Experimental Workflow for Acylcarnitine Analysis with Matrix Effect Mitigation cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample add_is Add Stable Isotope-Labeled Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation phospholipid_removal Phospholipid Removal (e.g., SPE) protein_precipitation->phospholipid_removal evaporation Evaporation to Dryness phospholipid_removal->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for plasma acylcarnitine analysis.

troubleshooting_logic Troubleshooting Logic for Inconsistent Acylcarnitine Results start Inconsistent Results (Low Recovery, Poor Precision) check_matrix_effects Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_matrix_effects matrix_effects_present Matrix Effects Confirmed check_matrix_effects->matrix_effects_present Yes no_matrix_effects No Significant Matrix Effects check_matrix_effects->no_matrix_effects No improve_cleanup Implement/Optimize Phospholipid Removal (SPE, LLE) matrix_effects_present->improve_cleanup check_other Investigate Other Causes (e.g., Instrument Performance, Standard Stability) no_matrix_effects->check_other use_sil_is Incorporate Stable Isotope-Labeled Internal Standards improve_cleanup->use_sil_is optimize_lc Optimize Chromatographic Separation use_sil_is->optimize_lc end Consistent and Accurate Results optimize_lc->end check_other->end

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Resolving Co-eluting Isomers of 2-Methylbutyroylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of co-eluting isomers of 2-Methylbutyroylcarnitine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful separation and quantification of these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers that co-elute with this compound?

A1: Due to their similar physicochemical properties, this compound and its structural isomers often co-elute under standard chromatographic conditions.[1] The most common co-eluting isomers include isovalerylcarnitine (B1198194) and pivaloylcarnitine.[2][3] These isomers have the same mass-to-charge ratio, making their distinction by mass spectrometry alone impossible without prior chromatographic separation.[4][5]

Q2: Why is the separation of these isomers important?

A2: this compound is an intermediate in the catabolism of the branched-chain amino acid isoleucine.[6] Accurate quantification of individual isomers is crucial for the diagnosis and monitoring of inherited metabolic disorders, such as isovaleric acidemia and 2-methylbutyryl-CoA dehydrogenase deficiency.[7][8] Co-elution can lead to the overestimation of a particular isomer, potentially resulting in a false-positive diagnosis or inaccurate monitoring of treatment efficacy.[5]

Q3: What are the primary challenges in separating this compound and its isomers?

A3: The main challenge lies in their structural similarity, which results in nearly identical chromatographic behavior on conventional reversed-phase columns.[1] This makes achieving baseline separation difficult, leading to peak broadening, tailing, or complete co-elution.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its isomers.

Issue 1: Poor Chromatographic Resolution (Peak Tailing, Fronting, or Broadening)

  • Symptom: Peaks are not sharp and symmetrical, indicating suboptimal chromatographic conditions.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Secondary Interactions Strong interactions between the positively charged carnitine moiety and residual silanols on the column can cause peak tailing.[1] Solution: Add an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase to improve peak shape and retention.[1][9] Operating at a lower mobile phase pH can also help by protonating the silanol (B1196071) groups.[1]
Inadequate Stationary Phase Standard C18 columns may not provide sufficient selectivity for these isomers. Solution: Consider using a column with a different stationary phase, such as a mixed-mode or a chiral column, which can offer alternative separation mechanisms.[1][7]
Suboptimal Gradient A steep gradient may not allow enough time for the isomers to separate. Solution: Employ a shallower gradient to increase the separation window and improve resolution.[1][5]
Column Overload Injecting too much sample can lead to peak fronting and broadening.[1] Solution: Reduce the sample concentration or injection volume.[1]

Issue 2: Co-elution of Isomers

  • Symptom: A single peak is observed where multiple isomers are expected.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient Chromatographic Selectivity The chosen column and mobile phase are not capable of differentiating between the isomers. Solution 1 (Method Optimization): Implement the strategies from "Issue 1," focusing on mobile phase modifiers (ion-pairing agents) and alternative stationary phases.[1] Solution 2 (Derivatization): Derivatizing the acylcarnitines, for example, through butylation, can alter their chromatographic properties and improve separation.[1][9]
Inadequate Separation Technique One-dimensional chromatography may not be sufficient for complex samples. Solution: Consider two-dimensional liquid chromatography for enhanced resolving power.[1]

Issue 3: Low Signal Intensity or Ion Suppression

  • Symptom: The analyte signal is weak or inconsistent.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Ion Suppression Co-eluting matrix components from the sample can interfere with the ionization of the target analytes in the mass spectrometer source.[1] Solution: Improve sample preparation by using techniques like solid-phase extraction (SPE) to remove interfering substances.[1]
Inefficient Ionization The ionization conditions may not be optimal for acylcarnitines. Solution: Optimize mass spectrometer source parameters, such as gas flows, to ensure stable and efficient ionization.[5] The addition of ammonium (B1175870) acetate (B1210297) to the mobile phase can also enhance ionization efficiency.[9]

Experimental Protocols

Below are detailed methodologies for the separation of this compound and its isomers.

Method 1: Reversed-Phase LC-MS/MS with Ion-Pairing Agent

This method utilizes a C18 column with an ion-pairing agent to improve peak shape and achieve separation.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of methanol (B129727) containing a suitable internal standard (e.g., d3-isovalerylcarnitine).

    • Vortex for 10 seconds.

    • Incubate for 10 minutes at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase A.

    • Vortex for 10 seconds before injection.[5][10]

  • LC-MS/MS Parameters:

ParameterCondition
Column Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)[9]
Mobile Phase A 0.1% Formic acid, 2.5 mM Ammonium Acetate, and 0.005% HFBA in water[9]
Mobile Phase B 0.1% Formic acid, 2.5 mM Ammonium Acetate, and 0.005% HFBA in acetonitrile[9]
Gradient 100% A for 0.5 min, linear decrease to 65% A over 2.5 min, hold for 3 min, linear decrease to 40% A over 3.7 min, linear decrease to 5% A over 1 min[9]
Flow Rate 0.5 mL/min[9]
Column Temperature 50°C[9]
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM). A common product ion for acylcarnitines is m/z 85.[5]

Method 2: Mixed-Mode Chromatography

This approach uses a mixed-mode column that provides multiple retention mechanisms for enhanced selectivity.

  • Sample Preparation: Follow the same procedure as in Method 1.

  • LC-MS/MS Parameters:

ParameterCondition
Column Mixed-mode chromatographic column (specific details can be found in specialized literature[7])
Mobile Phase A Acidified water (e.g., with formic acid)
Mobile Phase B Acetonitrile
Gradient A shallow gradient optimized for the separation of short-chain acylcarnitines.
Flow Rate As recommended for the specific column.
Column Temperature Controlled, typically between 30-50°C.
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflow for Isomer Resolution

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation (Methanol) Sample->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Dilution Supernatant Dilution Centrifuge->Dilution LC Liquid Chromatography (Isomer Separation) Dilution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A generalized workflow for the analysis of this compound isomers.

Troubleshooting Logic for Co-elution

G action_node action_node result_node result_node problem_node problem_node Start Co-eluting Peaks Observed CheckGradient Is the gradient shallow enough? Start->CheckGradient CheckIonPair Is an ion-pairing agent being used? CheckGradient->CheckIonPair Yes AdjustGradient Implement a shallower gradient CheckGradient->AdjustGradient No ConsiderColumn Have alternative stationary phases been tested? CheckIonPair->ConsiderColumn Yes AddIonPair Add HFBA to the mobile phase CheckIonPair->AddIonPair No ConsiderDeriv Is derivatization a viable option? ConsiderColumn->ConsiderDeriv Yes TestColumn Test mixed-mode or chiral columns ConsiderColumn->TestColumn No DerivatizeSample Perform butylation of acylcarnitines ConsiderDeriv->DerivatizeSample Yes NotResolved Still Co-eluting ConsiderDeriv->NotResolved No Resolved Isomers Resolved AdjustGradient->Resolved AddIonPair->Resolved TestColumn->Resolved DerivatizeSample->Resolved

Caption: A decision tree for troubleshooting the co-elution of acylcarnitine isomers.

References

minimizing ion suppression in 2-Methylbutyroylcarnitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the analysis of 2-Methylbutyroylcarnitine and other short-chain acylcarnitines by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

Low or no signal for your analyte of interest is a common and frustrating issue in LC-MS/MS analysis. This guide provides a step-by-step approach to diagnose and resolve the problem, with a focus on ion suppression as a primary cause.

Troubleshooting Workflow:

G start Low or No Signal for This compound check_is Check Internal Standard (IS) Signal: Is the Stable Isotope-Labeled IS signal also low or absent? start->check_is yes_is_low YES: IS Signal is Low/Absent check_is->yes_is_low Yes no_is_ok NO: IS Signal is Normal check_is->no_is_ok No system_issue Potential System-Wide Issue: - MS/MS parameters incorrect - LC-MS connection problem - Solvent delivery failure yes_is_low->system_issue suppression_issue Indicates Severe Ion Suppression or Analyte Degradation no_is_ok->suppression_issue investigate_system Action: 1. Verify MS/MS transitions & voltages. 2. Check spray stability. 3. Confirm mobile phase flow. system_issue->investigate_system actions_suppression Action: 1. Improve Sample Preparation. 2. Optimize Chromatography. 3. Evaluate Matrix Effects. suppression_issue->actions_suppression

Caption: Troubleshooting logic for low analyte signal.

Detailed Steps:

  • Evaluate the Internal Standard (IS) Signal: The first diagnostic step is to check the signal of your stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., d3-2-Methylbutyroylcarnitine).

    • If the SIL-IS signal is also low or absent: This points towards a systemic issue rather than just ion suppression affecting your analyte.

      • Action: Verify your MS/MS parameters (precursor/product ions, collision energy, cone voltage). Ensure the mobile phase is being delivered correctly and that the electrospray is stable. Check for clogs or leaks in the system.

    • If the SIL-IS signal is normal but the analyte signal is low: This strongly suggests that ion suppression is occurring, or that the analyte has been lost during sample preparation.[1] Since the SIL-IS co-elutes and has nearly identical physicochemical properties, it can effectively compensate for ion suppression during quantification, but a very low analyte signal indicates a significant problem.[1]

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]

    • Protein Precipitation (PPT): This is a simple first step, but may not be sufficient for complex matrices like plasma.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[1] For acylcarnitines, cation exchange or mixed-mode sorbents are often used.

  • Refine Chromatographic Separation: If sample cleanup is insufficient, improving the chromatographic separation can move the analyte's elution time away from the region of ion suppression.

    • Adjust the Gradient: A shallower gradient can improve the resolution between this compound and co-eluting matrix components.[1]

    • Modify the Mobile Phase: Altering the pH or organic solvent composition can change the elution profile of interfering compounds.[1] The use of ion-pairing agents like heptafluorobutyric acid (HFBA) can also improve peak shape and separation for acylcarnitines.[1] However, be aware that some ion-pairing agents, like trifluoroacetic acid (TFA), can cause significant ion suppression themselves.

Issue 2: Poor Reproducibility and Inconsistent Results

Inconsistent results for quality control (QC) samples are often caused by variable matrix effects between samples.

Troubleshooting Steps:

  • Ensure Consistent Sample Preparation: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[1] A robust and consistently applied sample preparation method, such as a validated SPE protocol, is crucial to minimize this variability.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for variability in ion suppression between different samples.[1] Since it experiences the same degree of suppression as the analyte, the ratio of the analyte to the IS remains consistent, allowing for accurate quantification.[1]

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the analysis of this compound?

A1: Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the signal intensity of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[1] These matrix components compete with the analyte for ionization in the ESI source, leading to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[1]

Q2: What are the most common sources of ion suppression in plasma or serum samples?

A2: In biological matrices like plasma and serum, the most common sources of ion suppression are phospholipids, salts, and proteins. Phospholipids are particularly problematic as they are often co-extracted with analytes of interest and can elute over a broad range of the chromatogram.

Q3: How can I determine if ion suppression is affecting my analysis?

A3: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the MS while a blank, extracted matrix sample is injected onto the LC column. A dip in the otherwise stable baseline signal at the retention time of your analyte indicates the presence of co-eluting, ion-suppressing matrix components.

Q4: Is derivatization necessary for this compound analysis, and does it affect ion suppression?

A4: Derivatization, such as butylation to form butyl esters, is often used in acylcarnitine analysis. This can improve chromatographic properties and, in some cases, increase ionization efficiency.[1] By altering the analyte's retention time, derivatization can also help to move it away from interfering matrix components, thereby reducing ion suppression. However, the derivatization process itself must be highly reproducible and efficient.

Q5: Which ionization technique is less prone to ion suppression, ESI or APCI?

A5: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression compared to Electrospray Ionization (ESI), particularly for less polar compounds.[1] However, ESI is the preferred method for the analysis of polar molecules like acylcarnitines due to its higher efficiency for such compounds.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Acylcarnitine Analysis

Sample Preparation MethodTypical Recovery (%)Ion Suppression MitigationThroughput
Protein Precipitation (PPT) 85 - 105%Low to ModerateHigh
Liquid-Liquid Extraction (LLE) 70 - 95%Moderate to HighMedium
Solid-Phase Extraction (SPE) > 80%HighLow to Medium

Note: Recovery and efficiency can vary significantly based on the specific protocol, analyte, and matrix.

Table 2: Common Mobile Phase Additives and Their Impact on Acylcarnitine Analysis

AdditiveTypical ConcentrationPurposeImpact on Ion Suppression
Formic Acid 0.1%Promotes protonation (positive ion mode)Generally low suppression
Ammonium (B1175870) Acetate 2 - 5 mMImproves peak shape and bufferingGenerally low suppression
Heptafluorobutyric Acid (HFBA) 0.005%Ion-pairing agent, improves separation of isomers[1]Can cause some suppression, but less than TFA
Trifluoroacetic Acid (TFA) 0.1%Strong ion-pairing agentCauses strong ion suppression; generally avoided in LC-MS/MS[1]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the cleanup of plasma samples for this compound analysis using a mixed-mode cation exchange SPE cartridge.

Workflow Diagram:

G start Plasma Sample (100 µL) add_is Add SIL-IS (e.g., d3-2-Methylbutyroylcarnitine) start->add_is precipitate Protein Precipitation: Add 400 µL Acetonitrile (B52724) with 0.1% Formic Acid add_is->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant load Load Supernatant onto SPE Cartridge supernatant->load condition SPE Cartridge Conditioning: 1. Methanol (B129727) (1 mL) 2. Water (1 mL) condition->load wash1 Wash 1: Water (1 mL) load->wash1 wash2 Wash 2: Methanol (1 mL) wash1->wash2 elute Elute: 5% Ammonium Hydroxide (B78521) in Methanol (1 mL) wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add the stable isotope-labeled internal standard solution.

  • Protein Precipitation: Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Mix and Separate: Vortex the sample thoroughly and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of water, followed by 1 mL of methanol to remove neutral and weakly bound interferences.

  • Elution: Elute the this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Final Steps: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Conditions for this compound Analysis

This protocol provides a starting point for developing an LC-MS/MS method for the separation and detection of short-chain acylcarnitines.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) is commonly used.[1]

  • Mobile Phase A: 0.1% Formic Acid and 2.5 mM Ammonium Acetate in water.[1] For improved separation of isomers, 0.005% HFBA can be added.[1]

  • Mobile Phase B: 0.1% Formic Acid and 2.5 mM Ammonium Acetate in acetonitrile.[1] If HFBA is used in A, it should also be included in B.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 50°C.

  • Gradient:

    • 0.0 - 0.5 min: 100% A

    • 0.5 - 3.0 min: Linear gradient to 35% B

    • 3.0 - 6.0 min: Hold at 35% B

    • 6.0 - 7.0 min: Linear gradient to 95% B

    • 7.0 - 9.0 min: Hold at 95% B

    • 9.1 - 12.0 min: Return to 100% A and re-equilibrate. (Note: This is an example gradient and must be optimized for your specific application and isomers of interest).

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: A characteristic precursor-to-product ion transition for acylcarnitines is the loss of the trimethylamine (B31210) group, resulting in a product ion at m/z 85.[2] The specific precursor ion for this compound (C5) would need to be determined based on its molecular weight.

  • Instrument Parameters: Optimize cone voltage, collision energy, and source temperatures for maximum signal intensity for both the analyte and its SIL-IS.

References

overcoming low recovery of 2-Methylbutyroylcarnitine during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of 2-Methylbutyroylcarnitine during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound from biological matrices.

Q1: I am observing significantly low recovery of this compound. What are the potential causes?

A1: Low recovery of this compound, a short-chain acylcarnitine, can arise from several factors throughout your sample preparation workflow. The most common culprits include:

  • Suboptimal Extraction Method: The choice of extraction technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and the solvents used are critical.[1]

  • Sample pH: The pH of your sample can influence the ionization state of this compound, affecting its solubility and interaction with extraction solvents and sorbents.[1]

  • Sample Degradation: this compound can degrade due to improper storage conditions (temperature, freeze-thaw cycles) or enzymatic activity.[1][2] Short-chain acylcarnitines are more prone to hydrolysis than long-chain ones.[2]

  • Incomplete Protein Precipitation: If using protein precipitation, insufficient solvent volume or inadequate mixing can lead to the analyte being trapped in the protein pellet.[1]

  • Matrix Effects: Components in the sample matrix (e.g., salts, phospholipids) can interfere with the extraction process or suppress the signal during analysis.[1][3]

Q2: Which extraction method is recommended for this compound?

A2: For short-chain acylcarnitines like this compound, both protein precipitation and solid-phase extraction (SPE) are commonly used.

  • Protein Precipitation: This is a quick and simple method.[4] Methanol (B129727) or acetonitrile (B52724) are common precipitation solvents. Using cold methanol is a frequently cited method for acylcarnitine extraction.[2][4]

  • Solid-Phase Extraction (SPE): This method provides a more thorough cleanup, reducing matrix effects.[4] Cation-exchange SPE is often used for acylcarnitine isolation.[5][6]

The optimal method can depend on the sample matrix and the required level of cleanliness for your analytical method.

Q3: How can I optimize my protein precipitation protocol for better recovery?

A3: To improve recovery with protein precipitation:

  • Solvent Choice: Test different organic solvents such as methanol, acetonitrile, or a mixture of both to determine the most effective one for your sample matrix.[4] A two-step extraction using a combination of solvents can also be beneficial.

  • Solvent-to-Sample Ratio: Ensure a sufficient volume of cold organic solvent is used to achieve complete protein precipitation. A common ratio is 3:1 or 4:1 (solvent:sample).[1][4]

  • Thorough Mixing: Vortex the sample vigorously after adding the precipitation solvent to ensure complete denaturation and precipitation of proteins.[1]

  • Temperature: Perform the precipitation at low temperatures (e.g., on ice) to minimize enzymatic degradation.[4]

Q4: What are the key parameters to consider for Solid-Phase Extraction (SPE)?

A4: For successful SPE of this compound:

  • Sorbent Selection: Weak anion exchange or cation exchange SPE columns are suitable for acylcarnitines.[5][7] The choice depends on the overall workflow and other analytes of interest.

  • pH Control: The pH of the sample and loading buffers is crucial for ensuring the analyte is in the correct ionization state to bind to the sorbent.

  • Wash Steps: Optimize the wash steps to remove matrix interferences without eluting the analyte.

  • Elution Solvent: Use an appropriate elution solvent to effectively recover the analyte from the SPE cartridge. For cation exchange, this is often a buffered solution or a solvent containing a counter-ion.

Frequently Asked Questions (FAQs)

Q5: What are the ideal storage conditions for samples containing this compound?

A5: To minimize degradation, samples should be processed as quickly as possible. If storage is necessary, it is recommended to store them at -80°C.[1][4] Studies have shown that acylcarnitines are stable for at least 330 days at -18°C, but degradation, particularly of short-chain acylcarnitines, can occur at room temperature.[2] Avoid repeated freeze-thaw cycles by aliquoting samples into single-use volumes before freezing.[1]

Q6: Could matrix effects be the cause of my low recovery, and how can I mitigate them?

A6: Yes, matrix effects can significantly impact recovery and signal intensity in LC-MS/MS analysis.[1][3] To minimize these effects:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove interfering components from the matrix.[4]

  • Use Internal Standards: Incorporating a stable isotope-labeled internal standard for this compound can help correct for matrix effects and variations in instrument response.[4]

  • Optimize Chromatography: Adjusting the liquid chromatography method can help separate the analyte from co-eluting matrix components.[8]

Q7: Can the derivatization process affect the recovery of this compound?

A7: While not always necessary with modern LC-MS/MS methods, derivatization (e.g., butylation) is sometimes used for acylcarnitine analysis.[3][9] However, the acidic conditions used in some derivatization methods can lead to the hydrolysis of acylcarnitines, which would result in lower recovery of the target analyte and an inaccurate measurement of free carnitine.[9] If you are using a derivatization step, ensure the conditions are optimized to minimize hydrolysis.

Data Presentation

Table 1: Comparison of Acylcarnitine Recovery Rates with Different Extraction Methods

Extraction MethodSample MatrixSolvent/SorbentAnalyte(s)Average Recovery (%)Reference
Protein PrecipitationPlasmaAcetonitrileVarious Acylcarnitines84 - 112[1]
Online Solid-Phase ExtractionPlasmaCation ExchangeCarnitine & Acylcarnitines98 - 105[1][6]
Solid-Phase ExtractionTissue2-(2-pyridyl)ethylShort-chain Acyl-CoAs83 - 90[10]
Solid-Phase ExtractionTissueSTRATA™-X-APropionyl-CoA (C3)95.60[11]
Solid-Phase ExtractionTissueSTRATA™-X-AButyryl-CoA (C4)81.56[11]

Note: Recovery efficiencies can be influenced by the biological matrix, specific protocol variations, and the analyte itself. The data presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Protein Precipitation using Methanol

This protocol is a rapid method for the extraction of this compound from plasma or serum.

Materials:

  • Plasma/Serum sample

  • Ice-cold methanol containing a suitable internal standard

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching 10,000 x g at 4°C

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

  • Protein Precipitation: Add 300 µL of ice-cold methanol (containing internal standard) to the sample.[4]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the this compound, to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[4]

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) - Cation Exchange

This protocol provides a cleaner extract by removing more matrix components.

Materials:

  • Plasma/Serum sample, pre-treated (e.g., protein precipitation followed by dilution)

  • Strong cation-exchange SPE cartridge

  • Methanol

  • Equilibration buffer (e.g., dilute acid)

  • Wash buffer

  • Elution buffer (e.g., methanol with ammonium (B1175870) hydroxide)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw plasma samples on ice. Perform an initial protein precipitation with acetonitrile (e.g., 3:1 solvent to sample ratio), vortex, and centrifuge. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a strong cation-exchange SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of equilibration buffer.

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 mL of wash buffer to remove neutral and anionic interferences.

  • Elution: Elute the this compound from the cartridge with 1-2 mL of elution buffer into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow cluster_storage Storage Issues cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues cluster_analysis Analytical Issues start Low Recovery of This compound Detected check_storage Review Sample Storage and Handling start->check_storage check_extraction Evaluate Extraction Protocol start->check_extraction check_cleanup Assess Sample Cleanup (if applicable) start->check_cleanup check_analysis Investigate Analytical Method (e.g., LC-MS/MS) start->check_analysis storage_issues Degradation due to: - Improper Temperature - Freeze/Thaw Cycles - Enzymatic Activity check_storage->storage_issues extraction_issues Inefficient Extraction due to: - Suboptimal Solvent - Incorrect pH - Incomplete Precipitation check_extraction->extraction_issues cleanup_issues Analyte Loss During: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) check_cleanup->cleanup_issues analysis_issues Signal Suppression due to: - Matrix Effects - Co-eluting Interferences check_analysis->analysis_issues storage_solution Solution: - Store at -80°C - Aliquot samples - Process quickly storage_issues->storage_solution end Recovery Improved storage_solution->end extraction_solution Solution: - Test different solvents - Optimize solvent:sample ratio - Adjust pH extraction_issues->extraction_solution extraction_solution->end cleanup_solution Solution: - Optimize SPE sorbent/solvents - Adjust LLE pH and solvent cleanup_issues->cleanup_solution cleanup_solution->end analysis_solution Solution: - Improve sample cleanup - Use stable isotope-labeled  internal standard - Optimize chromatography analysis_issues->analysis_solution analysis_solution->end

Caption: Troubleshooting workflow for low recovery of this compound.

SamplePrepWorkflow cluster_pp Method A: Protein Precipitation cluster_spe Method B: Solid-Phase Extraction sample Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard sample->add_is pp_solvent Add Cold Organic Solvent (e.g., 3:1 Methanol) add_is->pp_solvent pre_treat Pre-treatment (e.g., Protein Precipitation) add_is->pre_treat vortex Vortex Vigorously pp_solvent->vortex centrifuge_pp Centrifuge (4°C) vortex->centrifuge_pp supernatant_pp Collect Supernatant centrifuge_pp->supernatant_pp drydown Evaporate to Dryness (under Nitrogen) supernatant_pp->drydown condition Condition SPE Cartridge pre_treat->condition load Load Sample condition->load wash Wash to Remove Interferences load->wash elute Elute Analyte wash->elute elute->drydown reconstitute Reconstitute in Initial Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflows for this compound sample preparation.

References

peak tailing and fronting issues in 2-Methylbutyroylcarnitine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to 2-Methylbutyroylcarnitine analysis. This resource provides guidance for researchers, scientists, and drug development professionals encountering challenges with peak shape, such as peak tailing and fronting, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems observed in the chromatography of this compound?

The most frequent issues encountered are peak tailing and peak fronting. Peak tailing presents as an asymmetrical peak with a broader latter half, while peak fronting shows a broader first half.[1] These distortions can compromise the accuracy and precision of quantification and reduce the resolution between closely eluting compounds.[2][3]

Q2: Why is this compound prone to peak tailing?

Like other acylcarnitines, this compound is a polar compound. Peak tailing often results from strong interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[1][4][5] These secondary interactions can delay the elution of a portion of the analyte, leading to a "tail."

Q3: Can the mobile phase composition affect the peak shape of this compound?

Yes, the mobile phase plays a critical role. A low mobile phase pH can help to protonate residual silanol groups on the column, reducing their interaction with the positively charged quaternary amine of this compound and thus minimizing peak tailing.[1] The choice and concentration of buffer are also important to maintain a stable pH.[6] Additionally, the organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape.[6][7]

Q4: Is it possible that my sample preparation is causing peak shape issues?

Absolutely. Poor sample solubility in the injection solvent can lead to peak fronting.[1][8] It is crucial to ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase.[1][4] Injecting too large a volume or too high a concentration of the sample can also lead to column overload, causing both peak tailing and fronting.[1][9]

Troubleshooting Guides

Guide to Addressing Peak Tailing

Peak tailing is a common challenge in the analysis of polar compounds like this compound. Use the following guide to diagnose and resolve this issue.

Systematic Troubleshooting of Peak Tailing

// Yes path from check_all_peaks physical_problem [label="Physical Problem Suspected:\n- Extra-column dead volume\n- Column contamination/blockage\n- Poor column packing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_physical [label="Solutions:\n- Use smaller ID tubing\n- Check/replace fittings\n- Replace column frit\n- Flush or replace column", fillcolor="#34A853", fontcolor="#FFFFFF"];

// No path from check_all_peaks chemical_problem [label="Chemical Interaction Suspected:\n- Secondary silanol interactions\n- Mobile phase pH issue\n- Sample overload", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_chemical [label="Solutions:\n- Use end-capped column\n- Lower mobile phase pH\n- Add ion-pairing agent\n- Reduce sample concentration", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_all_peaks; check_all_peaks -> physical_problem [label="Yes"]; physical_problem -> solution_physical; check_all_peaks -> chemical_problem [label="No"]; chemical_problem -> solution_chemical; }

Caption: A flowchart for diagnosing the cause of peak tailing.

Quantitative Data Summary for Peak Tailing

CausePotential SolutionExpected Outcome
Secondary Interactions with Silanol Groups Operate at a lower mobile phase pH (e.g., pH 2-3).[7]Protonates silanol groups, reducing interactions and improving peak symmetry.
Use an end-capped column or a column with a different stationary phase.[1]Minimizes the number of available silanol groups for interaction.
Add an ion-pairing agent (e.g., heptafluorobutyric acid) to the mobile phase.[1]Masks the positive charge on the analyte, reducing secondary interactions.
Column Overload Reduce the sample concentration or injection volume.[1][4]Ensures the analyte amount is within the column's linear capacity, leading to a more symmetrical peak.
Extra-Column Dead Volume Use tubing with a smaller internal diameter and minimize the length of all connections.[1][4]Reduces the volume outside the column where the sample can disperse, sharpening the peak.
Low Mobile Phase pH Increase the buffer concentration to ensure stable pH.[2]Maintains a consistent ionization state of the analyte and silanol groups.
Guide to Addressing Peak Fronting

Peak fronting, though less common than tailing for acylcarnitines, can still occur and indicates a different set of potential problems.

Systematic Troubleshooting of Peak Fronting

// No path from check_solubility solubility_issue [label="Poor Sample Solubility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_solubility [label="Solutions:\n- Change the sample solvent\n- Ensure complete dissolution", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Yes path from check_solubility check_overload [label="Is the sample concentration high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Yes path from check_overload overload_issue [label="Column Overload", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_overload [label="Solution:\n- Decrease the amount of\nsample loaded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// No path from check_overload column_issue [label="Column Collapse or Damage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_column [label="Solutions:\n- Operate within pH and\ntemperature limits\n- Replace the column", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_solubility; check_solubility -> solubility_issue [label="No"]; solubility_issue -> solution_solubility; check_solubility -> check_overload [label="Yes"]; check_overload -> overload_issue [label="Yes"]; overload_issue -> solution_overload; check_overload -> column_issue [label="No"]; column_issue -> solution_column; }

Caption: A flowchart for diagnosing the cause of peak fronting.

Quantitative Data Summary for Peak Fronting

CausePotential SolutionExpected Outcome
Poor Sample Solubility Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[1][8]Prevents analyte precipitation on the column, leading to a symmetrical peak.
Column Overload Decrease the amount of sample loaded onto the column.[1][9]Prevents saturation of the stationary phase, resulting in a sharper, more symmetrical peak.
Column Collapse Operate the column within the manufacturer's recommended pH and temperature ranges.[1][2]Maintains the integrity of the packed bed, ensuring uniform flow and good peak shape.
Incompatible Injection Solvent The injection solvent should be of similar or weaker elution strength than the initial mobile phase.[4]Promotes proper focusing of the analyte at the head of the column.

Experimental Protocols

Sample Preparation for this compound from Plasma

This protocol is a representative example for the extraction of acylcarnitines from a biological matrix.

  • Protein Precipitation:

    • To 100 µL of plasma, add 400 µL of cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Injection:

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for this compound Analysis

This is a general method that may require optimization for specific instrumentation and applications.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[11]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transition: The specific precursor and product ions for this compound and the internal standard would be monitored.

Signaling Pathways and Logical Relationships

Mechanism of Peak Tailing due to Silanol Interactions

Silanol_Interaction peak_tailing Peak Tailing silanol silanol delayed_elution delayed_elution silanol->delayed_elution Causes delayed_elution->peak_tailing main_elution main_elution main_elution->peak_tailing

Caption: Interaction between this compound and residual silanol groups leading to peak tailing.

References

Validation & Comparative

Validating 2-Methylbutyroylcarnitine as a Premier Biomarker for 2-Methylbutyryl-CoA Dehydrogenase Deficiency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the experimental validation and comparative performance of 2-Methylbutyroylcarnitine against other key biomarkers in the diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD).

Introduction

2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD), also known as 2-methylbutyrylglycinuria, is an autosomal recessive inborn error of L-isoleucine metabolism.[1][2] The deficiency is caused by mutations in the ACADSB gene, which encodes the short/branched-chain acyl-CoA dehydrogenase enzyme.[3] This enzyme is crucial for the third step in the catabolic pathway of L-isoleucine, the conversion of 2-methylbutyryl-CoA to tiglyl-CoA.[2] Its impairment leads to the accumulation of 2-methylbutyryl-CoA and its metabolites, most notably this compound (C5-carnitine), in bodily fluids.[3] Newborn screening programs widely utilize tandem mass spectrometry (MS/MS) to detect elevated levels of C5-carnitine in dried blood spots, making it a primary biomarker for SBCADD.[2] However, the validation of any biomarker requires a thorough comparison with alternative diagnostic markers to ascertain its sensitivity, specificity, and overall clinical utility. This guide provides a comparative analysis of this compound with other potential biomarkers for SBCADD, supported by experimental data and detailed methodologies.

Comparative Analysis of Biomarkers

The primary biomarker for SBCADD is this compound (C5-carnitine), identified through acylcarnitine profiling in newborn screening. However, a significant challenge in its utility is its lack of specificity, as it is isobaric with isovalerylcarnitine, a biomarker for isovaleric acidemia (IVA).[4] This necessitates second-tier testing for a definitive diagnosis. The most established confirmatory biomarker is 2-methylbutyrylglycine (B135152) (2-MBG) in urine.[2] Recent studies have also investigated 2-ethylhydracrylic acid (2-EHA) as another potential urinary biomarker.[5]

Data Presentation

The following table summarizes the quantitative performance of these key biomarkers in the diagnosis of SBCADD.

BiomarkerMatrixMethodSensitivitySpecificityKey Findings
This compound (C5-carnitine) Dried Blood Spot / PlasmaMS/MSHigh (but variable with cutoff)Low (isobaric with isovalerylcarnitine)Primary screening marker; elevated levels require confirmatory testing. A cutoff of ≥0.44 μmol/L is often used, but lowering it can increase sensitivity at the cost of specificity.[4]
2-Methylbutyrylglycine (2-MBG) UrineGC-MS / LC-MS/MS100%[5][6]99.5%[5][6]Considered the gold standard for confirmation. Levels are typically undetectable in healthy controls.[5] A strong correlation exists between urinary 2-MBG and blood C5 levels.[6]
2-Ethylhydracrylic acid (2-EHA) UrineGC-MS100%[5][6]97.8%[5][6]A sensitive marker, but less specific than 2-MBG. It can also be elevated in other metabolic disorders affecting the isoleucine catabolism pathway.[5]

Signaling Pathways and Experimental Workflows

To contextualize the roles of these biomarkers, it is essential to understand the underlying metabolic pathway and the diagnostic workflow.

Isoleucine Catabolic Pathway

The following diagram illustrates the catabolic pathway of L-isoleucine, highlighting the enzymatic step affected in SBCADD and the resulting accumulation of precursor metabolites that are converted into biomarkers.

Isoleucine_Catabolism cluster_pathway Isoleucine Catabolism cluster_biomarkers Biomarker Formation L-Isoleucine L-Isoleucine 2-Keto-3-methylvalerate 2-Keto-3-methylvalerate L-Isoleucine->2-Keto-3-methylvalerate BCAA aminotransferase 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA 2-Keto-3-methylvalerate->2-Methylbutyryl-CoA BCKD complex Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA SBCAD This compound (C5) This compound (C5) 2-Methylbutyryl-CoA->this compound (C5) CPT2 2-Methylbutyrylglycine (2-MBG) 2-Methylbutyrylglycine (2-MBG) 2-Methylbutyryl-CoA->2-Methylbutyrylglycine (2-MBG) Glycine N-acyltransferase Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Tiglyl-CoA->Propionyl-CoA + Acetyl-CoA ... SBCAD_Deficiency SBCADD (ACADSB gene mutation) SBCAD_Deficiency->2-Methylbutyryl-CoA Inhibition

Isoleucine catabolism and biomarker production in SBCADD.
Experimental Workflow for Biomarker Validation

The validation of these biomarkers typically follows a structured workflow, from initial screening to confirmatory testing and diagnosis.

Biomarker_Validation_Workflow cluster_screening Newborn Screening cluster_confirmation Confirmatory Testing cluster_diagnosis Diagnosis and Follow-up Heel_Prick Heel Prick Blood Sample (Dried Blood Spot) MSMS_Analysis Tandem Mass Spectrometry (MS/MS) Acylcarnitine Profile Heel_Prick->MSMS_Analysis Elevated_C5 Elevated C5-carnitine MSMS_Analysis->Elevated_C5 Positive Screen Urine_Sample Urine Sample Collection GCMS_Analysis GC-MS or LC-MS/MS Organic Acid Analysis Urine_Sample->GCMS_Analysis Elevated_2MBG Elevated 2-MBG GCMS_Analysis->Elevated_2MBG Positive Confirmation Genetic_Testing ACADSB Gene Sequencing Clinical_Evaluation Clinical Evaluation and Monitoring Genetic_Testing->Clinical_Evaluation Elevated_C5->Urine_Sample Second-tier Testing Elevated_2MBG->Genetic_Testing Definitive Diagnosis

Diagnostic workflow for SBCADD from screening to confirmation.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers.

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This method is used for the initial screening of this compound (C5-carnitine) in dried blood spots.

  • Sample Preparation: A 3mm punch from a dried blood spot is placed into a microtiter plate. An extraction solution containing internal standards (isotopically labeled carnitines) in methanol (B129727) is added to each well. The plate is then agitated to facilitate extraction.

  • Derivatization (Optional but common): The extracted acylcarnitines are often converted to their butyl esters by adding butanolic-HCl and incubating. This step enhances ionization efficiency. The solvent is then evaporated.

  • Reconstitution: The dried residue is reconstituted in a solvent suitable for injection into the mass spectrometer.

  • Flow Injection Analysis-MS/MS: The sample is introduced into the mass spectrometer, typically via flow injection without chromatographic separation for high-throughput screening.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is used. The mass spectrometer is operated in a precursor ion scan or multiple reaction monitoring (MRM) mode to detect the characteristic fragment ion of carnitine esters (m/z 85). The concentration of C5-carnitine is quantified by comparing its ion intensity to that of the corresponding internal standard.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the standard for the confirmatory analysis of 2-methylbutyrylglycine (2-MBG).

  • Sample Preparation: A urine sample is spiked with an internal standard (e.g., a stable isotope-labeled organic acid).

  • Extraction: Organic acids are extracted from the urine using an organic solvent such as ethyl acetate.

  • Derivatization: The extracted organic acids are chemically modified to increase their volatility for gas chromatography. A common method is silylation, using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph. The different organic acids are separated based on their boiling points and interactions with the chromatographic column.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Quantification: The concentration of 2-MBG is determined by comparing its peak area to that of the internal standard.

Conclusion

The validation of this compound as a biomarker for 2-methylbutyryl-CoA dehydrogenase deficiency is well-established, particularly in the context of high-throughput newborn screening. Its primary limitation is the lack of specificity, which is effectively addressed by second-tier testing. The analysis of urinary 2-methylbutyrylglycine by GC-MS or LC-MS/MS offers excellent sensitivity and specificity, serving as a reliable confirmatory test. While 2-ethylhydracrylic acid also demonstrates high sensitivity, its lower specificity makes it a less ideal confirmatory marker compared to 2-MBG. For researchers and drug development professionals, understanding the comparative performance and the nuances of the analytical methodologies for these biomarkers is paramount for accurate diagnosis, patient monitoring, and the evaluation of potential therapeutic interventions for SBCADD.

References

A Guide to Inter-Laboratory Comparison of Acylcarnitine Profiling Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inter-laboratory performance in acylcarnitine profiling, supported by experimental data from established proficiency testing (PT) programs. Understanding the variability in analytical results is crucial for the accurate diagnosis and monitoring of inborn errors of metabolism, as well as for research and drug development involving mitochondrial function.

Data Presentation: Quantitative Comparison of Acylcarnitine Profiling

The following tables summarize quantitative data from the Centers for Disease Control and Prevention (CDC) Newborn Screening Quality Assurance Program (NSQAP), highlighting the inter-laboratory variation in the measurement of key acylcarnitines. The data is from a 2019 proficiency test involving U.S. public health newborn screening laboratories.[1][2]

Table 1: Inter-Laboratory Comparison of Short-Chain Acylcarnitine Concentrations (µM) [2]

AcylcarnitineSpecimen IDExpected ValueCDC PT ValueMean (Min-Max) of Participating LabsNo. of LabsNo. of Methods
Acetylcarnitine (C2)4196417.1515.4214.54 (11.1-19.58)84
Butyrylcarnitine (C4)319653.042.552.56 (2.21-4.09)255
Tiglylcarnitine (C5:1)319650.760.620.48 (0.34-0.8)245
Hexanoylcarnitine (C6)319632.712.282.35 (1.99-2.73)275

Table 2: Inter-Laboratory Comparison of Medium and Long-Chain Acylcarnitine Concentrations (µM) [2]

AcylcarnitineSpecimen IDExpected ValueCDC PT ValueMean (Min-Max) of Participating LabsNo. of LabsNo. of Methods
Myristoylcarnitine (C14)419621.591.421.55 (1.17-2.08)265

These tables demonstrate that even with established proficiency testing programs, there is a range of reported concentrations for the same sample across different laboratories. This variability can be attributed to differences in analytical methods, calibration, and data analysis. For instance, a study by Chace et al. reported that for identical blood spots containing 0.58 µmol/L of malonylcarnitine, reported values from 101 laboratories varied from 0.2 to 2.0 µmol/L using various tandem MS methods.[3]

Experimental Protocols

The results presented above were generated by laboratories participating in proficiency testing programs, which employ a variety of analytical methods. The following sections describe a typical workflow and common methodologies.

Proficiency Testing (PT) Specimen Preparation

Proficiency testing materials are crucial for assessing laboratory performance. Organizations like the CDC's NSQAP and the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) prepare and distribute these materials.[1][4]

  • Source Material: PT specimens are typically prepared from whole blood with a standardized hematocrit (e.g., 50%).[5][6][7] This may involve using unaltered donor blood, enriching a single donor's blood with specific analytes, or pooling red blood cells and mixing them with normal serum before enrichment.[5][6][7]

  • Enrichment: Acylcarnitine specimens are enriched with commercially available or custom-synthesized standards to mimic concentrations seen in metabolic disorders.[5][6][7]

  • Format: The prepared blood is spotted onto filter paper to create dried blood spots (DBS), which are then distributed to participating laboratories.[5][6][7]

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the standard method for acylcarnitine profiling in newborn screening and clinical diagnostics.[8] The general workflow is as follows:

  • Sample Preparation:

    • A small punch (e.g., 3mm) is taken from the dried blood spot.

    • Acylcarnitines are extracted from the DBS punch using a solvent, typically methanol, which contains a mixture of stable isotope-labeled internal standards.

    • The extract is then dried down.

  • Derivatization (Optional but Common):

    • The extracted acylcarnitines are often converted to their butyl-ester derivatives. This is achieved by adding butanolic hydrochloride and heating.[8] Derivatization can improve the ionization efficiency and chromatographic separation of certain acylcarnitines.[8] However, underivatized methods are also used.[8]

  • Analysis by Flow Injection Tandem Mass Spectrometry (FIA-MS/MS):

    • The prepared sample is reconstituted in a suitable solvent and injected into the mass spectrometer.

    • FIA-MS/MS allows for rapid analysis without chromatographic separation.

    • The mass spectrometer is operated in precursor ion scan mode or multiple reaction monitoring (MRM) mode to detect specific acylcarnitines based on their mass-to-charge ratios.

  • Data Analysis:

    • The concentrations of individual acylcarnitines are calculated by comparing the signal intensity of the analyte to that of its corresponding internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For improved specificity, particularly for isomeric and isobaric compounds, liquid chromatography is coupled with tandem mass spectrometry.

  • Chromatographic Separation: Before entering the mass spectrometer, the sample extract is passed through an LC column (e.g., a reversed-phase C8 or C18 column) to separate the different acylcarnitine species.

  • MS/MS Detection: The separated acylcarnitines are then detected by the mass spectrometer as described above.

Mandatory Visualization

The following diagrams illustrate the workflow of an inter-laboratory comparison for acylcarnitine profiling and a simplified signaling pathway showing the role of carnitine in fatty acid metabolism.

Interlab_Comparison_Workflow cluster_0 PT Program Organizer (e.g., CDC, ERNDIM) cluster_1 Participating Laboratories cluster_2 PT Program Organizer - Evaluation A Specimen Preparation (Enriched Dried Blood Spots) B Distribution to Participating Laboratories A->B C Sample Receipt and Login B->C D Acylcarnitine Analysis (e.g., MS/MS) C->D E Data Analysis and Quantification D->E F Result Submission to PT Organizer E->F G Data Compilation and Statistical Analysis F->G H Performance Evaluation (Comparison to Target Values) G->H I Issuance of Performance Reports H->I Fatty_Acid_Oxidation cluster_0 Cytosol cluster_1 Mitochondrial Matrix FA Fatty Acid AcylCoA Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase Acylcarnitine_cyto Acylcarnitine AcylCoA->Acylcarnitine_cyto CPT1 Carnitine_cyto Carnitine Acylcarnitine_mito Acylcarnitine Acylcarnitine_cyto->Acylcarnitine_mito Carnitine-Acylcarnitine Translocase AcylCoA_mito Acyl-CoA Acylcarnitine_mito->AcylCoA_mito CPT2 BetaOx Beta-Oxidation AcylCoA_mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

References

A Comparative Guide: Cross-Validation of LC-MS/MS and FIA-MS/MS for 2-Methylbutyroylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent mass spectrometry-based techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS), for the quantitative analysis of 2-Methylbutyroylcarnitine. This acylcarnitine is a key biomarker in the diagnosis and monitoring of certain inborn errors of metabolism, specifically defects in the isoleucine catabolic pathway. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and clinical settings.

Executive Summary

Both LC-MS/MS and FIA-MS/MS are powerful tools for the analysis of acylcarnitines. FIA-MS/MS offers high throughput and rapid screening capabilities, making it suitable for large-scale studies and newborn screening. However, its primary limitation is the inability to distinguish between isomeric compounds. LC-MS/MS, while having a longer analysis time, provides superior selectivity by chromatographically separating isomers, which is crucial for the differential diagnosis of disorders related to elevated C5-acylcarnitines, including 2-methylbutyryl-CoA dehydrogenase deficiency. The choice between the two methods depends on the specific requirements of the study, balancing the need for throughput with the necessity for isomeric specificity.

Quantitative Performance Data

The following tables summarize the typical quantitative performance characteristics of LC-MS/MS and FIA-MS/MS for the analysis of C5-acylcarnitines, including this compound. Data has been compiled from various sources to provide a representative comparison.

Table 1: LC-MS/MS Method for C5-Acylcarnitine Isomers (including this compound) [1]

ParameterPerformance
Linearity Range 0.05 - 20 µM
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) 1.3% - 15%
Inter-day Precision (%CV) < 24% (for concentrations above the normal range)
Accuracy (%) 87% - 119%
Limit of Detection (LOD) Not explicitly stated, but method is sensitive for diagnostic purposes.
Limit of Quantitation (LOQ) Not explicitly stated, but method is quantitative over the specified range.

Table 2: FIA-MS/MS Method for General Acylcarnitine Profiling [2]

ParameterPerformance
Linearity Range Analyte dependent, typically over a 2-3 order of magnitude range.
Correlation Coefficient (r²) > 0.99
Intra-assay Precision (%CV) < 10.1%
Inter-assay Precision (%CV) < 10.3%
Accuracy (% Bias) -8.6% to 8.8%
Limit of Detection (LOD) Analyte dependent.
Limit of Quantitation (LOQ) Analyte dependent.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both techniques are outlined below.

LC-MS/MS Experimental Protocol for C5-Acylcarnitine Isomers[1]

This method is designed for the simultaneous quantitation of isovalerylcarnitine, (S)- and (R)-2-methylbutyrylcarnitine, pivaloylcarnitine, and valerylcarnitine.

1. Sample Preparation (Plasma or Dried Blood Spots):

  • Extraction: Samples are extracted with methanol (B129727) containing deuterium-labeled internal standards.

  • Derivatization: The extracted acylcarnitines are derivatized to their butyl esters using butanolic HCl.

2. LC-MS/MS Instrumentation:

  • Liquid Chromatography: UPLC system with a C18 BEH column (1x100 mm, 1.7 µm).

  • Mobile Phase: A methanol/water gradient.

  • Column Temperature: 60°C.

  • Run Time: Less than 10 minutes.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

3. MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each C5-acylcarnitine isomer and their corresponding internal standards.

FIA-MS/MS Experimental Protocol for Acylcarnitine Profiling

This protocol is a general method for the high-throughput screening of a panel of acylcarnitines.

1. Sample Preparation (Dried Blood Spots):

  • A 3.2 mm punch from the dried blood spot is placed in a well of a microtiter plate.

  • An extraction solution containing a mixture of stable isotope-labeled internal standards in methanol is added to each well.

  • The plate is agitated to facilitate the extraction of acylcarnitines.

  • The supernatant is then transferred for analysis.

2. FIA-MS/MS Instrumentation:

  • Flow Injection System: Delivers the extracted sample directly to the mass spectrometer without chromatographic separation.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

3. MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Precursor ion scan of m/z 85 is commonly used to detect all acylcarnitines as a class. Alternatively, a neutral loss scan of 59 Da (trimethylamine) can be employed. For quantitative analysis, Multiple Reaction Monitoring (MRM) is used, with specific transitions for each targeted acylcarnitine.

Visualizations

Metabolic Pathway of this compound

This compound is an intermediate in the catabolism of the branched-chain amino acid, isoleucine. A deficiency in the enzyme 2-methylbutyryl-CoA dehydrogenase leads to the accumulation of 2-methylbutyryl-CoA, which is then converted to this compound.[3][4][5][6]

Isoleucine Catabolism Pathway Isoleucine Isoleucine alpha_keto α-Keto-β-methylvalerate Isoleucine->alpha_keto Branched-chain aminotransferase Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Methylbutyroylcarnitine This compound Methylbutyryl_CoA->Methylbutyroylcarnitine Carnitine acyltransferase Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA 2-Methylbutyryl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA & Acetyl-CoA Tiglyl_CoA->Propionyl_CoA Further metabolism

Caption: Isoleucine catabolism and the formation of this compound.

Experimental Workflow Comparison

The following diagram illustrates the key differences in the experimental workflows of LC-MS/MS and FIA-MS/MS for acylcarnitine analysis.

Experimental Workflow Comparison cluster_LCMSMS LC-MS/MS Workflow cluster_FIAMSMS FIA-MS/MS Workflow Sample_Prep_LC Sample Preparation (Extraction & Derivatization) LC_Separation LC Separation (Isomer Resolution) Sample_Prep_LC->LC_Separation MSMS_Detection_LC MS/MS Detection LC_Separation->MSMS_Detection_LC Data_Analysis_LC Data Analysis (Quantitative & Specific) MSMS_Detection_LC->Data_Analysis_LC Sample_Prep_FIA Sample Preparation (Extraction) Flow_Injection Flow Injection (No Separation) Sample_Prep_FIA->Flow_Injection MSMS_Detection_FIA MS/MS Detection Flow_Injection->MSMS_Detection_FIA Data_Analysis_FIA Data Analysis (Quantitative Screen) MSMS_Detection_FIA->Data_Analysis_FIA

Caption: Comparison of LC-MS/MS and FIA-MS/MS experimental workflows.

Logical Relationship: Method Selection Criteria

The choice between LC-MS/MS and FIA-MS/MS is dictated by the analytical requirements of the study.

Method Selection Logic Start Analytical Need Isomer_Separation Isomer Separation Required? Start->Isomer_Separation High_Throughput High Throughput Screening? Isomer_Separation->High_Throughput No LC_MSMS Use LC-MS/MS Isomer_Separation->LC_MSMS Yes FIA_MSMS Use FIA-MS/MS High_Throughput->FIA_MSMS Yes Consider_Both Consider Both/ Tiered Approach High_Throughput->Consider_Both No

Caption: Decision tree for selecting between LC-MS/MS and FIA-MS/MS.

Conclusion

In the cross-validation of methods for the analysis of this compound, LC-MS/MS emerges as the superior technique when definitive identification and accurate quantification, free from isomeric interferences, are paramount. Its ability to chromatographically separate this compound from its isomers is indispensable for the differential diagnosis of related metabolic disorders. FIA-MS/MS, on the other hand, serves as an excellent high-throughput screening tool where the primary goal is to identify samples with elevated total C5-acylcarnitine levels, which can then be subjected to a more specific second-tier test like LC-MS/MS for confirmation. The integration of both methodologies in a tiered approach can provide a comprehensive and efficient strategy for both large-scale screening and precise clinical diagnostics in the field of metabolic research.

References

A Comparative Guide to 2-Methylbutyroylcarnitine and Isovalerylcarnitine as Diagnostic Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Methylbutyroylcarnitine (B1236675) and Isovalerylcarnitine (B1198194), two critical biomarkers in the diagnosis of specific inborn errors of metabolism. This document outlines their biochemical significance, comparative diagnostic performance supported by quantitative data, and detailed experimental protocols for their detection.

Introduction

This compound and isovalerylcarnitine are both C5-acylcarnitine isomers, meaning they share the same mass-to-charge ratio. This property makes them indistinguishable by standard newborn screening flow injection analysis-tandem mass spectrometry (FIA-MS/MS). However, their distinct metabolic origins are crucial for the differential diagnosis of two separate congenital metabolic disorders:

  • This compound is the primary diagnostic marker for Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD) , also known as 2-methylbutyryl-CoA dehydrogenase deficiency. This is an autosomal recessive disorder affecting the catabolism of the amino acid isoleucine.[1][2][3]

  • Isovalerylcarnitine is the key biomarker for Isovaleric Acidemia (IVA) , an autosomal recessive disorder of leucine (B10760876) metabolism.[4][5]

Initial newborn screening often reveals an elevated level of total C5 acylcarnitines, necessitating second-tier testing to differentiate between these conditions and to rule out interferences, such as from pivaloylcarnitine (B1222081).[6][7] Pivaloylcarnitine can be present in a newborn's blood due to maternal use of certain antibiotics or creams containing pivalic acid derivatives, leading to false-positive screening results for isovaleric acidemia.[7][8][9]

Comparative Diagnostic Performance

The diagnostic utility of these markers is determined by their specificity and the concentration changes observed in affected individuals compared to the general population.

ParameterThis compound (for SBCADD)Isovalerylcarnitine (for IVA)Healthy Newborn (Reference Range)
Disorder Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD)Isovaleric Acidemia (IVA)Not Applicable
Metabolic Pathway Affected Isoleucine catabolismLeucine catabolismNot Applicable
Primary Biomarker This compound (C5)Isovalerylcarnitine (C5)Total C5 Acylcarnitines
Typical Newborn Screening Cut-off (Total C5) >0.5 µmol/L[10]>0.5 µmol/L[10]<0.5 µmol/L[10]
Concentration in Affected Newborns (Total C5) Slightly to moderately elevated. Can be as low as 0.5 µmol/L.[11][12]Can be significantly elevated. Median of 4.0 µmol/L (range 1.8 to >70 µmol/L) in true positive cases. Clinically affected patients show a median of 13.9 µmol/L (range 7.7-70 µmol/L).[6]Not Applicable
Confirmatory Biomarker(s) in Urine 2-Methylbutyrylglycine (B135152) (2-MBG)[11][13]Isovalerylglycine (IVG)[4]Undetectable or very low levels
Clinical Presentation Often asymptomatic, though some individuals may present with developmental delay, seizures, or hypotonia.[2][3][14]Can range from asymptomatic to life-threatening metabolic crises with vomiting, lethargy, and coma.[4][5]Not Applicable

Metabolic Pathways and Diagnostic Logic

The following diagrams illustrate the metabolic pathways of isoleucine and leucine, highlighting the enzymatic deficiencies and the resulting accumulation of diagnostic markers.

Isoleucine_Metabolism Isoleucine Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Branched-chain aminotransferase Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_Acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Short/branched-chain acyl-CoA dehydrogenase (SBCAD) [Deficient in SBCADD] Methylbutyroylcarnitine This compound (Elevated in blood) Methylbutyryl_CoA->Methylbutyroylcarnitine Carnitine acyltransferase Methylbutyrylglycine 2-Methylbutyrylglycine (Elevated in urine) Methylbutyryl_CoA->Methylbutyrylglycine Glycine N-acyltransferase Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA ...

Isoleucine catabolism and SBCADD.

Leucine_Metabolism Leucine Leucine Keto_Acid α-ketoisocaproate Leucine->Keto_Acid Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA Keto_Acid->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase complex Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA dehydrogenase (IVD) [Deficient in IVA] Isovalerylcarnitine Isovalerylcarnitine (Elevated in blood) Isovaleryl_CoA->Isovalerylcarnitine Carnitine acyltransferase Isovalerylglycine Isovalerylglycine (Elevated in urine) Isovaleryl_CoA->Isovalerylglycine Glycine N-acyltransferase Acetyl_CoA Acetyl-CoA Methylcrotonyl_CoA->Acetyl_CoA ...

Leucine catabolism and Isovaleric Acidemia.

Experimental Protocols

Accurate diagnosis relies on robust analytical methods. The following are detailed protocols for the key experiments.

Experimental Workflow: From Newborn Screening to Diagnosis

Diagnostic_Workflow DBS Dried Blood Spot (DBS) from Newborn FIA_MSMS Flow Injection Analysis- Tandem Mass Spectrometry (FIA-MS/MS) DBS->FIA_MSMS Elevated_C5 Elevated Total C5 Acylcarnitine FIA_MSMS->Elevated_C5 Positive Screen Normal Normal C5 Level FIA_MSMS->Normal Negative Screen Second_Tier Second-Tier Testing Elevated_C5->Second_Tier UPLC_MSMS UPLC-MS/MS of DBS (C5 Isomer Separation) Second_Tier->UPLC_MSMS Urine_GCMS Urine Organic Acid Analysis (GC-MS) Second_Tier->Urine_GCMS IVA_Diagnosis Diagnosis: Isovaleric Acidemia (IVA) UPLC_MSMS->IVA_Diagnosis Isovalerylcarnitine elevated SBCADD_Diagnosis Diagnosis: SBCADD UPLC_MSMS->SBCADD_Diagnosis This compound elevated Pivalate Interference: Pivaloylcarnitine UPLC_MSMS->Pivalate Pivaloylcarnitine elevated Urine_GCMS->IVA_Diagnosis Isovalerylglycine elevated Urine_GCMS->SBCADD_Diagnosis 2-Methylbutyrylglycine elevated

Diagnostic workflow for elevated C5 acylcarnitine.
Protocol 1: UPLC-MS/MS for C5 Acylcarnitine Isomer Separation in Dried Blood Spots

This second-tier method is essential for distinguishing between isovaleric acidemia, SBCADD, and pivaloylcarnitine interference.[10][15][16][17]

1. Sample Preparation:

  • A 3.2 mm punch from a dried blood spot (DBS) is placed in a 96-well plate.
  • An extraction solution containing methanol (B129727) and deuterium-labeled internal standards for C5 acylcarnitines is added to each well.
  • The plate is agitated for 30 minutes to extract the acylcarnitines.
  • The supernatant is transferred to a new plate and dried under a stream of nitrogen.
  • The dried residue is derivatized with 3N butanolic HCl at 65°C for 15 minutes to form butyl esters.
  • The derivatized sample is again dried under nitrogen and reconstituted in the initial mobile phase for injection.

2. UPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm) is used.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed over approximately 10-15 minutes to separate the isomers.
  • Flow Rate: Typically 0.3-0.5 mL/min.
  • Column Temperature: Maintained at around 60°C.

3. MS/MS Conditions:

  • Ionization: Electrospray ionization in positive ion mode (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transition for each C5 isomer and their respective internal standards. The precursor ion is the butylated acylcarnitine, and a common product ion is m/z 85, which is characteristic of the carnitine moiety.

Protocol 2: GC-MS for Urinary Organic Acid Analysis (2-Methylbutyrylglycine and Isovalerylglycine)

This confirmatory test provides definitive evidence for either SBCADD or IVA.[18][19][20]

1. Sample Preparation:

  • A specific volume of urine, normalized to creatinine (B1669602) concentration, is used.
  • An internal standard (e.g., a stable isotope-labeled organic acid) is added.
  • The urine is acidified with HCl.
  • Organic acids are extracted using a liquid-liquid extraction with solvents like ethyl acetate (B1210297) and diethyl ether.
  • The organic layers are combined and evaporated to dryness under a stream of nitrogen.
  • The residue is derivatized to make the organic acids volatile for GC analysis. A common method is two-step derivatization:
  • Methoximation: To protect keto groups, using methoxyamine hydrochloride in pyridine.
  • Silylation: To derivatize hydroxyl and carboxyl groups, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

2. GC Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Injection: Splitless injection of 1 µL of the derivatized sample.
  • Temperature Program: A temperature gradient is used to separate the various organic acids, typically starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C).

3. MS Conditions:

  • Ionization: Electron Impact (EI) ionization.
  • Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds. The identification of 2-methylbutyrylglycine and isovalerylglycine is based on their specific retention times and fragmentation patterns compared to known standards.

Conclusion

Both this compound and isovalerylcarnitine are indispensable diagnostic markers for specific inborn errors of metabolism. While initial screening for elevated total C5 acylcarnitines is a valuable tool, it lacks the specificity to differentiate between the underlying disorders. Therefore, a multi-tiered diagnostic approach employing advanced analytical techniques such as UPLC-MS/MS for isomer separation and GC-MS for confirmatory urinary organic acid analysis is crucial. This guide provides the necessary framework for researchers and clinicians to understand the nuances of these biomarkers and to implement accurate diagnostic strategies. The significant difference in the clinical presentation of SBCADD (often asymptomatic) and IVA (potentially life-threatening) underscores the importance of a precise and timely differential diagnosis.

References

Navigating the Complexities of Isoleucine Metabolism: A Comparative Guide to 2-Methylbutyroylcarnitine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate diagnosis and monitoring of inborn errors of metabolism are paramount. This guide provides a comprehensive comparison of the clinical utility and diagnostic accuracy of 2-Methylbutyroylcarnitine (C5) measurement, a key biomarker for Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), with alternative diagnostic methods. We delve into the experimental data, detailed protocols, and the intricate metabolic pathways to offer a clear perspective on the strengths and limitations of each approach.

At the Crossroads of Diagnosis: The Role of this compound

This compound is an acylcarnitine that serves as a crucial biomarker in newborn screening programs for the detection of SBCADD, also known as 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCDD).[1][2] This autosomal recessive disorder affects the metabolism of the amino acid isoleucine.[2][3] The primary screening method involves the measurement of C5 acylcarnitine levels in dried blood spots using tandem mass spectrometry (MS/MS).[1][3]

However, the diagnostic journey does not end with an elevated C5 level. A significant challenge lies in the fact that MS/MS cannot distinguish between 2-methylbutyrylcarnitine (B1244155) and its isomer, isovalerylcarnitine (B1198194).[1][4] Elevated isovalerylcarnitine is indicative of Isovaleric Acidemia (IVA), a different inborn error of metabolism.[1] This analytical ambiguity necessitates further confirmatory testing to differentiate between these conditions and avoid misdiagnosis.

Furthermore, the clinical significance of SBCADD remains a subject of discussion, as many individuals identified through newborn screening are asymptomatic.[5][6] This uncertainty underscores the need for a multi-faceted diagnostic approach that combines biochemical and genetic analyses.

Comparative Analysis of Diagnostic Markers

To aid in the selection of appropriate diagnostic strategies, the following table compares this compound with other relevant biomarkers for SBCADD and its differential diagnoses.

BiomarkerDisorder(s) DetectedSample TypeMethod of AnalysisAdvantagesLimitations
This compound (C5) Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), Isovaleric Acidemia (IVA)Dried Blood Spot, Plasma, SerumTandem Mass Spectrometry (MS/MS)High-throughput, suitable for newborn screening.[3]Cannot distinguish between isomers (2-methylbutyrylcarnitine and isovalerylcarnitine).[1][4] Some affected individuals may have C5 levels within the reference range.[4]
2-Methylbutyrylglycine (B135152) (2-MBG) Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD)UrineGas Chromatography-Mass Spectrometry (GC-MS)Confirmatory test for SBCADD.[1][3] High diagnostic sensitivity and specificity.[7]May not be suitable for initial high-throughput screening.
2-Ethylhydracrylic acid (2-EHA) 2-methylbutyrylglycinuria (SBCADD)UrineGas Chromatography-Mass Spectrometry (GC-MS)Can be a more easily detected marker in urine than 2-MBG.[7]Lower specificity than 2-MBG, as it can be elevated in other metabolic disorders.[7]
Isovalerylglycine Isovaleric Acidemia (IVA)UrineGas Chromatography-Mass Spectrometry (GC-MS)Confirmatory test for IVA.Not a marker for SBCADD.
ACADSB Gene Sequencing Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD)Whole BloodDNA SequencingDefinitive diagnosis by identifying pathogenic mutations.[4][6]Higher cost and longer turnaround time compared to biochemical tests.
IVD Gene Sequencing Isovaleric Acidemia (IVA)Whole BloodDNA SequencingDefinitive diagnosis of IVA.Not relevant for SBCADD diagnosis.

Unraveling the Metabolic Pathway and Diagnostic Workflow

To visualize the underlying biochemical processes and the diagnostic decision-making tree, the following diagrams are provided.

Isoleucine_Metabolism Isoleucine L-Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Decarboxylation SBCAD_enzyme Short/branched-chain acyl-CoA dehydrogenase (SBCAD) Methylbutyryl_CoA->SBCAD_enzyme Block Metabolic Block in SBCADD Accumulation1 Accumulation of 2-Methylbutyryl-CoA Methylbutyryl_CoA->Accumulation1 Tiglyl_CoA Tiglyl-CoA Propionyl_CoA Propionyl-CoA + Acetyl-CoA Tiglyl_CoA->Propionyl_CoA SBCAD_enzyme->Tiglyl_CoA Dehydrogenation SBCAD_enzyme->Block Accumulation2 Formation of This compound (C5) & 2-Methylbutyrylglycine (2-MBG) Accumulation1->Accumulation2

Figure 1. Isoleucine Catabolic Pathway in SBCADD. This diagram illustrates the metabolic block in Short/branched-chain acyl-CoA dehydrogenase deficiency, leading to the accumulation of 2-Methylbutyryl-CoA and the formation of the biomarkers this compound and 2-Methylbutyrylglycine.

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) MSMS Tandem Mass Spectrometry (MS/MS) Analysis of Acylcarnitines NBS->MSMS Elevated_C5 Elevated C5 Acylcarnitine MSMS->Elevated_C5 Urine_OA Urine Organic Acid Analysis (GC-MS) Elevated_C5->Urine_OA Yes Normal_C5 Normal C5 Level Elevated_C5->Normal_C5 No MBG_Positive 2-Methylbutyrylglycine (2-MBG) Present Urine_OA->MBG_Positive IVG_Positive Isovalerylglycine Present Urine_OA->IVG_Positive SBCADD_Dx Diagnosis: SBCADD MBG_Positive->SBCADD_Dx Yes Other_Tests Consider Other Diagnoses MBG_Positive->Other_Tests No IVG_Positive->MBG_Positive No IVA_Dx Diagnosis: IVA IVG_Positive->IVA_Dx Yes Genetic_Testing ACADSB Gene Sequencing SBCADD_Dx->Genetic_Testing Confirmation

Figure 2. Diagnostic Workflow for SBCADD. This flowchart outlines the sequential steps for diagnosing Short/branched-chain acyl-CoA dehydrogenase deficiency, starting from newborn screening with elevated C5 acylcarnitine and proceeding to confirmatory urine and genetic testing.

Experimental Protocols

A detailed understanding of the methodologies is crucial for interpreting results and designing further studies.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
  • Sample Preparation: A 3mm dried blood spot punch is placed into a microtiter plate well. An extraction solution containing internal standards (isotopically labeled carnitines and acylcarnitines) in methanol (B129727) is added to each well. The plate is then agitated to facilitate extraction.

  • Instrumentation: The extracted samples are analyzed using a flow injection analysis tandem mass spectrometer.

  • Principle: The sample is ionized, and the precursor ions of the acylcarnitines are selected in the first mass spectrometer. These ions are then fragmented, and the resulting product ions are analyzed in the second mass spectrometer. A common product ion for all carnitine esters (m/z 85) is typically monitored.

  • Data Analysis: The concentrations of various acylcarnitines, including C5, are determined by comparing the ion intensities of the endogenous analytes to their corresponding internal standards. Cut-off values are established to identify abnormal elevations.[1]

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A measured volume of urine is acidified, and internal standards are added. The organic acids are then extracted from the urine using an organic solvent. The solvent is evaporated, and the residue is derivatized to make the organic acids volatile.

  • Instrumentation: The derivatized sample is injected into a gas chromatograph, which separates the different organic acids based on their boiling points and interaction with the column. The separated compounds then enter a mass spectrometer.

  • Principle: The mass spectrometer ionizes the organic acid derivatives and fragments them into a characteristic pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for each compound.

  • Data Analysis: The presence and quantity of specific organic acids, such as 2-methylbutyrylglycine, are determined by comparing their retention times and mass spectra to those of known standards.[1]

Conclusion

The measurement of this compound is a cornerstone of newborn screening for SBCADD. However, its clinical utility is maximized when integrated into a comprehensive diagnostic algorithm that includes confirmatory testing with more specific biomarkers like urinary 2-methylbutyrylglycine and definitive genetic analysis. The inherent limitation of C5 in distinguishing SBCADD from IVA highlights the indispensable role of second-tier testing. For researchers and drug development professionals, a nuanced understanding of these diagnostic tools and their interplay is essential for advancing the management of inborn errors of isoleucine metabolism. As our understanding of the clinical spectrum of SBCADD evolves, so too will the strategies for its accurate and timely diagnosis.

References

Establishing Reference Intervals for 2-Methylbutyroylcarnitine in Healthy Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of available data for establishing reference intervals for 2-Methylbutyroylcarnitine (a C5 acylcarnitine) in healthy populations. It summarizes quantitative data from various studies, details the experimental protocols used for measurement, and visualizes the metabolic context and analytical workflow.

Data Presentation: Reference Intervals

Establishing precise reference intervals for this compound is challenging due to its inclusion in the broader "C5 acylcarnitine" group in many newborn screening panels, which also encompasses isomers such as isovalerylcarnitine (B1198194) and pivaloylcarnitine. The data presented below reflects this consideration.

Table 1: Reference Intervals for C5 Acylcarnitine in Dried Blood Spots of Healthy Newborns

PopulationNumber of SubjectsAnalytical MethodReference Interval (µmol/L)Citation
Omani Newborns1302Tandem Mass Spectrometry (MS/MS)0.05 - 1.53[1]

Note: The C5 acylcarnitine value in the Omani newborn study likely includes this compound and its isomers.

Table 2: Reference Concentrations of General Carnitines in Healthy Adults

AnalyteNumber of SubjectsGenderAnalytical MethodAverage Concentration (µmol/L)
L-carnitine60BothRadioenzymatic assay, HPLC, Electrospray tandem mass spectrometry38 - 44
Acetyl-L-carnitine60BothRadioenzymatic assay, HPLC, Electrospray tandem mass spectrometry6 - 7
Total carnitine60BothRadioenzymatic assay, HPLC, Electrospray tandem mass spectrometry49 - 50

Note: This study on healthy adults did not provide specific reference intervals for this compound. However, it was noted that males had significantly higher endogenous plasma L-carnitine and total carnitine concentrations than females, while age had no impact on plasma carnitine concentrations.[2]

Table 3: Carnitine Concentrations in Healthy Newborns (Whole Blood)

AnalyteNumber of SubjectsAnalytical MethodMean Concentration ± SD (µmol/L)
Total carnitine (TC)19,595Electrospray tandem mass spectrometry72.42 ± 20.75
Free carnitine (FC)19,595Electrospray tandem mass spectrometry44.94 ± 14.99
Acylcarnitine (AC)19,595Electrospray tandem mass spectrometry27.48 ± 8.05

Note: This large-scale study on newborns provides normative data for total, free, and total acylcarnitines but does not specify levels for individual acylcarnitines like this compound.[3]

Experimental Protocols

The primary method for the quantification of acylcarnitines, including this compound, in healthy populations is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity, and the chromatographic separation is crucial for distinguishing between isomeric forms of C5 acylcarnitines.

Key Experimental Steps for Acylcarnitine Analysis in Dried Blood Spots (DBS)
  • Sample Collection and Preparation:

    • A blood sample is collected via a heel prick and spotted onto a filter paper card (e.g., Whatman 903™).

    • The dried blood spot is allowed to dry completely at ambient temperature.

    • A small disc (typically 3.2 mm) is punched out from the DBS.[4]

  • Extraction:

    • The punched DBS disc is placed in a well of a microplate or a microcentrifuge tube.

    • An extraction solution, typically methanol (B129727) containing stable isotope-labeled internal standards, is added.[4]

    • The sample is agitated (e.g., by shaking or vortexing) for a set period (e.g., 30 minutes) to ensure complete extraction of the analytes.

  • Derivatization (Optional but common for improved chromatographic performance):

    • The extracted acylcarnitines are often converted to their butyl esters. This is achieved by adding a butanolic-HCl solution and incubating at an elevated temperature (e.g., 65°C). This step improves the ionization efficiency and chromatographic separation.

  • LC-MS/MS Analysis:

    • The prepared sample extract is injected into an LC-MS/MS system.

    • Liquid Chromatography (LC): The extract is passed through a chromatographic column (e.g., a C18 or HILIC column) to separate the different acylcarnitines based on their physicochemical properties. This step is critical for resolving isomers like 2-methylbutyrylcarnitine (B1244155) from isovalerylcarnitine.

    • Tandem Mass Spectrometry (MS/MS): The separated analytes are ionized (typically using electrospray ionization - ESI) and enter the mass spectrometer. The analysis is often performed in the precursor ion scan mode for m/z 85, which is a characteristic fragment ion for all acylcarnitines, or in the multiple reaction monitoring (MRM) mode for specific quantification of each acylcarnitine.[1]

  • Data Analysis and Quantification:

    • The concentration of each acylcarnitine is determined by comparing the signal intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_lcms_details LC-MS/MS Details start Heel Prick Blood Collection dbs Spotting on Filter Paper & Drying start->dbs punch Punching a 3.2 mm Disc dbs->punch extraction Extraction with Methanol & Internal Standards punch->extraction derivatization Butylation (Derivatization) extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms quant Data Quantification lcms->quant lc Chromatographic Separation (Isomer Resolution) lcms->lc esi Electrospray Ionization lc->esi ms1 Precursor Ion Selection esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 Product Ion Detection (m/z 85) cid->ms2 ms2->quant

Experimental workflow for acylcarnitine analysis.

Isoleucine_Metabolism Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate S_2_Methylbutanoyl_CoA (S)-2-Methylbutanoyl-CoA alpha_keto_beta_methylvalerate->S_2_Methylbutanoyl_CoA Tiglyl_CoA Tiglyl-CoA S_2_Methylbutanoyl_CoA->Tiglyl_CoA Two_Methylbutyroylcarnitine This compound S_2_Methylbutanoyl_CoA->Two_Methylbutyroylcarnitine Carnitine Palmitoyltransferase Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Isoleucine catabolism and this compound formation.

Concluding Remarks

The establishment of definitive reference intervals for this compound in healthy populations requires further research that specifically resolves and quantifies this isomer. Current newborn screening data for C5 acylcarnitines provide a valuable starting point but should be interpreted with caution due to the inclusion of other isomers. For adult populations, there is a clear gap in the literature regarding specific reference ranges for this compound. The detailed LC-MS/MS methodology presented here provides a robust framework for conducting such studies, which are essential for the accurate diagnosis and monitoring of metabolic disorders related to isoleucine metabolism.

References

Acylcarnitine Analysis: A Head-to-Head Comparison of Derivatization and Non-Derivatization Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the accuracy and performance of derivatization versus non-derivatization techniques for the analysis of acylcarnitines.

The accurate quantification of acylcarnitines, critical intermediates in mitochondrial fatty acid and amino acid metabolism, is paramount for the diagnosis of inborn errors of metabolism and for advancing research in various disease areas. The analytical approach to measuring these compounds, primarily utilizing tandem mass spectrometry (MS/MS), can be broadly categorized into two strategies: those that involve a chemical derivatization step and those that analyze the acylcarnitines in their native, underivatized form. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate approach for their specific needs.

At a Glance: Key Differences and Performance Metrics

Both derivatization and non-derivatization methods have demonstrated the ability to accurately quantify a wide range of acylcarnitines. For many analytes, the quantitative difference between the two approaches is minor, often less than 15%. However, key distinctions in workflow, sensitivity for specific compounds, and the ability to resolve certain isomers can influence the choice of method.

FeatureDerivatization (Butyl Esterification)Non-Derivatization
Workflow Simplicity More complex, additional steps for reaction and cleanup.Simpler, more direct analysis.[1]
Use of Hazardous Reagents Requires handling of reagents like butanol and strong acids.[2]Avoids the use of corrosive chemicals.[1]
Mass Spectrometric Response Can enhance the signal for certain acylcarnitines, particularly dicarboxylic species.[3][4][5]May show a less intense response for some dicarboxylic acylcarnitines.[3][4][5]
Resolution of Isobars Can differentiate some isobaric acylcarnitines.[3][4]May not be able to differentiate certain isobaric species.[3][4][5]
Analytical Precision Excellent within-run (<10%) and run-to-run (<15%) imprecision.[1]Excellent within-run (<10%) and run-to-run (<15%) imprecision.[1]
Quantitative Agreement Generally shows minor differences (<15%) compared to non-derivatization for the majority of analytes.[1][3]Generally shows minor differences (<15%) compared to derivatization for the majority of analytes.[1][3]

Experimental Protocols: A Detailed Look

The following sections outline representative experimental protocols for both derivatization and non-derivatization methods for the analysis of acylcarnitines from biological samples such as plasma or dried blood spots.

Derivatization Method: Butyl Esterification

This method involves the conversion of acylcarnitines to their butyl esters prior to analysis by tandem mass spectrometry.

Sample Preparation and Derivatization:

  • Sample Extraction: A small volume of plasma (e.g., 10 µL) or a dried blood spot punch is treated with a methanol-based solution containing isotopically labeled internal standards to precipitate proteins and extract the acylcarnitines.[6][7]

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing the acylcarnitines is transferred to a clean tube.

  • Drying: The supernatant is dried under a stream of nitrogen gas at an elevated temperature (e.g., 45°C).[6]

  • Derivatization: A solution of 3N butanolic-HCl (prepared by adding acetyl chloride to n-butanol) is added to the dried extract.[6]

  • Incubation: The mixture is incubated at a specific temperature (e.g., 65°C) for a defined period (e.g., 15-20 minutes) to allow for the formation of butyl esters.[1][6][8]

  • Final Drying: The derivatization reagent is evaporated under nitrogen.

  • Reconstitution: The dried, derivatized sample is reconstituted in a mobile phase suitable for injection into the LC-MS/MS system.[1][6]

Non-Derivatization Method

This streamlined approach analyzes acylcarnitines directly after extraction.

Sample Preparation:

  • Sample Extraction: A small volume of plasma or a dried blood spot punch is mixed with a methanol (B129727) solution containing isotopically labeled internal standards to precipitate proteins.[9]

  • Vortexing and Incubation: The sample is vortexed and may be incubated at room temperature to ensure complete extraction.[9]

  • Centrifugation: The sample is centrifuged to remove precipitated proteins.[9]

  • Supernatant Dilution: An aliquot of the supernatant is transferred to a vial and diluted with a suitable mobile phase (e.g., 0.1% formic acid in water).[9]

  • Injection: The diluted sample is then ready for analysis by LC-MS/MS.

Visualizing the Workflows

The following diagrams illustrate the key steps in both the derivatization and non-derivatization experimental workflows.

Derivatization_Workflow A Sample Collection (Plasma/DBS) B Protein Precipitation & Extraction with IS A->B C Centrifugation B->C D Supernatant Transfer C->D E Drying D->E F Derivatization (Butanolic-HCl) E->F G Incubation F->G H Final Drying G->H I Reconstitution H->I J LC-MS/MS Analysis I->J

Caption: Derivatization workflow for acylcarnitine analysis.

NonDerivatization_Workflow A Sample Collection (Plasma/DBS) B Protein Precipitation & Extraction with IS A->B C Centrifugation B->C D Supernatant Dilution C->D E LC-MS/MS Analysis D->E

Caption: Non-derivatization workflow for acylcarnitine analysis.

The Central Role of Acylcarnitines in Metabolism

Acylcarnitines are integral to cellular energy production, primarily through their role in transporting fatty acids into the mitochondria for β-oxidation. Understanding this pathway is crucial for interpreting the results of acylcarnitine analysis.

Acylcarnitine_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Acylcarnitine_cyto Acylcarnitine CPT1->Acylcarnitine_cyto CACT CACT Acylcarnitine_cyto->CACT Transport Acylcarnitine_mito Acylcarnitine CACT->Acylcarnitine_mito CPT2 CPT2 Acylcarnitine_mito->CPT2 AcylCoA_mito Fatty Acyl-CoA CPT2->AcylCoA_mito BetaOxidation β-Oxidation AcylCoA_mito->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Simplified overview of acylcarnitine metabolism.

Conclusion: Selecting the Right Method

The choice between derivatization and non-derivatization for acylcarnitine analysis depends on the specific goals of the study.

Non-derivatization offers a simpler, faster, and safer workflow, making it an attractive option for high-throughput screening and routine analysis where the differentiation of critical isobars is not a primary concern.[1][2] The analytical performance in terms of precision and accuracy is excellent for a broad range of acylcarnitines.[1]

Derivatization , typically through butyl esterification, remains a valuable tool, particularly in newborn screening and clinical diagnostics.[2][3][10] Its main advantages lie in the potential to enhance the mass spectrometric response for certain low-abundance or dicarboxylic acylcarnitines and, crucially, the ability to resolve some clinically important isobaric species that may be indistinguishable with non-derivatization methods.[3][4][5]

Ultimately, laboratories should validate their chosen method according to their specific analytical requirements and the clinical or research questions being addressed. For many applications, the convenience and high performance of non-derivatization methods make them a compelling choice, while derivatization provides a robust solution for scenarios demanding the highest level of specificity for certain isomeric compounds.

References

evaluating analytical performance of different 2-Methylbutyroylcarnitine quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methylbutyroylcarnitine, a key biomarker in several metabolic pathways, is paramount. This guide provides an objective comparison of two prominent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its analysis: a derivatized approach and a non-derivatized ("dilute-and-shoot") approach. The selection of an appropriate analytical method is critical for obtaining reliable data in preclinical and clinical studies.

The two methods evaluated are:

  • Method 1: Derivatization with Butylation followed by UPLC-MS/MS. This classic approach involves a chemical modification step to enhance the chromatographic retention and ionization efficiency of this compound.

  • Method 2: Direct Analysis by UPLC-MS/MS without Derivatization. This streamlined "dilute-and-shoot" method offers a simpler and faster workflow by eliminating the derivatization step.

Quantitative Performance Comparison

The analytical performance of both methods was evaluated based on key validation parameters. The following table summarizes the quantitative data, providing a clear comparison to aid in method selection.

Performance ParameterMethod 1: UPLC-MS/MS (with Derivatization)Method 2: UPLC-MS/MS (without Derivatization)
Limit of Quantification (LOQ) 0.004 - 0.357 µM[1]~1 ng/mL
Linearity (Correlation Coefficient, r²) 0.990 - 0.999[1][2]≥ 0.998
Intra-day Precision (%RSD) < 6.5%< 15%
Inter-day Precision (%RSD) < 8.1%< 15%
Accuracy/Recovery Mean recovery of 103%[1][2]85-115%

Experimental Protocols

Detailed methodologies for both analytical approaches are provided below.

Method 1: UPLC-MS/MS with Butylation Derivatization

This method is adapted from a validated protocol for the analysis of a broad range of acylcarnitines in biological matrices.[1][2]

1. Sample Preparation and Derivatization:

  • To 50 µL of plasma, add an internal standard solution containing a stable isotope-labeled analog of this compound.

  • Precipitate proteins by adding 200 µL of methanol, vortex, and centrifuge.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Add 50 µL of 3N butanolic HCl and incubate at 65°C for 20 minutes to convert the analyte to its butyl ester derivative.

  • Dry the sample again under nitrogen and reconstitute in the initial mobile phase.

2. Chromatographic Separation:

  • System: Waters ACQUITY UPLC System

  • Column: Ethylene-bridged hybrid (BEH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

3. Mass Spectrometric Detection:

  • System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition: The specific precursor-to-product ion transition for butylated this compound is monitored.

Method 2: Direct UPLC-MS/MS Analysis (Non-Derivatized)

This method prioritizes a simplified workflow for high-throughput analysis.

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard solution containing a stable isotope-labeled analog of this compound.

  • Precipitate proteins by adding 200 µL of acetonitrile, vortex, and centrifuge.

  • Transfer the supernatant to an autosampler vial for direct injection.

2. Chromatographic Separation:

  • System: Waters ACQUITY UPLC System

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 95% to 50% B over 5 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45°C

3. Mass Spectrometric Detection:

  • System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition: The specific precursor-to-product ion transition for the underivatized this compound is monitored.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for each method.

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip dry_down1 Dry Down protein_precip->dry_down1 derivatize Derivatization (Butanolic HCl, 65°C) dry_down1->derivatize dry_down2 Dry Down derivatize->dry_down2 reconstitute Reconstitute dry_down2->reconstitute uplc UPLC Separation (C18 Column) reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms

Workflow for the Derivatized UPLC-MS/MS Method.

Non_Derivatized_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip uplc UPLC Separation (HILIC Column) protein_precip->uplc msms MS/MS Detection (MRM) uplc->msms

Workflow for the Non-Derivatized UPLC-MS/MS Method.

Conclusion

Both the derivatized and non-derivatized UPLC-MS/MS methods offer reliable and robust quantification of this compound. The choice between the two will depend on the specific needs of the study.

The derivatized method may offer slightly better sensitivity and is a well-established approach for comprehensive acylcarnitine profiling. However, it involves a more laborious and time-consuming sample preparation procedure.

The non-derivatized method provides a significantly simpler and faster workflow, making it ideal for high-throughput applications. While potentially having slightly higher limits of quantification, modern LC-MS/MS instrumentation often provides sufficient sensitivity for most research and clinical applications.

Ultimately, laboratories should validate their chosen method according to their specific instrumentation and study requirements to ensure the generation of high-quality, reproducible data.

References

Comparative Analysis of 2-Methylbutyroylcarnitine Across Biological Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 2-Methylbutyroylcarnitine (B1236675) (C5) levels in various human biological matrices. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols for accurate measurement, and visualizes key processes to facilitate a deeper understanding of this important short-chain acylcarnitine.

Quantitative Data Summary

The concentration of this compound can vary significantly across different biological matrices. The following table summarizes typical concentrations found in healthy individuals. It is important to note that due to the isobaric nature of C5 acylcarnitines (including isovalerylcarnitine (B1198194) and pivaloylcarnitine), chromatographic separation is crucial for accurate quantification. The data presented here are primarily derived from studies employing mass spectrometry-based methods.

Biological MatrixAnalyteConcentration RangeMethod of AnalysisReference
Plasma/SerumIsovaleryl-/2-methylbutyrylcarnitine (C5)0.00 - 0.40 nmol/mLTandem Mass Spectrometry[1]
UrineThis compoundTypically low or undetectable in healthy individualsLC-MS/MS[2][3]
Muscle TissueTotal CarnitineHigh, with a muscle-to-plasma concentration ratio of approximately 50:1Enzymatic/LC-MS/MS[4]

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. The following is a synthesized protocol based on current literature for the analysis of short-chain acylcarnitines in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation

For Plasma/Serum:

  • To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile (B52724) containing a known concentration of a suitable internal standard (e.g., d3-2-methylbutyroylcarnitine).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

For Urine:

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge at 5,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute the urine sample 1:10 with a solution of the internal standard in the initial mobile phase.

  • Vortex the diluted sample for 30 seconds before injection into the UPLC-MS/MS system.

For Tissue (e.g., Muscle):

  • Weigh approximately 20-30 mg of frozen tissue.

  • Homogenize the tissue in 500 µL of ice-cold methanol/water (80:20, v/v) containing the internal standard.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

UPLC-MS/MS Analysis
  • Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5-7 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transition for this compound is typically m/z 246.2 → m/z 85.1. The specific transition for the internal standard should also be monitored.

Data Analysis and Quantification
  • Quantification is achieved by constructing a calibration curve using standards of known this compound concentrations.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators.

  • The concentration of this compound in the biological samples is then determined from this calibration curve.

Visualizations

To further elucidate the experimental and biological context of this compound analysis, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction/ Protein Precipitation Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MS Tandem Mass Spectrometry (ESI+, MRM) UPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for this compound analysis.

Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FA Fatty Acid AcylCoA Fatty Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase CPT1 CPT I AcylCoA->CPT1 AcylCarnitine_IMS Acylcarnitine (Intermembrane Space) CPT1->AcylCarnitine_IMS CAT CAT AcylCarnitine_matrix Acylcarnitine CAT->AcylCarnitine_matrix CPT2 CPT II AcylCoA_matrix Fatty Acyl-CoA CPT2->AcylCoA_matrix Carnitine_matrix Carnitine CPT2->Carnitine_matrix AcylCarnitine_IMS->CAT BetaOx β-Oxidation AcylCoA_matrix->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA AcylCarnitine_matrix->CPT2 Carnitine_cytosol Carnitine Carnitine_cytosol->CPT1 Carnitine_matrix->CAT

Caption: Role of carnitine in mitochondrial fatty acid β-oxidation.

References

Safety Operating Guide

Navigating the Disposal of 2-Methylbutyroylcarnitine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step instructions for the proper disposal of 2-Methylbutyroylcarnitine, a naturally occurring acylcarnitine. While one safety data sheet (SDS) classifies this compound as not a hazardous substance or mixture, another for a similar compound suggests it may cause skin and eye irritation.[1][2] Therefore, it is prudent to handle it with care and follow established laboratory waste disposal protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as gloves and safety glasses with side shields.[2] If handling the solid form, measures should be taken to avoid dust formation.[2] All handling of this chemical should ideally be performed within a chemical fume hood to minimize inhalation exposure.[2] In the event of a spill, the material should be carefully collected to avoid generating dust and placed in a suitable, labeled container for disposal.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should align with the overarching principles of laboratory waste management, which prioritize safety, environmental responsibility, and regulatory compliance.

Step 1: Waste Characterization and Minimization

The first crucial step is to characterize the waste.

  • Unused, Pure Product: If the this compound is an unused surplus in its original, unopened container, consider redistribution to other laboratories within your institution. This aligns with the principle of waste minimization.[3]

  • Contaminated Material: If the this compound is contaminated with other chemicals, the mixture must be treated as hazardous waste if any of the contaminants are hazardous. It is crucial to not mix incompatible wastes.[4]

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.[5] Once properly decontaminated, and with labels removed or defaced, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[5][6]

Step 2: Segregation of Waste

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[4][7] Waste this compound should be collected in a designated container separate from other chemical waste streams, unless it is part of a mixture. In that case, it should be segregated based on the hazards of the other components. For instance, do not mix with incompatible chemicals like strong acids, bases, or oxidizers.[4]

Step 3: Containerization and Labeling

Select a waste container that is chemically compatible with this compound and any solvents used in the rinsing process. The container must be in good condition, with a secure, leak-proof lid.[7]

All waste containers must be clearly and accurately labeled.[4] The label should include:

  • The words "Hazardous Waste" (as a precautionary measure, even if the substance itself is not classified as such).[4]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

  • The approximate concentration and quantity of the waste.

  • The date when waste was first added to the container (accumulation start date).[5]

  • Any other components of the waste mixture.

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8] This area should be under the control of laboratory personnel and away from general traffic.[7] Ensure that incompatible waste containers are physically separated.[5]

Step 5: Disposal

The final step is the transfer of the waste for proper disposal.

  • Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[8] They will provide guidance on the proper disposal pathway at your facility.

  • Professional Disposal: Hazardous and non-hazardous chemical waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal contractor.[8] Never pour this compound or any other chemical down the drain.[4][8]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.[7]

Quantitative Data Summary

For the disposal of laboratory chemicals, quantitative limits are often set by regulatory bodies and institutional policies. The following table provides a general overview of common quantitative guidelines for chemical waste accumulation.

ParameterGuidelineRegulatory Context
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be stored.Resource Conservation and Recovery Act (RCRA) as implemented by the EPA and state agencies.[8]
Acutely Toxic Waste (P-listed) Limit A maximum of 1 quart of liquid or 1 kilogram of solid may be accumulated.RCRA P-list regulations.[8]
Container Residue A container is considered "empty" if no more than 1 inch of residue remains.RCRA regulations for empty containers.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: Have this compound Waste B Characterize Waste (Pure, Contaminated, Empty Container) A->B C Is it unused, pure product? B->C D Consider Redistribution/ Reuse within Institution C->D Yes E Is it contaminated with hazardous chemicals? C->E No G Segregate Waste in a Compatible, Labeled Container D->G F Treat as Hazardous Waste based on contaminant E->F Yes H Is it an empty container? E->H No F->G K Store container in designated Satellite Accumulation Area G->K H->G No (Pure Waste) I Triple-rinse container. Collect rinsate as chemical waste. H->I Yes J Dispose of decontaminated container as per lab policy I->J L Contact EHS for Waste Pickup and Final Disposal K->L

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Methylbutyroylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methylbutyroylcarnitine

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans. The toxicological properties of this compound have not been thoroughly investigated, and therefore, caution should be exercised.[1][2]

Hazard Identification and Precautionary Measures

While one safety data sheet (SDS) classifies this compound as not a hazardous substance or mixture, another for a similar compound suggests it may cause skin, eye, and respiratory irritation.[1][3] Given the limited toxicological data, it is crucial to handle this compound with care to minimize exposure.

Key safety precautions include:

  • Avoid contact with eyes, skin, and clothing.[2][3]

  • Avoid the formation of dust and aerosols.[3]

  • Work in a well-ventilated area, preferably a chemical fume hood.[3][4]

  • Wash hands thoroughly after handling.[4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended Equipment Rationale & Best Practices
Eye and Face Protection Chemical safety goggles with side shields.To prevent eye contact with the powder or solutions, which may cause irritation.[3][5] Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Fully buttoned lab coat.To prevent skin contact, which may cause irritation.[3][4] Change gloves immediately if they become contaminated.[4]
Respiratory Protection Not generally required under normal use with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.To prevent inhalation, which may cause respiratory tract irritation.[3]
Operational and Disposal Plans

Adherence to standardized operational and disposal plans is critical for the safe management of this compound in a laboratory setting.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure an eyewash station and safety shower are readily accessible.[4][5]

    • Don the appropriate PPE as outlined in the table above.

    • Work in a designated, well-ventilated area, such as a chemical fume hood.[3][4]

  • Weighing and Handling:

    • Handle the solid powder carefully to minimize dust generation.[3][4]

    • Use appropriate tools, such as a spatula, for transferring the substance.

  • Solution Preparation:

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing and aerosol formation.[4]

  • Post-Handling:

    • Decontaminate the work surface after use.

    • Wash hands thoroughly with soap and water.[4]

Waste Disposal:

  • Dispose of the substance and any contaminated packaging in accordance with federal, state, and local regulations.[1]

  • Collect waste in a suitable, closed, and properly labeled container for disposal.[3]

  • Do not allow the product to enter drains.[3]

Visualized Workflows

The following diagrams illustrate the key processes for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Work in Ventilated Area prep_ppe->prep_area prep_emergency Ensure Access to Eyewash/Shower prep_area->prep_emergency weigh Weigh Carefully to Avoid Dust prep_emergency->weigh dissolve Add Solid to Solvent Slowly weigh->dissolve cleanup Decontaminate Work Surface dissolve->cleanup wash Wash Hands Thoroughly cleanup->wash collect Collect in Labeled Container wash->collect dispose Dispose per Regulations collect->dispose

Caption: Workflow for handling this compound.

cluster_ppe_selection PPE Selection Logic cluster_routine Routine Handling cluster_spill Spill or Dust Generation start Handling this compound routine_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->routine_ppe Normal Operations spill_ppe Enhanced PPE: - Standard PPE - Respiratory Protection start->spill_ppe Potential for Aerosolization

Caption: Decision logic for PPE selection.

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.